molecular formula C28H39ClO8 B12100172 Beclometasone dipropionate monohydrate

Beclometasone dipropionate monohydrate

Número de catálogo: B12100172
Peso molecular: 539.1 g/mol
Clave InChI: QHQJZIXSVLFOHD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Beclometasone dipropionate monohydrate is a useful research compound. Its molecular formula is C28H39ClO8 and its molecular weight is 539.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[2-(9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37ClO7.H2O/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQJZIXSVLFOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77011-63-3
Record name 9-Chloro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione-17,21-bis(1-oxopropoxy)-, monohydrate, (
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and crystallization of Beclometasone dipropionate monohydrate for pharmaceutical use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and crystallization of beclometasone dipropionate monohydrate, a potent synthetic corticosteroid widely utilized in pharmaceutical formulations for its anti-inflammatory properties. This document outlines a scalable synthesis route, detailed crystallization protocols for obtaining the monohydrate form, and comprehensive experimental methodologies for characterization.

Pharmaceutical Use and Mechanism of Action

Beclometasone dipropionate (BDP) is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, beclometasone-17-monopropionate (B-17-MP). B-17-MP is a glucocorticoid receptor (GR) agonist with a high binding affinity.[1] Its anti-inflammatory effects are mediated through the binding to and activation of the GR, which is located in the cytoplasm of cells. Upon activation, the GR-ligand complex translocates to the nucleus and modulates the transcription of target genes. This leads to the inhibition of pro-inflammatory cytokines and other inflammatory mediators, making it effective in the treatment of respiratory inflammatory conditions such as asthma and allergic rhinitis.[1]

Glucocorticoid Receptor Signaling Pathway

GR_Signaling_Pathway BDP Beclometasone Dipropionate (BDP) B17MP Beclometasone-17- Monopropionate (B-17-MP) (Active Metabolite) GR_complex Glucocorticoid Receptor (GR) Complex with Hsp90 Activated_GR Activated GR/ B-17-MP Complex GRE Glucocorticoid Response Element (GRE) on DNA Activated_GR->GRE Translocation & Dimerization Transcription_Modulation Modulation of Gene Transcription GRE->Transcription_Modulation Anti_inflammatory_Proteins Increased Synthesis of Anti-inflammatory Proteins (e.g., Annexin A1) Transcription_Modulation->Anti_inflammatory_Proteins Upregulation Pro_inflammatory_Cytokines Decreased Synthesis of Pro-inflammatory Cytokines (e.g., IL-4, IL-5) Transcription_Modulation->Pro_inflammatory_Cytokines Downregulation

Synthesis of Beclometasone Dipropionate

A practical and scalable synthesis of beclometasone dipropionate has been reported starting from the readily available steroidal intermediate, 16β-methyl epoxide (also known as DB-11).[2] This synthetic route has been shown to achieve a high overall yield.[2]

Synthesis Workflow

Synthesis_Workflow start Start: 16β-methyl epoxide (DB-11) step1 Step 1: Reaction with ortho-propionate and p-toluenesulfonic acid start->step1 intermediate1 Intermediate I step1->intermediate1 step2 Step 2: Reaction with aluminum trichloride solution intermediate1->step2 intermediate2 Intermediate II step2->intermediate2 step3 Step 3: Propionylation with a catalyst and propionylation reagent intermediate2->step3 intermediate3 Intermediate III step3->intermediate3 step4 Step 4: Reaction with hydrochloric acid intermediate3->step4 crude_bdp Crude Beclometasone Dipropionate step4->crude_bdp purification Purification/Recrystallization crude_bdp->purification final_product Final Product: Beclometasone Dipropionate purification->final_product

Experimental Protocol: Synthesis from 16β-methyl epoxide (DB-11)

The following protocol is based on a multi-step synthesis described in the literature, which provides a pathway to beclometasone dipropionate from DB-11.[3][4]

Step 1: Formation of Intermediate I

  • In a suitable reactor, dissolve 16β-methyl epoxide (DB-11) in a first organic solvent.

  • Add ortho-propionate and a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, proceed to the next step.

Step 2: Formation of Intermediate II

  • To the solution containing Intermediate I, slowly add an aluminum trichloride solution dropwise.

  • After the addition is complete, continue to stir the reaction mixture.

  • Add a second organic solvent to facilitate phase separation.

  • Separate the organic layer containing Intermediate II.

Step 3: Formation of Intermediate III

  • To the organic layer containing Intermediate II, add a catalyst and a propionylation reagent.

  • Stir the mixture until the propionylation is complete.

Step 4: Formation of Crude Beclometasone Dipropionate

  • Slowly add hydrochloric acid dropwise to the solution containing Intermediate III.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and concentrate under reduced pressure to obtain the crude beclometasone dipropionate.

Purification

  • The crude product can be purified by recrystallization from an appropriate solvent system to yield beclometasone dipropionate of high purity.

Quantitative Data: Synthesis
StepStarting MaterialKey ReagentsSolvent(s)Reported Overall Yield (%)Reference(s)
1-4 & Purification16β-methyl epoxide (DB-11)ortho-propionate, p-toluenesulfonic acid, aluminum trichloride, propionylation reagent, HClOrganic Solvents82[2]

Note: Detailed intermediate yields for each step are not publicly available in the referenced literature.

Crystallization of this compound

The monohydrate form of beclometasone dipropionate is often preferred in pharmaceutical formulations. A common method for obtaining the monohydrate is through anti-solvent crystallization.

Crystallization Workflow

Crystallization_Workflow start Start: Beclometasone Dipropionate dissolution Dissolve in a water-miscible organic solvent (e.g., Methanol) start->dissolution precipitation Add solution to water (anti-solvent) under controlled conditions dissolution->precipitation crystallization Stir to allow for crystal growth precipitation->crystallization filtration Filter the resulting crystals crystallization->filtration drying Dry the crystals under controlled temperature and humidity filtration->drying final_product Final Product: Beclometasone Dipropionate Monohydrate drying->final_product

Experimental Protocol: Anti-solvent Crystallization

The following is a general protocol for the crystallization of this compound.

  • Dissolve beclometasone dipropionate in a minimal amount of a water-miscible organic solvent, such as methanol.

  • In a separate vessel, place a volume of purified water (the anti-solvent).

  • Slowly add the beclometasone dipropionate solution to the water with constant stirring. The rate of addition and stirring speed should be controlled to influence particle size.

  • Continue stirring the resulting suspension for a period to allow for complete crystallization and equilibration.

  • Collect the crystals by filtration (e.g., using a Buchner funnel).

  • Wash the crystals with a small amount of cold water or a mixture of the organic solvent and water.

  • Dry the crystals under controlled conditions (e.g., in a vacuum oven at a specified temperature) to obtain this compound.

Quantitative Data: Crystallization and Particle Characteristics
Crystallization MethodSolvent/Anti-solventKey ParametersMean Particle SizeDissolution RateReference(s)
Anti-solvent PrecipitationMethanol/WaterVolume ratio, concentration, temperature, stirring speed850 nm (length), 85% between 0.2-1.2 µmNot specified[5]
Supercritical Assisted AtomizationEthanol/Water/CO2Varied mass ratio of BDP to cyclodextrinNot specified>60% released in 30 min[6]
Rapid Expansion of Supercritical SolutionCO2/Menthol (co-solvent)Extraction pressure (200-260 bar), pre-expansion temperature (70-110 °C)64.1 - 294 nmNot specified[7]

Characterization of this compound

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Objective: To determine the purity of beclometasone dipropionate and to quantify it in bulk drug substance and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of methanol and water (e.g., 85:15 v/v) is commonly used.[8] The exact ratio may need to be optimized.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Beclometasone Dipropionate Reference Standard in the mobile phase or a suitable diluent to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing beclometasone dipropionate in the mobile phase or a suitable diluent to achieve a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: Typically 1.0 mL/min

    • Detection wavelength: 254 nm[8]

    • Injection volume: 20-50 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: Calculate the purity and/or assay of beclometasone dipropionate by comparing the peak area of the analyte in the sample solution to that of the standard solution.

X-ray Powder Diffraction (XRPD) for Polymorphic Form Identification

Objective: To confirm the crystalline form of beclometasone dipropionate (e.g., monohydrate vs. anhydrous or solvates).

Instrumentation:

  • X-ray powder diffractometer with a Cu Kα radiation source.

Procedure:

  • Sample Preparation: Gently grind the sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.

  • Data Collection: Mount the sample holder in the diffractometer and collect the diffraction pattern over a specified 2θ range (e.g., 5° to 40°).

  • Data Analysis: Compare the obtained diffractogram with reference patterns for this compound and other known polymorphic forms to identify the crystalline structure.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To determine the thermal properties of this compound, such as melting point and dehydration events.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 3-5 mg) into an aluminum pan and seal it.

  • Thermal Analysis: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. For the monohydrate, an endotherm corresponding to the loss of water of hydration will be observed, followed by the melting endotherm of the anhydrous form.

Dissolution Testing

Objective: To evaluate the in vitro release rate of beclometasone dipropionate from a formulation.

Instrumentation:

  • USP Apparatus 1 (Basket) or 2 (Paddle)

Dissolution Medium:

  • Phosphate buffer (e.g., pH 7.0) is often used. Due to the low aqueous solubility of BDP, a surfactant (e.g., sodium dodecyl sulfate - SDS) may be required to maintain sink conditions.

Procedure:

  • Place the specified volume of dissolution medium in the dissolution vessels and allow it to equilibrate to 37 ± 0.5 °C.

  • Place the dosage form in the apparatus.

  • Withdraw samples at predetermined time intervals.

  • Analyze the samples for dissolved beclometasone dipropionate content using a validated analytical method, such as HPLC.

  • Calculate the cumulative percentage of drug released over time.

References

A Technical Guide to the Solubility of Beclometasone Dipropionate Monohydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of beclometasone dipropionate monohydrate in various organic solvents. The information presented herein is critical for the formulation development, purification, and manufacturing of beclometasone dipropionate-based pharmaceutical products.

Core Data: Solubility of Beclometasone Dipropionate in Organic Solvents

The solubility of beclometasone dipropionate has been experimentally determined in several organic solvents. The following table summarizes the quantitative solubility data, providing a clear comparison across different solvents and temperatures.

Organic SolventTemperature (°C)Solubility ( g/100g of solvent)
Acetone24.510.5
32.514.0
42.519.5
52.526.0
62.534.0
Methanol24.50.8
32.51.1
42.51.5
52.52.0
62.52.7
Ethanol24.51.2
32.51.6
42.52.2
52.53.0
62.54.0
Ethanol (96%)-Sparingly Soluble
Dimethylformamide (DMF)-~3 g/100mL
Dimethyl sulfoxide (DMSO)-~3 g/100mL

Note: The data for Acetone, Methanol, and Ethanol is for beclometasone-17,21-dipropionate. The terms "Sparingly Soluble" for Ethanol (96%) is as per the British Pharmacopoeia.[1] The solubility in DMF and DMSO is for beclomethasone and is approximately 30 mg/ml.[2]

Experimental Protocols

A detailed understanding of the methodologies used to obtain solubility data is crucial for data interpretation and replication. The following section outlines the gravimetric method, a common technique for determining the solubility of crystalline compounds in organic solvents.[3][4]

Gravimetric Determination of Solubility

This method involves determining the temperature at which a known mass of solute completely dissolves in a known volume of solvent.

Apparatus:

  • Temperature-controlled refrigerated circulating bath

  • Glass vials

  • Magnetic stirrer and stir bars

  • Precision balance

  • Focus light for visual monitoring

Procedure:

  • Sample Preparation: A known mass of beclometasone dipropionate is accurately weighed and introduced into a glass vial containing a specific volume of the organic solvent.

  • Equilibration: The vial is sealed and immersed in a thermostatted water bath. The solution is gently mixed using a magnetic stirrer to facilitate dissolution and achieve thermodynamic equilibrium. A period of 30 minutes is typically allowed for the system to reach equilibrium at a set temperature.

  • Solubility Temperature Determination: The temperature of the bath is gradually increased. The solubility temperature is visually determined as the point at which the last solid particle of the solute dissolves, resulting in a completely homogeneous solution. A focus light can be used to aid in the visual inspection.

  • Data Collection: The experiment is repeated with different masses of the solute to determine the solubility at various temperatures.

Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration & Measurement cluster_analysis Data Analysis weigh_solute Accurately weigh beclometasone dipropionate measure_solvent Measure a known volume of solvent add_to_vial Combine solute and solvent in a glass vial measure_solvent->add_to_vial immerse_vial Immerse vial in temperature-controlled bath add_to_vial->immerse_vial stir_solution Gentle stirring for 30 minutes at set temp immerse_vial->stir_solution observe_dissolution Visually observe for complete dissolution stir_solution->observe_dissolution record_temp Record temperature of complete dissolution observe_dissolution->record_temp Homogeneous solution repeat_experiment Repeat for different solute concentrations record_temp->repeat_experiment plot_data Plot solubility vs. temperature repeat_experiment->plot_data

Gravimetric solubility determination workflow.

Summary and Conclusion

This technical guide provides essential solubility data for this compound in key organic solvents. The quantitative data, presented in a clear tabular format, alongside a detailed experimental protocol for the gravimetric method, offers valuable insights for formulation scientists and researchers. Beclometasone dipropionate exhibits significantly higher solubility in acetone compared to methanol and ethanol.[3] Understanding these solubility profiles is fundamental for the development of effective and stable pharmaceutical formulations.

References

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of Beclometasone Dipropionate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid widely utilized in the management of chronic inflammatory conditions such as asthma and allergic rhinitis.[1] Its therapeutic efficacy is intrinsically linked to its molecular structure and stereochemistry, which govern its interaction with the glucocorticoid receptor (GR) and subsequent modulation of inflammatory pathways. This technical guide provides a comprehensive overview of the molecular architecture, stereochemical configuration, and crystalline structure of beclometasone dipropionate monohydrate, a common form of this active pharmaceutical ingredient (API).

Molecular Structure and Stereochemistry

Beclometasone dipropionate is chemically designated as 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-dipropionate.[2][3] The core of the molecule is a pregnane steroid skeleton, characterized by four fused rings. Key functional groups that determine its pharmacological activity include a chlorine atom at the 9α position, a hydroxyl group at the 11β position, and a methyl group at the 16β position.[3] The presence of propionate esters at the 17 and 21 positions enhances its lipophilicity and potency.

The stereochemistry of BDP is critical for its biological activity. The molecule possesses eight defined stereocenters, leading to a specific three-dimensional conformation that allows for high-affinity binding to the glucocorticoid receptor. The IUPAC name, which includes the stereochemical descriptors (8S,9R,10S,11S,13S,14S,16S,17R), precisely defines this arrangement.

Crystalline Structure of this compound

Beclometasone dipropionate can exist in different crystalline forms, including an anhydrous form and a monohydrate form. The monohydrate is reported to be more stable than the anhydrous form.[2] Understanding the crystal structure is paramount for drug development, as it influences critical physicochemical properties such as solubility, dissolution rate, and stability, which in turn affect the bioavailability and therapeutic efficacy of the drug product.

Crystallographic Data

While detailed crystallographic data for the monohydrate form was first published by Duax et al. in 1981, this guide presents a comparison with the more recently characterized anhydrous form to highlight the impact of hydration on the crystal lattice. Both forms crystallize in the orthorhombic space group P2₁2₁2₁.[2]

ParameterBeclometasone Dipropionate AnhydrousThis compound
Molecular Formula C₂₈H₃₇ClO₇C₂₈H₃₇ClO₇·H₂O
Molecular Weight 521.03 g/mol 539.05 g/mol
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
Density (Dx) 1.362 Mg m⁻³[2]1.287 Mg m⁻³[2]

Table 1: Comparative Crystallographic Data for Anhydrous and Monohydrate Forms of Beclometasone Dipropionate.

The inclusion of a water molecule in the crystal lattice of the monohydrate form leads to a less dense packing arrangement compared to the anhydrous form.[2] This difference in density can have significant implications for the formulation of BDP, particularly in suspension-based systems like metered-dose inhalers, where it can affect the settling rate of the crystals.[2]

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the crystal structure of beclometasone dipropionate and its solvates is achieved through single-crystal X-ray diffraction (SCXRD). The following is a generalized experimental protocol based on standard crystallographic techniques.

1. Crystal Growth:

  • Single crystals of this compound suitable for SCXRD are typically grown by slow evaporation of a saturated solution of BDP in an appropriate solvent system that allows for the incorporation of water into the crystal lattice.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer.

  • The crystal is maintained at a constant temperature, often low temperatures such as 100 K, to minimize thermal vibrations of the atoms.[4]

  • The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[2]

  • The diffraction patterns are recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined using least-squares methods to achieve the best possible fit between the calculated and observed diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for confirming the molecular structure of beclometasone dipropionate in solution.

1. Sample Preparation:

  • A small, accurately weighed sample of beclometasone dipropionate is dissolved in a deuterated solvent (e.g., deuterochloroform, CDCl₃).

  • A reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference point for the chemical shifts.

2. Data Acquisition:

  • The sample is placed in an NMR spectrometer.

  • ¹H and ¹³C NMR spectra are acquired. ¹H NMR provides information about the hydrogen atoms in the molecule, while ¹³C NMR provides information about the carbon skeleton.

3. Spectral Analysis:

  • The chemical shifts (δ) of the signals in the spectra are reported in parts per million (ppm) relative to the reference standard.

  • The integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons corresponding to each signal.

  • The coupling patterns (splitting) of the signals provide information about the connectivity of the atoms.

Signaling Pathway and Mechanism of Action

Beclometasone dipropionate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, beclometasone 17-monopropionate (17-BMP).[1] 17-BMP has a much higher binding affinity for the glucocorticoid receptor than the parent drug.[1] The anti-inflammatory effects of beclometasone are mediated through the glucocorticoid receptor signaling pathway.

Caption: Glucocorticoid Receptor Signaling Pathway of Beclometasone Dipropionate.

The mechanism involves the following key steps:

  • Conversion to Active Metabolite: Beclometasone dipropionate is converted to beclometasone 17-monopropionate.[1]

  • Receptor Binding: 17-BMP binds to the glucocorticoid receptor located in the cytoplasm.[1]

  • Nuclear Translocation: The activated receptor-ligand complex translocates into the nucleus.

  • Gene Regulation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.

  • Anti-inflammatory Effects: This modulation of gene expression results in the suppression of the inflammatory response.

Conclusion

The molecular structure and stereochemistry of this compound are fundamental to its therapeutic action as a potent anti-inflammatory agent. A thorough understanding of its crystalline structure is essential for the formulation and development of effective and stable drug products. The mechanism of action, mediated through the glucocorticoid receptor signaling pathway, provides a clear rationale for its use in the treatment of chronic inflammatory diseases. This technical guide serves as a valuable resource for scientists and researchers in the pharmaceutical field, providing key data and methodologies for the characterization of this important corticosteroid.

References

A Comparative Pharmacological Profile: Beclometasone Dipropionate vs. its Active Metabolite 17-Beclometasone Monopropionate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Beclometasone dipropionate (BDP) is a widely prescribed synthetic glucocorticoid utilized in the management of various inflammatory conditions, most notably asthma and allergic rhinitis. Administered primarily via inhalation, BDP is a prodrug that undergoes rapid and extensive metabolism to its pharmacologically active metabolite, 17-beclometasone monopropionate (17-BMP).[1][2] This technical guide provides a comprehensive comparison of the pharmacological profiles of BDP and 17-BMP, with a focus on their receptor binding affinity, anti-inflammatory potency, and pharmacokinetic properties. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to support further research and drug development efforts in the field of corticosteroids.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative pharmacological parameters of beclometasone dipropionate and its active metabolite, 17-beclometasone monopropionate.

Table 1: Glucocorticoid Receptor Binding Affinity
CompoundRelative Binding Affinity (Dexamethasone = 100)Reference
Beclometasone Dipropionate (BDP)~50[3][4]
17-Beclometasone Monopropionate (17-BMP)~1300[3][5]
Beclometasone (BOH)<1[4]
Beclometasone-21-monopropionate (21-BMP)Inactive[3][4]
Table 2: Anti-inflammatory Potency
CompoundAssayParameterValue (nM)Reference
17-Beclometasone Monopropionate (17-BMP)Inhibition of LPS-stimulated IL-6 productionEC500.05[6]
17-Beclometasone Monopropionate (17-BMP)Inhibition of LPS-stimulated TNFα productionEC500.01[6]
17-Beclometasone Monopropionate (17-BMP)Inhibition of LPS-stimulated CXCL8 productionEC500.1[6]
Table 3: Pharmacokinetic Parameters in Humans (Intravenous Administration)
ParameterBeclometasone Dipropionate (BDP)17-Beclometasone Monopropionate (17-BMP)Reference
Half-life (t½) 0.5 hours2.7 hours[7]
Clearance (CL) 150 L/h120 L/h[7]
Volume of Distribution (Vss) 20 L424 L[7]
Protein Binding -94-96%[1]

Mandatory Visualizations

Metabolic Conversion of Beclometasone Dipropionate

BDP Beclometasone Dipropionate (BDP) (Prodrug) BMP17 17-Beclometasone Monopropionate (17-BMP) (Active Metabolite) BDP->BMP17 Esterases (e.g., in lung) BMP21 21-Beclometasone Monopropionate (21-BMP) (Inactive) BDP->BMP21 Esterases BOH Beclometasone (BOH) (Inactive) BMP17->BOH Esterases BMP21->BOH Esterases

Metabolic pathway of BDP to its metabolites.
Glucocorticoid Receptor Signaling Pathway

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (e.g., 17-BMP) GR_complex GR-HSP90 Complex GC->GR_complex Binding GR_GC Activated GR GR_complex->GR_GC HSP90 Dissociation GR_dimer GR Dimer GR_GC->GR_dimer Dimerization Transcription_factors Transcription Factors (e.g., NF-κB, AP-1) GR_GC->Transcription_factors Tethering GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Anti_inflammatory_genes Anti-inflammatory Gene Transcription GRE->Anti_inflammatory_genes Transactivation Pro_inflammatory_genes Pro-inflammatory Gene Transcription Transcription_factors->Pro_inflammatory_genes Transrepression (Inhibition) cluster_workflow Experimental Workflow start Start cell_culture Cell Culture (e.g., A549, PBMCs) start->cell_culture stimulation Stimulation with Pro-inflammatory Agent (e.g., LPS, TNFα) cell_culture->stimulation treatment Treatment with Test Compound (BDP, 17-BMP, etc.) stimulation->treatment incubation Incubation treatment->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection cytokine_assay Cytokine Quantification (e.g., ELISA) supernatant_collection->cytokine_assay data_analysis Data Analysis (IC50/EC50 Determination) cytokine_assay->data_analysis end End data_analysis->end

References

In Vitro Binding Affinity of Beclometasone Dipropionate to Glucocorticoid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid widely utilized in the treatment of various inflammatory conditions, particularly asthma and allergic rhinitis. Its therapeutic efficacy is primarily mediated through its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that plays a pivotal role in regulating inflammatory responses. This technical guide provides an in-depth analysis of the in vitro binding affinity of BDP and its active metabolite, beclometasone-17-monopropionate (17-BMP), to the glucocorticoid receptor. It is established that BDP is a prodrug that undergoes rapid hydrolysis in the body to form 17-BMP, which demonstrates a significantly higher affinity for the GR.[1][2] This guide will delve into the quantitative binding data, detailed experimental methodologies for assessing binding affinity, and the fundamental signaling pathways involved.

Quantitative Analysis of Binding Affinity

The binding affinity of a ligand to its receptor is a critical determinant of its potency and efficacy. For Beclometasone dipropionate and its metabolites, this is typically quantified using metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), the inhibition constant (Ki), and the relative binding affinity (RBA). Below is a summary of the available quantitative data.

CompoundParameterValueAssay ConditionsCell/Tissue TypeReference
Beclometasone dipropionate (BDP) RRA53Compared to dexamethasone (RRA = 100)Not Specified[3]
Relative Affinity~0.5x dexamethasoneNot SpecifiedNot Specified[4][5]
Beclometasone-17-monopropionate (17-BMP) RRA1345Compared to dexamethasone (RRA = 100)Not Specified[3]
Relative Affinity~13x dexamethasoneNot SpecifiedNot Specified[5][6]
Relative Affinity~25x Beclometasone dipropionateIn vitroHuman Glucocorticoid Receptor[6]
Dexamethasone (Reference) Kd9.36 nmol/LKinetic binding assayNot Specified[1]
IC5010 ± 5 nMFluorescence Polarization AssayNot Specified[6]

Note: RRA stands for Relative Receptor Affinity. A higher RRA value indicates a greater binding affinity. The affinity of dexamethasone is set to 100 as a standard for comparison.

Glucocorticoid Receptor Signaling Pathway

Upon binding to a glucocorticoid ligand such as Beclometasone-17-monopropionate, the glucocorticoid receptor undergoes a conformational change, dissociates from a complex of heat shock proteins (HSPs), and translocates from the cytoplasm into the nucleus.[7][8] Once in the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[7] This interaction can either activate or repress gene transcription, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory mediators.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BDP Beclometasone dipropionate (BDP) BMP Beclometasone-17- monopropionate (17-BMP) BDP->BMP Hydrolysis GR_HSP GR-HSP Complex BMP->GR_HSP Binding GR_BMP GR-BMP Complex GR_HSP->GR_BMP Conformational Change GR_BMP_dimer Dimerized GR-BMP Complex GR_BMP->GR_BMP_dimer Dimerization cluster_nucleus cluster_nucleus GR_BMP->cluster_nucleus Translocation GRE Glucocorticoid Response Element (GRE) GR_BMP_dimer->GRE Binding to DNA Gene_Transcription Gene Transcription (Activation/Repression) GRE->Gene_Transcription Anti_inflammatory_Proteins Anti-inflammatory Proteins Gene_Transcription->Anti_inflammatory_Proteins Upregulation Pro_inflammatory_Mediators Pro-inflammatory Mediators Gene_Transcription->Pro_inflammatory_Mediators Downregulation

Glucocorticoid Receptor Signaling Pathway.

Experimental Protocols for Determining Binding Affinity

The in vitro binding affinity of compounds to the glucocorticoid receptor is commonly determined using competitive binding assays. Two prevalent methods are the radioligand binding assay and the fluorescence polarization assay.

Competitive Radioligand Binding Assay

This classic method involves the use of a radiolabeled glucocorticoid, typically [³H]dexamethasone, to quantify the displacement by an unlabeled test compound (e.g., Beclometasone dipropionate or its metabolites).

Principle: The assay measures the ability of a non-radiolabeled compound to compete with a fixed concentration of a radiolabeled ligand for binding to the glucocorticoid receptor. The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.

Detailed Methodology:

  • Receptor Preparation:

    • Prepare a cytosolic fraction containing glucocorticoid receptors from a suitable source, such as cultured cells (e.g., A549 human lung carcinoma cells) or tissue homogenates (e.g., rat liver).[3]

    • Homogenize the cells or tissue in a cold buffer (e.g., Tris-HCl with protease inhibitors) and centrifuge to obtain the cytosolic supernatant.

    • Determine the protein concentration of the cytosol using a standard protein assay.

  • Assay Setup:

    • In a series of microcentrifuge tubes or a 96-well plate, add a fixed amount of the receptor preparation.

    • Add a fixed concentration of the radioligand (e.g., [³H]dexamethasone), typically at a concentration close to its Kd value.

    • Add varying concentrations of the unlabeled test compound (competitor).

    • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone, e.g., 1000-fold excess of the radioligand concentration).

  • Incubation:

    • Incubate the reaction mixtures at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically 18-24 hours).[3]

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the unbound radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.[3]

    • Alternatively, vacuum filtration through glass fiber filters can be used to trap the receptor-ligand complexes.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start: Prepare Reagents receptor_prep Receptor Preparation (Cytosolic Fraction) start->receptor_prep assay_setup Assay Setup (Receptor + [³H]Ligand + Competitor) receptor_prep->assay_setup incubation Incubation (e.g., 4°C for 18-24h) assay_setup->incubation separation Separation of Bound/Free Ligand (Charcoal or Filtration) incubation->separation quantification Quantification of Bound Radioactivity (Scintillation Counting) separation->quantification data_analysis Data Analysis (IC50 and Ki Calculation) quantification->data_analysis end End: Determine Binding Affinity data_analysis->end

Competitive Radioligand Binding Assay Workflow.
Fluorescence Polarization (FP) Competition Assay

This is a homogeneous assay format that does not require a separation step, making it well-suited for high-throughput screening.

Principle: The assay is based on the principle that a small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a much larger receptor molecule, its tumbling is slowed, leading to an increase in fluorescence polarization. An unlabeled test compound will compete with the tracer for binding to the receptor, causing a decrease in polarization.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a purified or partially purified glucocorticoid receptor preparation.

    • Use a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).[4]

    • Prepare a series of dilutions of the test compound.

  • Assay Setup:

    • In a microplate (e.g., 96- or 384-well), add a fixed concentration of the fluorescent tracer.

    • Add varying concentrations of the unlabeled test compound.

    • Initiate the binding reaction by adding a fixed concentration of the glucocorticoid receptor.

    • Include controls for no competition (tracer and receptor only) and maximum competition (tracer, receptor, and a saturating concentration of a known high-affinity ligand like dexamethasone).[4]

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.[4]

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki can be calculated from the IC50 using a similar principle to the radioligand binding assay, taking into account the concentration and affinity of the fluorescent tracer.

Conclusion

The in vitro binding affinity of Beclometasone dipropionate and its active metabolite, beclometasone-17-monopropionate, for the glucocorticoid receptor is a key indicator of their anti-inflammatory potency. The data clearly demonstrate that 17-BMP is the primary active moiety with a significantly higher affinity for the GR compared to the parent prodrug. The experimental protocols outlined in this guide, namely competitive radioligand binding assays and fluorescence polarization assays, provide robust and reliable methods for quantifying these binding affinities. A thorough understanding of these principles and methodologies is essential for researchers and professionals involved in the development and evaluation of glucocorticoid-based therapeutics.

References

Preliminary Investigation into the Immunosuppressive Effects of Beclometasone Dipropionate Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid with well-established anti-inflammatory properties.[1] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, beclometasone-17-monopropionate (17-BMP), which exerts its effects through high-affinity binding to the glucocorticoid receptor (GR).[2] This interaction initiates a cascade of molecular events that ultimately leads to the suppression of various components of the immune system. This technical guide provides a preliminary investigation into the immunosuppressive effects of beclometasone dipropionate monohydrate, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing the core signaling pathways involved.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

Beclometasone dipropionate, through its active metabolite 17-BMP, functions as a potent agonist for the glucocorticoid receptor. Upon binding, the GR translocates from the cytoplasm to the nucleus, where it modulates gene expression in two primary ways:

  • Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

  • Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This interaction prevents NF-κB from binding to its target DNA sequences, thereby inhibiting the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. One of the key mechanisms of NF-κB inhibition is through the GR-mediated induction of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.

Glucocorticoid Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BDP Beclometasone Dipropionate BMP Beclometasone-17-Monopropionate (Active Metabolite) BDP->BMP Hydrolysis GR_HSP GR-HSP Complex BMP->GR_HSP Binding GR Glucocorticoid Receptor (GR) GR_dimer GR Dimer GR->GR_dimer Dimerization NFkB_n NF-kB GR->NFkB_n Direct Interaction (Transrepression) cluster_nucleus cluster_nucleus GR->cluster_nucleus Translocation HSP Heat Shock Proteins GR_HSP->GR HSP Dissociation NFkB_IkB NF-kB-IkB Complex NFkB NF-kB NFkB_IkB->NFkB IkB Degradation NFkB->cluster_nucleus Translocation IkB IkB IkB->NFkB Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Inflammatory_Stimuli->NFkB_IkB Activates IKK GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE IkBa_Gene IkBα Gene GR_dimer->IkBa_Gene Anti_Inflammatory_Genes Anti-Inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes Upregulation Pro_Inflammatory_Genes Pro-Inflammatory Gene Transcription NFkB_n->Pro_Inflammatory_Genes Upregulation IkBa_mRNA IkBα mRNA IkBa_Gene->IkBa_mRNA Transcription IkBa_mRNA->IkB Translation

A simplified diagram of the glucocorticoid receptor signaling pathway. (Max Width: 760px)

Quantitative Assessment of Immunosuppressive Activity

The immunosuppressive effects of beclometasone dipropionate and its active metabolite have been quantified in various in vitro and in vivo studies. The following tables summarize key findings on its impact on T-cell proliferation and cytokine production.

Table 1: Inhibition of T-Cell Proliferation by Beclometasone Dipropionate

Cell TypeStimulantBDP ConcentrationProliferation Inhibition (%)Reference
Human PBMCsAllergen (HDM)10-9 M~50[3]
Human PBMCsAllergen (HDM)10-8 M~80[3]
Human PBMCsAllergen (HDM)10-7 M>90[3]

PBMCs: Peripheral Blood Mononuclear Cells; HDM: House Dust Mite

Table 2: Inhibition of Cytokine Production by Beclometasone Dipropionate and its Metabolites

CytokineCell TypeStimulantCompoundIC50 / EC50 (M)Reference
IL-5Human PBMCsAllergen (HDM)BDP~10-10[3]
IL-3Human PBMCsAllergen (HDM)BDP~10-10[3]
GM-CSFHuman PBMCsAllergen (HDM)BDP~10-10[3]
IL-5Human PBMCsPhytohaemagglutinin (PHA)17-BMP10-14[4]
IL-5Human BAL LeukocytesPHA + PMABDP10-8 - 10-6[5]
IFN-γHuman BAL LeukocytesPHA + PMABDP10-8 - 10-6[5]

BAL: Bronchoalveolar Lavage; PMA: Phorbol 12-myristate 13-acetate

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the immunosuppressive effects of this compound.

T-Cell Proliferation Assay

This assay measures the ability of T-cells within a peripheral blood mononuclear cell (PBMC) population to proliferate in response to a stimulant, and the inhibitory effect of BDP on this process.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohaemagglutinin (PHA) or specific allergen (e.g., House Dust Mite extract)

  • This compound stock solution (dissolved in DMSO and diluted in culture medium)

  • [3H]-thymidine

  • 96-well round-bottom culture plates

  • Scintillation counter

Protocol:

  • PBMC Isolation: Isolate PBMCs from heparinized whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 106 cells/mL.

  • Assay Setup:

    • Add 100 µL of the PBMC suspension (1 x 105 cells) to each well of a 96-well plate.

    • Add 50 µL of various concentrations of this compound (or vehicle control) to the respective wells.

    • Add 50 µL of the T-cell stimulant (e.g., PHA at 5 µg/mL or allergen at an optimal concentration) to all wells except for the unstimulated controls.

    • Bring the final volume in each well to 200 µL with complete RPMI 1640 medium.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • [3H]-thymidine Labeling: 18 hours prior to the end of the incubation, add 1 µCi of [3H]-thymidine to each well.

  • Harvesting and Measurement: At the end of the incubation period, harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as counts per minute (CPM).

  • Data Analysis: Calculate the percentage of proliferation inhibition for each BDP concentration relative to the stimulated control.

Cytokine Quantification by ELISA

This protocol describes the measurement of cytokine (e.g., IL-5, IFN-γ) levels in the supernatant of stimulated T-cell cultures using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Matched antibody pairs (capture and detection antibodies) for the cytokine of interest

  • Recombinant cytokine standard

  • 96-well ELISA plates

  • Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.5)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., 0.05% Tween 20 in PBS)

  • Assay diluent (e.g., 10% FBS in PBS)

  • Streptavidin-HRP

  • TMB substrate solution

  • Stop solution (e.g., 2 N H2SO4)

  • Microplate reader

Protocol:

  • Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add serial dilutions of the recombinant cytokine standard and the cell culture supernatants (collected from the T-cell proliferation assay before the addition of [3H]-thymidine) to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody diluted in assay diluent to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP diluted in assay diluent to each well. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate. Add TMB substrate solution to each well and incubate until a color change is observed.

  • Reaction Stoppage and Measurement: Stop the reaction by adding stop solution. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the recombinant cytokine standards. Use this curve to determine the concentration of the cytokine in the culture supernatants.

Flow Cytometry Analysis of T-Cell Activation Markers

This method is used to assess the expression of cell surface markers of T-cell activation, such as CD25 and HLA-DR, on CD4+ and CD8+ T-lymphocytes.[6][7][8]

Materials:

  • Isolated PBMCs (as described in the T-cell proliferation assay)

  • Fluorochrome-conjugated monoclonal antibodies against: CD3, CD4, CD8, CD25, HLA-DR, and corresponding isotype controls

  • FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Culture PBMCs with a stimulant (e.g., PHA) in the presence of various concentrations of this compound for 48-72 hours.

  • Cell Staining:

    • Harvest the cells and wash them with cold FACS buffer.

    • Resuspend the cell pellet in FACS buffer.

    • Add the cocktail of fluorochrome-conjugated antibodies (and isotype controls in separate tubes) to the cells.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer. Collect a sufficient number of events for statistical analysis.

  • Data Analysis:

    • Gate on the lymphocyte population based on forward and side scatter properties.

    • Identify CD4+ T-cells (CD3+CD4+) and CD8+ T-cells (CD3+CD8+).

    • Within the CD4+ and CD8+ populations, determine the percentage of cells expressing the activation markers CD25 and HLA-DR.

    • Compare the expression of activation markers in BDP-treated cells to the stimulated control.

Experimental Workflow for Assessing Immunosuppressive Effects PBMC_Isolation PBMC Isolation from Whole Blood Cell_Culture Cell Culture with Stimulant (e.g., PHA) and BDP PBMC_Isolation->Cell_Culture Incubation Incubation (48-72 hours) Cell_Culture->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cell_Harvesting Cell Harvesting Incubation->Cell_Harvesting ELISA Cytokine Quantification (ELISA) Supernatant_Collection->ELISA Flow_Cytometry T-Cell Activation Marker Analysis (Flow Cytometry) Cell_Harvesting->Flow_Cytometry Proliferation_Assay T-Cell Proliferation Assay ([3H]-thymidine incorporation) Cell_Harvesting->Proliferation_Assay

A flowchart of the experimental workflow. (Max Width: 760px)

Conclusion

This technical guide provides a foundational understanding of the immunosuppressive effects of this compound. The data presented clearly demonstrate its potent inhibitory effects on T-cell proliferation and the production of key pro-inflammatory cytokines. The detailed experimental protocols offer a starting point for researchers wishing to further investigate these effects. The visualized signaling pathway and experimental workflow provide a clear conceptual framework for understanding the molecular mechanisms and the practical steps involved in this area of research. Further investigations could explore the dose-dependent effects on a wider range of immune cell types and signaling molecules to build a more comprehensive profile of beclometasone dipropionate's immunomodulatory properties.

References

Methodological & Application

HPLC analytical method for Beclometasone dipropionate monohydrate quantification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Quantification of Beclometasone Dipropionate Monohydrate

Introduction

Beclometasone dipropionate is a potent synthetic glucocorticoid with anti-inflammatory properties, widely used in the treatment of asthma and other respiratory conditions.[1] Accurate quantification of beclometasone dipropionate in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control analysis.

Principle

The method utilizes reverse-phase chromatography to separate beclometasone dipropionate from potential impurities and degradation products. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water provides efficient separation.[1] Quantification is achieved by UV detection at a wavelength where beclometasone dipropionate exhibits maximum absorbance.[1]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (USP or equivalent)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade/ultrapure)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions have been found to be suitable for the analysis:

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v) or Methanol:Water (85:15, v/v)[2][3]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL
Detection Wavelength 254 nm[1][2]
Column Temperature Ambient or 40°C[3]
Preparation of Standard Solutions

Standard Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase or methanol.[2]

  • Sonicate for 10-15 minutes to ensure complete dissolution.[2]

Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-25 µg/mL).[2]

Preparation of Sample Solutions

For Bulk Drug Substance:

  • Accurately weigh a quantity of the this compound sample equivalent to about 10 mg of the active ingredient.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase or methanol.[1]

  • Filter the solution through a 0.45 µm membrane filter before injection.[2]

For Pharmaceutical Formulations (e.g., Creams, Lotions):

  • Accurately weigh a portion of the formulation equivalent to a known amount of beclometasone dipropionate.

  • Transfer the sample to a suitable container and add a known volume of methanol.[3][4]

  • Mix thoroughly to disperse the formulation.

  • The solution may be warmed slightly (e.g., 50°C for 5 minutes) to aid extraction.[3][4]

  • Centrifuge the mixture to separate excipients.[3][4]

  • Collect the supernatant and dilute with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm membrane filter prior to HPLC analysis.[2]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of beclometasone dipropionate in a blank and placebo chromatogram.[2]

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a range of concentrations (e.g., 1-25 µg/mL).[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies by spiking a placebo with known amounts of beclometasone dipropionate.[2]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) for a series of measurements.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC analysis of beclometasone dipropionate based on published methods.

ParameterTypical Value/RangeReference
Retention Time 4.0 - 7.7 min[3][5]
Linearity Range 1 - 60 µg/mL[4]
Correlation Coefficient (r²) > 0.999[2]
Accuracy (% Recovery) 98.0% - 102.0%[2][5]
Precision (%RSD) < 2.0%[2]
LOD 0.039 µg/mL[3]
LOQ 0.12 µg/mL[3]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Standard dissolve_std Dissolve in Solvent weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject_sample Inject Sample dilute_std->inject_sample weigh_sample Weigh Sample extract_sample Extract with Solvent weigh_sample->extract_sample filter_sample Filter extract_sample->filter_sample filter_sample->inject_sample hplc_system HPLC System (Pump, Injector, Column, Detector) run_hplc Chromatographic Run hplc_system->run_hplc inject_sample->hplc_system acquire_data Data Acquisition run_hplc->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks quantify Quantification integrate_peaks->quantify

Caption: Experimental workflow for the HPLC quantification of Beclometasone Dipropionate.

Conclusion

The described RP-HPLC method is a reliable and straightforward approach for the quantitative analysis of this compound in both bulk drug and pharmaceutical dosage forms. The method is specific, linear, accurate, and precise, making it well-suited for quality control and research applications.

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using Beclometasone Dipropionate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclometasone dipropionate is a potent synthetic glucocorticoid with well-established anti-inflammatory properties. It is widely used in the treatment of asthma and other inflammatory conditions.[1] This document provides detailed application notes and protocols for a range of in vitro cell culture assays to evaluate the efficacy and mechanism of action of beclometasone dipropionate monohydrate. The protocols are intended to guide researchers in the consistent and effective use of this compound in a laboratory setting.

Beclometasone dipropionate is a prodrug that is rapidly hydrolyzed to its active metabolite, beclometasone-17-monopropionate (BDP-17-MP), which has a high affinity for the glucocorticoid receptor.[2] Through this receptor, it modulates the expression of various genes involved in the inflammatory response, primarily by inhibiting the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3][4]

Data Presentation

The following tables summarize the quantitative data from various in vitro studies on the effects of beclometasone dipropionate and its active metabolite.

Table 1: Potency of Beclometasone Dipropionate and its Metabolites on Cytokine Production

CompoundCell TypeAssayTarget CytokineEC50 (M)Reference
Beclometasone-17-monopropionatePeripheral Blood Mononuclear CellsIL-5 InhibitionInterleukin-51 x 10⁻¹⁴[2]
BeclometasonePeripheral Blood Mononuclear CellsIL-5 InhibitionInterleukin-5~1 x 10⁻¹²[2]
Dexamethasone (Reference)Peripheral Blood Mononuclear CellsIL-5 InhibitionInterleukin-51 x 10⁻⁸[2]

Table 2: Effect of Beclometasone Dipropionate and its Metabolites on Osteoblast Function

CompoundCell TypeAssayParameterEC50 (M)Reference
Beclometasone dipropionateHuman OsteoblastsAlkaline Phosphatase ActivityEnzyme Activity0.3 - 1.2 x 10⁻⁹[2]
Beclometasone-17-monopropionateHuman OsteoblastsAlkaline Phosphatase ActivityEnzyme Activity0.3 - 1.2 x 10⁻⁹[2]
BeclometasoneHuman OsteoblastsOsteocalcin SynthesisProtein Synthesis0.3 - 1.2 x 10⁻⁹[2]
Dexamethasone (Reference)Human OsteoblastsAlkaline Phosphatase Activity & Osteocalcin SynthesisEnzyme & Protein Synthesis0.3 - 1.2 x 10⁻⁹[2]

Table 3: Cytotoxicity of Beclometasone Dipropionate in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
H1299Non-small cell lung cancer>100
CaCo2Colorectal adenocarcinoma>100
MDA-MB-468Breast cancer85.3 ± 4.7
FaDuPharynx squamous cell carcinoma79.4 ± 3.5

Experimental Protocols

Cytokine Production Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the evaluation of the inhibitory effect of beclometasone dipropionate on cytokine production by human PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound

  • Phytohemagglutinin (PHA) or other suitable stimulant

  • ELISA kit for the target cytokine (e.g., IL-5)

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with sterile PBS and resuspend in complete RPMI-1640 medium.

  • Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

  • Add the desired concentrations of beclometasone dipropionate to the wells. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with a pro-inflammatory agent such as PHA (e.g., at 5 µg/mL).

  • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, centrifuge the plate and collect the supernatants.

  • Measure the concentration of the target cytokine (e.g., IL-5) in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine production for each concentration of beclometasone dipropionate compared to the stimulated control.

T-Cell Proliferation Assay

This protocol outlines a method to assess the effect of beclometasone dipropionate on allergen-induced T-cell proliferation.[1]

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from atopic individuals sensitized to a specific allergen (e.g., house dust mite).

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • This compound

  • Specific allergen (e.g., house dust mite extract)

  • [³H]-thymidine

  • 96-well cell culture plates

  • Cell harvester and liquid scintillation counter

Procedure:

  • Isolate and prepare PBMCs as described in the cytokine production assay protocol.

  • Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Add serial dilutions of this compound to the wells.

  • Add the specific allergen to the wells to stimulate T-cell proliferation.

  • Incubate the plate for 6 days at 37°C in a humidified atmosphere with 5% CO₂.

  • On day 6, pulse the cells with 1 µCi of [³H]-thymidine per well.

  • Incubate for an additional 18 hours.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Measure the incorporation of [³H]-thymidine using a liquid scintillation counter.

  • Express the results as counts per minute (CPM) and calculate the percentage of inhibition of proliferation.

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of beclometasone dipropionate on the viability of adherent cell lines, such as the human bronchial epithelial cell line 16HBE.[5]

Materials:

  • 16HBE cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

Procedure:

  • Seed the 16HBE cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of beclometasone dipropionate.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Add 20 µL of MTS reagent to each well.[6][7]

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Beclometasone dipropionate exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BDP Beclometasone Dipropionate BDP_17_MP BDP-17-MP (Active Metabolite) BDP->BDP_17_MP Hydrolysis GR_complex GR-Hsp90-Hsp70 Complex BDP_17_MP->GR_complex Binding GR_BDP_17_MP GR-BDP-17-MP Complex GR_complex->GR_BDP_17_MP Conformational Change & Dissociation of Hsps GR_dimer GR-BDP-17-MP Dimer GR_BDP_17_MP->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding NF_kB NF-κB GR_dimer->NF_kB Inhibition (Transrepression) AP_1 AP-1 GR_dimer->AP_1 Inhibition (Transrepression) Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., Annexin A1, IκBα) GRE->Anti_inflammatory_genes Activation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., IL-6, IL-8, TNF-α) NF_kB->Pro_inflammatory_genes AP_1->Pro_inflammatory_genes

Caption: Glucocorticoid receptor signaling pathway of Beclometasone Dipropionate.

Experimental Workflow for In Vitro Anti-inflammatory Assays

The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of beclometasone dipropionate in vitro.

G cluster_workflow Experimental Workflow cluster_assays Assays start Start: Cell Culture (e.g., PBMCs, 16HBE) treatment Treatment with Beclometasone Dipropionate (Dose-Response) start->treatment stimulation Stimulation with Pro-inflammatory Agent (e.g., PHA, Allergen) treatment->stimulation incubation Incubation (Time-course) stimulation->incubation cytokine Cytokine Measurement (ELISA) incubation->cytokine proliferation T-Cell Proliferation ([³H]-thymidine uptake) incubation->proliferation viability Cell Viability (MTS Assay) incubation->viability analysis Data Analysis: - IC50/EC50 Calculation - Statistical Analysis cytokine->analysis proliferation->analysis viability->analysis end End: Results Interpretation analysis->end

Caption: General workflow for in vitro anti-inflammatory assays.

References

Application Notes and Protocols for Studying the Efficacy of Inhaled Beclometasone Dipropionate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid with well-established anti-inflammatory properties, commonly used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Preclinical evaluation of inhaled BDP formulations requires robust and reproducible animal models that mimic key aspects of these human respiratory diseases. This document provides detailed application notes and protocols for the use of murine models of allergic asthma and rat models of COPD to study the efficacy of inhaled BDP.

Mechanism of Action: Glucocorticoid Receptor Signaling

Beclometasone dipropionate is a prodrug that is rapidly hydrolyzed to its active metabolite, beclometasone-17-monopropionate (17-BMP), which has a high affinity for the glucocorticoid receptor (GR).[1] The anti-inflammatory effects of corticosteroids are primarily mediated through the GR.[2] Upon binding to 17-BMP, the GR translocates from the cytoplasm into the nucleus. In the nucleus, the GR complex can act in two main ways:

  • Transactivation: The GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased transcription of anti-inflammatory proteins.

  • Transrepression: The GR complex interacts with and inhibits pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules.[2][3]

This signaling cascade ultimately leads to a reduction in airway inflammation, a key therapeutic effect in asthma and COPD.

Glucocorticoid Receptor Signaling Pathway

Animal Models for Efficacy Studies

The two most widely used and well-characterized animal models for studying the efficacy of inhaled corticosteroids are the ovalbumin (OVA)-induced allergic asthma model in mice and the lipopolysaccharide (LPS)-induced COPD model in rats.

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This model mimics the key features of allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.[4] BALB/c mice are commonly used as they develop a strong Th2-type immune response.[5]

OVA-Induced Asthma Model Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Efficacy Analysis Phase Day0 Day 0 Sensitization Intraperitoneal (i.p.) injection of OVA + Alum Adjuvant Day14 Day 14 Challenge Aerosolized OVA Challenge Sensitization->Challenge Allow immune response to develop Day25_27 Days 25, 26, 27 Day25_27->Challenge Treatment Inhaled Beclometasone Dipropionate Administration Challenge->Treatment Administer BDP before each challenge Analysis Collect Samples: - Bronchoalveolar Lavage Fluid (BALF) - Lung Tissue - Blood Challenge->Analysis 24h post-final challenge Day28 Day 28 Day28->Analysis

Workflow for OVA-Induced Asthma Model in Mice

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Sterile phosphate-buffered saline (PBS)

  • Beclometasone dipropionate for inhalation

  • BALB/c mice (6-8 weeks old)

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.[6][7]

    • Control groups should receive i.p. injections of PBS with alum.

  • Challenge and Treatment:

    • From day 25 to 27, challenge the mice with aerosolized 1% OVA in PBS for 30 minutes each day.[7]

    • Administer inhaled BDP at the desired doses (e.g., via nose-only inhalation tower or intratracheal instillation) 1 hour prior to each OVA challenge.

    • The placebo group should receive the vehicle control.

  • Efficacy Assessment (Day 28):

    • 24 hours after the final OVA challenge, euthanize the mice.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) and cytokine analysis (e.g., IL-4, IL-5, IL-13).

    • Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration, goblet cell hyperplasia, epithelial thickness, and collagen deposition.[8]

    • Airway Hyperresponsiveness (AHR): In a separate cohort of animals, AHR to methacholine can be measured using whole-body plethysmography.

    • Gene and Protein Expression: Lung tissue can be harvested for analysis of inflammatory gene (e.g., via qPCR) and protein (e.g., via Western blot or ELISA) expression.

Administration of inhaled BDP is expected to significantly reduce the hallmarks of allergic asthma in this model. A study demonstrated that beclomethasone treatment before each OVA challenge was able to restore most measured parameters to near-normal levels.[9]

Table 1: Efficacy of Inhaled Corticosteroids in the Murine OVA-Induced Asthma Model

ParameterOVA-Challenged (Placebo)OVA-Challenged + BeclometasoneReference
BALF Eosinophils Markedly IncreasedSignificantly Reduced[9][10]
Goblet Cell Hyperplasia Markedly IncreasedSignificantly Reduced[9]
Epithelial Thickness Significantly IncreasedSignificantly Reduced[9]
Lung Collagen Content Significantly IncreasedSignificantly Reduced[9]
BALF IL-13 Levels Significantly IncreasedSignificantly Reduced[9]
Airway Hyperresponsiveness Significantly IncreasedSignificantly Reduced[11]

Note: Data is often presented as a significant reduction compared to the disease model control group. Specific quantitative values can be highly dependent on the exact protocol, timing, and dose.

Lipopolysaccharide (LPS) and/or Cigarette Smoke-Induced COPD Model in Rats

This model induces a neutrophilic inflammation characteristic of COPD exacerbations and some features of chronic COPD.[12] Sprague-Dawley rats are commonly used for this model.[3]

LPS-Induced COPD Model Workflow cluster_induction Disease Induction Phase cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Phase Induction Induce COPD-like inflammation: - Intratracheal LPS instillation - and/or Cigarette Smoke Exposure Duration Duration: e.g., 2x/week for 4 weeks Treatment Daily Inhaled Beclometasone Dipropionate Induction->Treatment Concurrent or post-induction Treatment_Duration Duration: e.g., 2-4 weeks Analysis Collect Samples: - Bronchoalveolar Lavage Fluid (BALF) - Lung Tissue - Serum Treatment->Analysis Endpoint 24h post-final treatment

Workflow for LPS-Induced COPD Model in Rats

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Beclometasone dipropionate for inhalation

  • Sprague-Dawley rats

  • Cigarette smoke exposure system (optional)

Procedure:

  • COPD Induction:

    • Induce lung inflammation by intratracheal instillation of LPS (e.g., 1 mg/mL in saline) twice a week for several weeks.[13]

    • For a model that more closely mimics human COPD, combine LPS instillation with chronic cigarette smoke exposure (e.g., 1 hour/day, 5 days/week).[3]

  • Treatment:

    • Administer inhaled BDP daily at desired doses. Treatment can be prophylactic (starting with the induction) or therapeutic (starting after the establishment of inflammation).[14]

    • The placebo group should receive the vehicle control.

  • Efficacy Assessment:

    • 24 hours after the final treatment, euthanize the rats.

    • BALF Analysis: Collect BALF to measure total and differential cell counts (especially neutrophils) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8).[13]

    • Lung Histology: Process lung tissue to evaluate inflammatory infiltrates, alveolar destruction (emphysema), and airway remodeling.[14]

    • Lung Function: Assess pulmonary function parameters such as lung resistance and compliance.

    • Serum Analysis: Collect blood to measure systemic inflammatory markers.

Inhaled BDP is expected to reduce the neutrophilic inflammation and the levels of pro-inflammatory mediators in the lungs.

Table 2: Efficacy of Inhaled Beclometasone in a Rat Model of COPD

ParameterCOPD Model (Placebo)COPD Model + BeclometasoneReference
BALF Neutrophils Significantly IncreasedSignificantly Reduced[13][15]
BALF Lymphocytes Significantly IncreasedSignificantly Reduced[13]
BALF TNF-α Significantly IncreasedNormalized[13]
BALF IL-1β Significantly IncreasedNormalized[13]
BALF IL-6 Significantly IncreasedNormalized[4][13]
Histological Lung Injury Evident pathomorphological changesRestoration of morphological structure[14]
Lung Function (FEV1) No significant changeSmall, but significant improvements[16]

Note: The effect of corticosteroids on lung function decline in COPD models is often less pronounced than their effect on inflammatory markers.

Conclusion

The animal models and protocols described provide a robust framework for evaluating the preclinical efficacy of inhaled beclometasone dipropionate. The OVA-induced asthma model in mice is ideal for assessing effects on allergic airway inflammation and hyperresponsiveness, while the LPS-induced COPD model in rats is suitable for studying the impact on neutrophilic inflammation. Careful selection of endpoints and rigorous adherence to protocols are essential for generating reliable and translatable data for the development of new inhaled therapies.

References

Application Notes: Protocol for Dissolving Beclometasone Dipropionate Monohydrate for Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beclometasone dipropionate (BDP) is a potent, second-generation synthetic glucocorticoid.[1][2][3] It functions as a prodrug, rapidly hydrolyzed in the body to its active metabolite, beclomethasone 17-monopropionate (17-BMP).[1][2][3] 17-BMP exhibits a high binding affinity for the glucocorticoid receptor (GR), mediating potent anti-inflammatory and immunosuppressive effects.[1][2][4] Due to these properties, BDP is widely used in research to study inflammatory pathways, asthma, and other corticosteroid-responsive conditions.[1][2] A critical first step for reliable and reproducible in vitro studies is the proper dissolution and preparation of BDP solutions. Given its hydrophobic nature and poor water solubility, a standardized protocol is essential to ensure compound stability and accurate dosing for cell-based assays.[5][6]

Key Properties

Beclometasone dipropionate is practically insoluble in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, and sparingly soluble in ethanol.[5] For cell culture applications, DMSO is the most common solvent for preparing high-concentration stock solutions.[4] These stock solutions can be stored for extended periods at low temperatures before being diluted to final working concentrations in cell culture media.[4]

Data Presentation

Solubility Data
SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (191.92 mM)[4]
WaterPractically Insoluble (~0.1-2.4 µg/mL)[5][6]
Ethanol (95%)Sparingly Soluble[5]
MethanolSoluble[5]
ChloroformFreely Soluble[5]
Stock Solution Stability
Storage TemperatureSolventStability DurationReference
-20°CDMSO1 Year[4]
-80°CDMSO2 Years[4]
4°C (in darkness)Aqueous Formulation>90% remaining after 8 weeks[7]
25°C (in bright light)Aqueous Formulation>90% remaining after 8 weeks[7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Beclometasone Dipropionate Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO.

Materials:

  • Beclometasone dipropionate monohydrate (MW: 539.05 g/mol )

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Pre-weigh Vial: Place a sterile, empty vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh the desired amount of this compound into the vial. For a 100 mM stock, this would be 53.9 mg for 1 mL of DMSO.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the BDP powder.

  • Dissolve Compound: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, gentle warming in a 37°C water bath or brief sonication can be applied to aid dissolution.[4][8] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[4]

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol details the dilution of the DMSO stock solution into cell culture medium.

Materials:

  • 100 mM BDP stock solution in DMSO

  • Pre-warmed, sterile cell culture medium appropriate for your cell line

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile pipette tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 100 mM BDP stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture medium. For example, to prepare 10 mL of a 10 µM working solution:

    • Use the formula: C1V1 = C2V2

    • (100 mM) x V1 = (10 µM) x (10 mL)

    • (100,000 µM) x V1 = (10 µM) x (10,000 µL)

    • V1 = (10 x 10,000) / 100,000 = 1 µL

  • Prepare Working Solution: Add 10 mL of pre-warmed cell culture medium to a sterile conical tube. While gently swirling the medium, add the calculated 1 µL of the 100 mM BDP stock solution.[8] This gradual addition to a larger, swirling volume helps prevent the hydrophobic compound from precipitating out of solution.

  • Verify Final Solvent Concentration: Ensure the final concentration of DMSO in the working solution is non-toxic to the cells. In the example above, the final DMSO concentration is 0.01% (1 µL in 10,000 µL), which is well below the generally accepted limit of 0.1%–0.5% for most cell lines.[8]

  • Vehicle Control: Prepare a vehicle control solution by adding the same volume of DMSO (without BDP) to an equal volume of cell culture medium. This is crucial for distinguishing the effects of the compound from the effects of the solvent.

  • Apply to Cells: Mix the working solution gently by inverting the tube. The solution is now ready to be added to your cell cultures.

Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh BDP Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute Stock into Medium (while swirling) thaw->dilute add_media Add Pre-warmed Cell Culture Medium add_media->dilute treat Treat Cells dilute->treat

Caption: Experimental workflow for preparing Beclometasone dipropionate solutions.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BDP Beclometasone Dipropionate (BDP) BMP 17-BMP (Active Metabolite) BDP->BMP Esterases Complex [17-BMP-GR] Complex BMP->Complex GR Glucocorticoid Receptor (GR) GR->Complex HSP HSP90 HSP->GR Bound Complex->HSP Released Complex_n [17-BMP-GR] Dimer Complex->Complex_n Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) Complex_n->GRE Binds NFkB NF-κB / AP-1 Complex_n->NFkB Inhibits AntiInflam Anti-inflammatory Gene Transcription (e.g., Lipocortin-1) GRE->AntiInflam Transactivation ProInflam Pro-inflammatory Gene Repression (e.g., Cytokines, COX-2) NFkB->ProInflam

References

Application Note: High-Sensitivity LC-MS/MS Method for the Simultaneous Quantification of Beclometasone Dipropionate and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination and quantification of Beclometasone dipropionate (BDP) and its primary metabolites, Beclometasone 17-monopropionate (B17MP), Beclometasone 21-monopropionate (B21MP), and Beclometasone (BOH), in human plasma. BDP is a potent synthetic glucocorticoid pro-drug, extensively used in the treatment of asthma and other inflammatory conditions.[1][2] Accurate measurement of the parent drug and its metabolites is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The described method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and sensitivity, enabling the reliable quantification of all analytes at picogram-per-milliliter levels.

Introduction

Beclometasone dipropionate (BDP) is a pro-drug that undergoes rapid hydrolysis in the body to form its active metabolite, Beclometasone 17-monopropionate (B17MP), which exhibits high anti-inflammatory activity.[1][3] Further metabolism leads to the formation of Beclometasone 21-monopropionate (B21MP) and Beclometasone (BOH).[1][4] Given the low systemic bioavailability and rapid metabolism of BDP, a highly sensitive and specific analytical method is required to accurately characterize its pharmacokinetic profile.[3] This LC-MS/MS method addresses this need by providing a validated protocol for the simultaneous quantification of BDP and its key metabolites in human plasma.

Experimental Protocols

Materials and Reagents
  • Beclometasone dipropionate (BDP), Beclometasone 17-monopropionate (B17MP), Beclometasone 21-monopropionate (B21MP), and Beclometasone (BOH) reference standards.

  • Beclometasone dipropionate-D10 (BDP-D10) or Fluticasone Propionate (FP) as internal standard (IS).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid and ammonium formate/acetate.

  • Human plasma (with sodium fluoride to inhibit esterase activity).[5][6]

  • Solid-phase extraction (SPE) cartridges (e.g., Reversed-phase C18).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Precondition SPE Cartridge: Sequentially wash the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 450 µL of human plasma, add 50 µL of the internal standard solution (e.g., BDP-D10).[7] Vortex to mix. Load the entire sample onto the preconditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a water/acetonitrile mixture to remove interferences.

  • Elution: Elute the analytes with 1 mL of 100% acetonitrile.[7]

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC) System: A UHPLC system such as the Nexera X2.

  • Column: A reversed-phase C18 or C8 column (e.g., Shim-pack™ GIST C18, 50 x 2.1 mm, 3.0 µm).[7][8]

  • Mobile Phase:

    • A: 2 mM Ammonium formate/acetate in water with 0.1% formic acid.[5][6][7]

    • B: Acetonitrile.

  • Gradient Elution: A linear gradient from approximately 30% to 95% B over a suitable run time to ensure separation of all analytes.

  • Flow Rate: 0.5 - 1.0 mL/min.[7]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., LCMS-8045) with an electrospray ionization (ESI) source operating in positive ion mode.[7][9]

  • Ionization Source Parameters: Optimized for maximum signal intensity of the analytes.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes the quantitative data for the LC-MS/MS analysis of Beclometasone dipropionate and its metabolites.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q2) m/zLimit of Quantification (LOQ)
Beclometasone dipropionate (BDP)521.2411.3 / 319.15.0 - 13 pg/mL[5][6][7]
Beclometasone 17-monopropionate (B17MP)465.2357.213 pg/mL[5][6]
Beclometasone 21-monopropionate (B21MP)465.2377.250 pg/mL[5][6]
Beclometasone (BOH)409.2391.225 pg/mL[5][6]
BDP-D10 (IS)531.2--
Fluticasone Propionate (IS)501.3293.1-

Method Validation

The method was validated for linearity, precision, accuracy, and recovery. A linear range of 0.05 to 5 ng/mL was established for BDP and B17MP.[9] The intra- and inter-day precision and accuracy were found to be within acceptable limits (≤15% RSD, ±15% bias), with the lower limit of quantification (LLOQ) having slightly wider limits (≤20% RSD, ±20% bias).[9]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample (450 µL) add_is Add Internal Standard (50 µL) plasma->add_is vortex1 Vortex Mix add_is->vortex1 spe_load Load onto Preconditioned SPE Cartridge vortex1->spe_load spe_wash Wash SPE Cartridge spe_load->spe_wash spe_elute Elute Analytes spe_wash->spe_elute evaporate Evaporate to Dryness spe_elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into UHPLC System reconstitute->lc_injection chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection Mass Spectrometric Detection (Triple Quadrupole - MRM) chrom_sep->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification and Analysis data_acquisition->quantification results Final Results quantification->results

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and highly sensitive approach for the simultaneous quantification of Beclometasone dipropionate and its major metabolites in human plasma. The detailed protocol, including sample preparation and instrumental conditions, can be readily implemented in research and clinical laboratories for pharmacokinetic and other related studies. The use of a stable isotope-labeled internal standard and robust SPE cleanup ensures high accuracy and precision of the results.

References

Application Notes and Protocols for Clinical Trials of Beclometasone Dipropionate Nasal Sprays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to the experimental design and execution of clinical trials for beclometasone dipropionate nasal sprays. The protocols and methodologies outlined below are based on established clinical trial practices and regulatory guidance.

Introduction

Beclometasone dipropionate is a second-generation synthetic corticosteroid used for the management of various inflammatory conditions, including allergic rhinitis.[1] It functions as a prodrug, rapidly converting to its active metabolite, beclometasone 17-monopropionate (17-BMP), which possesses a high binding affinity for the glucocorticoid receptor.[1] This interaction mediates the drug's anti-inflammatory, antipruritic, and anti-allergic properties.[1] Clinical trials are essential to establish the efficacy and safety of beclometasone dipropionate nasal sprays for the treatment of conditions like seasonal and perennial allergic rhinitis.

Signaling Pathway of Beclometasone Dipropionate

Beclometasone dipropionate exerts its anti-inflammatory effects through the glucocorticoid receptor signaling pathway. As a potent glucocorticoid agonist, its active metabolite, 17-BMP, binds to the glucocorticoid receptor.[1][2] This complex then translocates to the nucleus and binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of genes involved in the inflammatory response.[1][3] This leads to the increased expression of anti-inflammatory proteins and the repression of pro-inflammatory cytokine production.[1][4]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BDP Beclometasone Dipropionate (Nasal Spray) BMP Beclometasone 17-Monopropionate (Active Metabolite) BDP->BMP Hydrolysis GR Glucocorticoid Receptor (GR) BMP->GR Binding BMP_GR BMP-GR Complex BMP_GR_dimer Dimerized BMP-GR Complex BMP_GR->BMP_GR_dimer Dimerization & Translocation GRE Glucocorticoid Response Element (GRE) BMP_GR_dimer->GRE Binding Gene Target Gene Transcription GRE->Gene Modulation AntiInflammatory Increased Anti-inflammatory Protein Synthesis Gene->AntiInflammatory ProInflammatory Decreased Pro-inflammatory Cytokine Production Gene->ProInflammatory

Caption: Beclometasone dipropionate signaling pathway.

Clinical Trial Design

A well-designed clinical trial is crucial for evaluating the efficacy and safety of beclometasone dipropionate nasal sprays. A randomized, double-blind, placebo-controlled, parallel-group study is a common and robust design.[5][6][7]

Study Population

Inclusion and exclusion criteria should be clearly defined to ensure a homogenous study population.

Table 1: Inclusion and Exclusion Criteria for a Typical Allergic Rhinitis Trial

CriteriaDescription
Inclusion
AgeAdults and adolescents (e.g., 12 years and older).[8] For pediatric studies, specific age ranges are defined (e.g., 4-11 years).[7]
DiagnosisA clinical diagnosis of seasonal allergic rhinitis (SAR) or perennial allergic rhinitis (PAR) for at least one year.[9][10]
Allergy TestPositive skin prick test or serum-specific IgE test to a relevant allergen within the past 2 years.[10]
Symptom SeverityA minimum baseline Total Nasal Symptom Score (TNSS) to ensure subjects have active disease.
Exclusion
Medical ConditionsCurrent acute or chronic sinusitis, rhinitis medicamentosa, nasal structural abnormalities (e.g., significant septal deviation, nasal polyps) that could interfere with nasal airflow.[9][10]
Recent InfectionsAcute upper respiratory infection within the past 14 days.[9][10]
Prior Medication UseUse of other intranasal corticosteroids or experimental therapies for allergic rhinitis within a specified washout period.[9][10]
OtherAny condition that the investigator believes may interfere with the study.[9][10]
Study Periods

A typical clinical trial for a beclometasone dipropionate nasal spray includes a screening period, a placebo run-in period, and a treatment period.[5]

Screening Screening Period (Visit 1) RunIn Placebo Run-in Period (e.g., 7 days) Screening->RunIn Informed Consent & Inclusion/Exclusion Criteria Met Randomization Randomization (Visit 2) RunIn->Randomization Baseline Symptom Assessment Treatment Treatment Period (e.g., 14 days for SAR, 12 weeks for PAR) Randomization->Treatment Assignment to Treatment Arms FollowUp Follow-up (e.g., Visits 3, 4) Treatment->FollowUp Efficacy & Safety Assessments

Caption: Clinical trial workflow for beclometasone nasal spray.

Experimental Protocols

Efficacy Assessment: Total Nasal Symptom Score (TNSS)

The primary efficacy endpoint in many allergic rhinitis trials is the change from baseline in the Total Nasal Symptom Score (TNSS).[5][7][11] The TNSS is a composite score of the four cardinal symptoms of allergic rhinitis: rhinorrhea (runny nose), nasal congestion, nasal itching, and sneezing.

Protocol for TNSS Assessment:

  • Symptom Diary: Provide subjects with a daily diary (paper or electronic) to record their nasal symptoms.

  • Scoring: Subjects rate the severity of each of the four nasal symptoms twice daily (morning and evening) on a 4-point scale (0-3), as detailed in Table 2.

  • Calculation: The TNSS is the sum of the scores for the four individual symptoms, with a maximum possible score of 12.

  • Reflective vs. Instantaneous TNSS:

    • Reflective TNSS (rTNSS): The subject reflects on the symptom severity over the preceding 12 hours.[7]

    • Instantaneous TNSS (iTNSS): The subject records the symptom severity at the time of assessment.[7]

  • Baseline Calculation: The baseline TNSS is typically the average of the scores recorded during the last few days of the placebo run-in period.[5]

  • Treatment Mean TNSS: The treatment mean TNSS is the average of all scores recorded during the treatment period.[5]

Table 2: Nasal Symptom Severity Scoring Scale

ScoreDescription
0Absent: No symptom evident.
1Mild: Symptom is clearly present, but minimal awareness; easily tolerated.
2Moderate: Definite awareness of symptom that is bothersome but tolerable.
3Severe: Symptom that is hard to tolerate; may interfere with daily activities or sleep.
Secondary Efficacy Endpoints

Secondary endpoints provide additional evidence of the treatment's effectiveness.

Table 3: Common Secondary Efficacy Endpoints

EndpointDescriptionAssessment Method
Combined Symptom and Medication Score (CSMS) A composite score that includes both symptom severity and the use of rescue medication.[11][12]Daily diary recording both TNSS and the type and amount of rescue medication used.
Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ) A validated questionnaire to assess the impact of allergic rhinitis on a patient's quality of life.[12][13]Patient-reported outcome questionnaire administered at baseline and at the end of the treatment period.
Physician's Global Assessment The investigator's overall assessment of the change in the patient's allergic rhinitis symptoms.A categorical scale (e.g., excellent, good, moderate, poor improvement) completed by the physician at follow-up visits.
Nasal Airflow Objective measurement of nasal patency.Techniques such as rhinomanometry or acoustic rhinometry.
Safety Assessment

The safety profile of beclometasone dipropionate nasal spray is a critical component of the clinical trial.

Protocol for Safety Monitoring:

  • Adverse Event (AE) Monitoring: Systematically collect and record all adverse events reported by the subjects or observed by the investigator at each study visit. This includes local AEs such as nasal irritation, dryness, and epistaxis (nosebleeds), which are the most common.[14]

  • Physical Examination: Conduct a thorough physical examination, including a nasal examination, at baseline and at the end of the study.

  • Vital Signs: Measure vital signs (blood pressure, heart rate, respiratory rate, and temperature) at each study visit.

  • Laboratory Tests: Collect blood and urine samples for standard clinical laboratory tests (hematology, clinical chemistry, and urinalysis) at baseline and at the end of the study.

  • Systemic Effects Monitoring: While systemic bioavailability of newer intranasal corticosteroids is low, monitoring for potential systemic effects is important, especially in long-term studies or in pediatric populations.[14][15][16] This can include:

    • Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: Assessed by measuring morning plasma cortisol levels or through an ACTH stimulation test.[17]

    • Growth Velocity: In pediatric trials, carefully monitor height and weight.[17]

    • Ocular Effects: In long-term studies, monitor for changes in intraocular pressure, glaucoma, and cataracts.[17]

Data Presentation

Quantitative data from the clinical trial should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 4: Example of Baseline Demographics and Clinical Characteristics

CharacteristicBeclometasone Dipropionate (N=...)Placebo (N=...)
Age (years), mean (SD)
Gender, n (%)
Male
Female
Race, n (%)
Caucasian
African American
Asian
Other
Baseline rTNSS, mean (SD)

Table 5: Example of Efficacy Results

EndpointBeclometasone Dipropionate (N=...)Placebo (N=...)Treatment Difference (95% CI)p-value
Change from Baseline in rTNSS, mean (SD)
Change from Baseline in RQLQ Score, mean (SD)

Table 6: Example of Safety Summary

Adverse Event, n (%)Beclometasone Dipropionate (N=...)Placebo (N=...)
Any Adverse Event
Epistaxis
Nasal Irritation
Headache
Pharyngitis

Conclusion

The successful execution of a clinical trial for beclometasone dipropionate nasal spray relies on a robust experimental design, well-defined protocols, and accurate data collection and presentation. The methodologies and application notes provided herein offer a comprehensive framework for researchers and drug development professionals to effectively evaluate the efficacy and safety of this important therapeutic agent for allergic rhinitis. Adherence to these guidelines will contribute to the generation of high-quality data suitable for regulatory submission and scientific dissemination.

References

Application of Beclometasone Dipropionate in Asthma and COPD Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclometasone dipropionate (BDP) is a second-generation synthetic corticosteroid widely utilized as a first-line maintenance therapy for persistent asthma and as a component of combination therapy in Chronic Obstructive Pulmonary Disease (COPD).[1] It functions as a prodrug, being rapidly hydrolyzed in the lungs to its active metabolite, beclometasone-17-monopropionate (B-17-MP), which exhibits potent topical anti-inflammatory activity.[2][1] BDP's therapeutic efficacy stems from its ability to modulate the complex inflammatory cascades underlying both asthma and COPD. These application notes provide an overview of BDP's mechanism of action, summarize key quantitative data from relevant studies, and offer detailed protocols for preclinical and clinical research applications.

Mechanism of Action

Beclometasone dipropionate exerts its anti-inflammatory effects primarily through its active metabolite, B-17-MP, which has a high binding affinity for the glucocorticoid receptor (GR). Upon binding, the B-17-MP/GR complex translocates to the nucleus, where it modulates gene expression in two principal ways:

  • Transrepression: The complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a downregulation of genes encoding inflammatory cytokines (e.g., IL-4, IL-5, IL-8, GM-CSF), chemokines, and adhesion molecules, thereby reducing the recruitment and activation of inflammatory cells like eosinophils, T-lymphocytes, and mast cells.[2][3][4]

  • Transactivation: The complex can also directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.[4][5]

This dual action results in the suppression of airway inflammation, reduction of bronchial hyperresponsiveness, and improvement in lung function.[6][7]

Signaling Pathway

BDP_Signaling_Pathway BDP Beclometasone Dipropionate (BDP) B17MP Beclometasone-17- Monopropionate (B-17-MP) BDP->B17MP Esterases GR_Complex B-17-MP/GR Complex B17MP->GR_Complex GR Glucocorticoid Receptor (GR) GR->GR_Complex HSP Heat Shock Proteins HSP->GR GR_Complex_N B-17-MP/GR Complex GR_Complex->GR_Complex_N Translocation NFkB_p Phosphorylated NF-κB NFkB_N NF-κB NFkB_p->NFkB_N Translocation IkB IκB IkB->NFkB_p GR_Complex_N->NFkB_N Transrepression GRE Glucocorticoid Response Element (GRE) GR_Complex_N->GRE Transactivation ProInflammatory_Genes Pro-inflammatory Genes (e.g., IL-8, GM-CSF) NFkB_N->ProInflammatory_Genes AntiInflammatory_Genes Anti-inflammatory Genes (e.g., IκB) GRE->AntiInflammatory_Genes

Caption: Beclometasone Dipropionate (BDP) signaling pathway.

Data Presentation

Table 1: Effect of Beclometasone Dipropionate on Lung Function in Asthma Patients
StudyDosage of BDPDurationPatient PopulationChange in FEV1Change in PEF
Dompeling et al., 1992[8][9]800 µ g/day 6 months28 Asthma PatientsIncrease of 562 mL/year (p < 0.0005)Not Reported
Fahy et al., 1998[10]336 µ g/day 4 weeks24 Mild-Moderate AsthmaSignificant improvement compared to placeboSignificant improvement compared to placebo
Busse et al., 2001[11]100, 400, 800 µ g/day (HFA & CFC formulations)6 weeks323 Asthmatic SubjectsDose-dependent increase in FEV1 % predicted (HFA more potent than CFC)Dose-dependent increase
Amar et al., 2016[12]320 & 640 µ g/day (BAI & MDI)12 weeksPersistent AsthmaIncreased FEV1 AUEC(0-12 wk) vs. placebo (not statistically significant for all)Clinically important improvements
Papi et al., 2022[13] (Triple Therapy)172 µg BDP (with FF/G) twice daily3 months21 Uncontrolled AsthmaIncrease from 57.75% to 75.10% predicted (p < 0.001)Not Reported

FEV1: Forced Expiratory Volume in 1 second; PEF: Peak Expiratory Flow; HFA: Hydrofluoroalkane; CFC: Chlorofluorocarbon; BAI: Breath-Actuated Inhaler; MDI: Metered-Dose Inhaler; AUEC: Area Under the Effect Curve; FF: Formoterol Fumarate; G: Glycopyrronium.

Table 2: Effect of Beclometasone Dipropionate on Lung Function in COPD Patients
StudyDosage of BDPDurationPatient PopulationChange in FEV1
Dompeling et al., 1992[8][9]800 µ g/day 6 months28 COPD PatientsIncrease of 323 mL/year (p < 0.05)
Calverley et al., 2007 (Combination with Formoterol)400 µg BDP/24 µg Formoterol per day48 weeksSevere COPDStatistically significant improvement in pre-dose FEV1 compared to formoterol alone at weeks 12, 28, and 48.
Table 3: Effect of Beclometasone Dipropionate on Airway Inflammation
StudyDosage of BDPDurationModel/Patient PopulationKey Inflammatory Marker Changes
Wang et al., 1995[3]1000 µ g/day 4 weeksMild Asthma Patients- Significant decrease in GM-CSF (p < 0.01) and IL-8 (p < 0.02) expression in bronchial epithelium.- Significant decrease in activated eosinophils (EG2+ cells) (p < 0.01).
Fahy et al., 1998[10]336 µ g/day 4 weeksMild-Moderate Asthma- Significant difference in the change of sputum eosinophil percentage between BDP (3.8% to 3.4%) and placebo (8.4% to 12.7%) groups (p=0.03).
Hoshino et al., 1998[7]400 µ g/day 8 weeksNonatopic Asthmatics- Significant decrease in EG2+ (eosinophils), AA1+ (mast cells), CD3+, CD4+, and CD25+ (activated T-lymphocytes) cells in bronchial mucosa.
Culpitt et al., 2003 (in vitro)10⁻⁸ M B-17-MP24 hoursCOPD Lung Macrophages- Significant inhibition of LPS-induced release of GM-CSF, IL-6, IL-8, and TNF-α.

Experimental Protocols

Protocol 1: In Vitro Assessment of Anti-inflammatory Effects on Bronchial Epithelial Cells

Objective: To determine the effect of Beclometasone dipropionate on cytokine release from human bronchial epithelial cells stimulated with an inflammatory agent (e.g., Lipopolysaccharide - LPS).

Methodology:

  • Cell Culture:

    • Culture a human bronchial epithelial cell line (e.g., 16HBE) in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed cells in 24-well plates and grow to 80-90% confluency.

  • Treatment:

    • Starve the cells in a serum-free medium for 24 hours prior to treatment.

    • Pre-treat the cells with varying concentrations of B-17-MP (the active metabolite of BDP, e.g., 10⁻¹⁰ to 10⁻⁶ M) or vehicle (e.g., 0.1% DMSO) for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each B-17-MP concentration relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value (the concentration of B-17-MP that causes 50% inhibition).

in_vitro_workflow start Start cell_culture Culture Human Bronchial Epithelial Cells (16HBE) start->cell_culture serum_starve Serum Starvation (24 hours) cell_culture->serum_starve pretreatment Pre-treatment with B-17-MP or Vehicle (1 hour) serum_starve->pretreatment stimulation Stimulation with LPS (e.g., 1 µg/mL, 24 hours) pretreatment->stimulation supernatant_collection Collect Culture Supernatants stimulation->supernatant_collection elisa Measure Cytokine Levels (e.g., IL-6, IL-8) by ELISA supernatant_collection->elisa data_analysis Data Analysis (IC50 determination) elisa->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow for BDP.
Protocol 2: Ex Vivo Assessment of Bronchorelaxant Effects on Human Bronchi

Objective: To evaluate the direct relaxant effect of Beclometasone dipropionate on pre-contracted human airways, mimicking an acute exacerbation.[14][15]

Methodology:

  • Tissue Preparation:

    • Obtain human lung tissue from surgical resections (with appropriate ethical approval and patient consent).

    • Dissect medium bronchi or small airways in ice-cold Krebs-Henseleit solution.

    • Cut the airways into rings (2-3 mm).

  • Organ Bath Setup:

    • Mount the airway rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.

  • Exacerbation Model and Contraction:

    • Challenge the tissues with LPS (e.g., 300 ng/mL) for 2 hours to simulate an inflammatory state.[14][15]

    • Induce a submaximal contraction with a contractile agent such as carbachol.

  • BDP Treatment:

    • Once a stable contraction plateau is reached, add cumulative concentrations of BDP to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by carbachol.

    • Construct concentration-response curves and calculate the Emax (maximum effect) and pEC₅₀ (-log of the molar concentration producing 50% of the maximum effect).[14]

Protocol 3: In Vivo Murine Model of Allergic Airway Inflammation

Objective: To assess the efficacy of inhaled Beclometasone dipropionate in reducing airway inflammation and hyperresponsiveness in a mouse model of asthma.

Methodology:

  • Sensitization and Challenge:

    • Sensitize BALB/c mice by intraperitoneal injection of ovalbumin (OVA) emulsified in alum on days 0 and 14.

    • From day 21 to 27, challenge the mice with aerosolized OVA for 30 minutes daily.

  • BDP Administration:

    • Administer aerosolized BDP or vehicle to separate groups of mice for 30 minutes, 1 hour prior to each OVA challenge.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • On day 28, assess AHR by placing the mice in a whole-body plethysmography chamber and measuring the enhanced pause (Penh) in response to increasing concentrations of inhaled methacholine.

  • Bronchoalveolar Lavage (BAL) and Cell Analysis:

    • Immediately after AHR measurement, perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).

    • Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid using cytospin preparations stained with Diff-Quik.

  • Lung Histology:

    • Perfuse and fix the lungs for histological analysis.

    • Embed the lungs in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

  • Data Analysis:

    • Compare AHR, BAL fluid cell counts, and histological scores between the BDP-treated, vehicle-treated, and control groups.

in_vivo_workflow start Start sensitization Sensitization of Mice with Ovalbumin (OVA) (Days 0 & 14) start->sensitization challenge_phase Aerosolized OVA Challenge (Days 21-27) sensitization->challenge_phase treatment Administer Aerosolized BDP or Vehicle (Prior to each challenge) challenge_phase->treatment During ahr_assessment Assess Airway Hyperresponsiveness (AHR) with Methacholine (Day 28) challenge_phase->ahr_assessment bal_collection Collect Bronchoalveolar Lavage (BAL) Fluid ahr_assessment->bal_collection histology Lung Histology (H&E and PAS staining) ahr_assessment->histology cell_analysis Perform Differential Cell Counts on BAL Fluid bal_collection->cell_analysis end End cell_analysis->end histology->end

Caption: In vivo experimental workflow for BDP in a mouse model.
Protocol 4: Randomized Controlled Clinical Trial Design

Objective: To evaluate the efficacy and safety of inhaled Beclometasone dipropionate compared to placebo in patients with persistent asthma.[16][17]

Methodology:

  • Study Design:

    • A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population:

    • Male and female subjects (e.g., aged ≥12 years) with a diagnosis of persistent asthma for at least 12 months.[16][18]

    • Baseline FEV1 between 40% and 85% of the predicted value.[18]

    • Demonstrated bronchodilator reversibility.

  • Study Periods:

    • Screening Period: Assess eligibility criteria.

    • Run-in Period (e.g., 2 weeks): Discontinue current asthma medications and administer placebo to establish baseline values.[17][19]

    • Treatment Period (e.g., 6-12 weeks): Randomize eligible patients to receive either BDP (e.g., 320 µ g/day ) or a matching placebo, administered via a specific inhaler device (e.g., MDI or BAI).[17]

  • Efficacy Endpoints:

    • Primary: Change from baseline in trough morning FEV1.[17]

    • Secondary: Morning and evening Peak Expiratory Flow (PEF), daily asthma symptom scores, use of rescue medication (e.g., albuterol), and Asthma Control Test (ACT) scores.[12]

  • Safety Assessments:

    • Monitor adverse events, including the incidence of oral candidiasis.[20]

    • Perform physical examinations and vital sign measurements at study visits.

  • Statistical Analysis:

    • Analyze the primary and secondary endpoints using appropriate statistical methods (e.g., ANCOVA) to compare the treatment groups.

Conclusion

Beclometasone dipropionate remains a cornerstone in the management of asthma and a valuable therapeutic option for COPD. Its well-characterized anti-inflammatory mechanism of action provides a strong basis for its clinical efficacy. The protocols and data presented here offer a framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the therapeutic potential of BDP and developing novel respiratory treatments.

References

Application Notes & Protocols: Spectrophotometric Determination of Beclometasone Dipropionate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Beclometasone dipropionate is a potent glucocorticoid steroid widely used in the treatment of asthma and other respiratory conditions, as well as various skin disorders due to its anti-inflammatory and vasoconstrictive properties. Accurate and reliable quantification of Beclometasone dipropionate in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. This document provides a detailed application note and protocol for the determination of Beclometasone dipropionate in various pharmaceutical dosage forms using UV-Visible spectrophotometry, a simple, cost-effective, and readily available analytical technique. The method is based on the principle that Beclometasone dipropionate exhibits strong absorbance in the ultraviolet region of the electromagnetic spectrum.

Principle of the Method

The quantitative determination of Beclometasone dipropionate is based on the measurement of its absorbance at a specific wavelength in the UV region. The concentration of the drug is then calculated from a previously prepared calibration curve. Methanol is a commonly used solvent for this analysis.[1] The absorption maximum (λmax) for Beclometasone dipropionate in methanol is typically observed around 239 nm.

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation:

    • UV-Visible Spectrophotometer (Double beam) with 1 cm quartz cuvettes.

    • Analytical balance

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Pipettes (various sizes)

    • Sonicator

  • Reagents and Chemicals:

    • Beclometasone dipropionate reference standard

    • Methanol (AR grade)

    • Pharmaceutical formulations containing Beclometasone dipropionate (e.g., cream, ointment, nasal spray, rotacaps).

Preparation of Standard Stock Solution
  • Accurately weigh 10 mg of Beclometasone dipropionate reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in approximately 50 mL of methanol.

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with methanol to obtain a standard stock solution of 100 µg/mL.

Preparation of Working Standard Solutions and Calibration Curve
  • From the standard stock solution (100 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.

  • Dilute with methanol to obtain final concentrations in the range of 5-30 µg/mL.[1]

  • Scan each solution in the UV-Visible spectrophotometer from 400 nm to 200 nm against a methanol blank to determine the absorption maximum (λmax).

  • Measure the absorbance of each working standard solution at the determined λmax (approximately 239 nm).

  • Plot a calibration curve of absorbance versus concentration (µg/mL).

  • Determine the correlation coefficient (R²) and the regression equation (y = mx + c).

Sample Preparation

The sample preparation procedure will vary depending on the pharmaceutical formulation.

  • For Cream/Ointment Formulations:

    • Accurately weigh a quantity of the cream or ointment equivalent to 5 mg of Beclometasone dipropionate.[1]

    • Transfer the sample to a 50 mL volumetric flask.[1]

    • Add approximately 30 mL of methanol and sonicate for 15-20 minutes to dissolve the drug.

    • Make up the volume to 50 mL with methanol and mix thoroughly.

    • Filter the solution through a suitable filter paper to remove any undissolved excipients.

    • From the filtrate, make a suitable dilution with methanol to obtain a final concentration within the linearity range of the calibration curve (e.g., 30 µg/mL).[1]

  • For Nasal Spray Formulations:

    • The contents of a commercially available nasal spray can be used.

    • A specific volume of the spray solution is taken and diluted with a suitable solvent to achieve a concentration within the calibrated range.

  • For Rotacaps/Dry Powder Inhalers:

    • The contents of a specified number of rotacaps are emptied into a volumetric flask.

    • The powder is dissolved in methanol with the aid of sonication.

    • The solution is then filtered and diluted appropriately to fall within the linear range of the method.

Sample Analysis
  • Measure the absorbance of the final prepared sample solution at the λmax determined for the standard.

  • Calculate the concentration of Beclometasone dipropionate in the sample solution using the regression equation from the calibration curve.

  • Determine the amount of Beclometasone dipropionate in the pharmaceutical formulation.

Method Validation Summary

The developed spectrophotometric method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Parameter Typical Results
Wavelength (λmax) 239 nm (in Methanol)
Linearity Range 5 - 50 µg/mL[1][2]
Correlation Coefficient (R²) > 0.999[1]
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.127 µg/mL
Limit of Quantification (LOQ) 0.423 µg/mL

Note: The values presented in the table are typical and may vary slightly depending on the specific experimental conditions and instrumentation.

Data Presentation

Table 1: Linearity Data for Beclometasone Dipropionate
Concentration (µg/mL)Absorbance (at 239 nm)
5Insert Absorbance
10Insert Absorbance
15Insert Absorbance
20Insert Absorbance
25Insert Absorbance
30Insert Absorbance
Regression Equation y = mx + c
Correlation Coefficient (R²) > 0.999
Table 2: Accuracy Study Results (% Recovery)
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%Insert ValueInsert ValueInsert Value
100%Insert ValueInsert ValueInsert Value
120%Insert ValueInsert ValueInsert Value
Mean % Recovery Insert Value
Table 3: Precision Study Results
Precision Type Concentration (µg/mL) Absorbance (Mean ± SD, n=6) % RSD
Intra-day 20Insert Value< 2%
Inter-day 20Insert Value< 2%

Visualizations

experimental_workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing std_prep Standard Preparation (Stock & Working Solutions) scan UV-Vis Spectrophotometric Scan (Determine λmax) std_prep->scan Establish λmax calibration Calibration Curve Generation std_prep->calibration Concentration vs. Absorbance sample_prep Sample Preparation (from Formulation) absorbance Absorbance Measurement (at λmax) sample_prep->absorbance scan->absorbance Use determined λmax quantification Quantification of Beclometasone absorbance->quantification calibration->quantification Use Regression Equation

Caption: Experimental workflow for spectrophotometric determination.

logical_relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs formulation Pharmaceutical Formulation (Cream, Ointment, etc.) extraction Extraction/Dissolution of Drug formulation->extraction reference_std Beclometasone Dipropionate Reference Standard measurement Spectrophotometric Measurement reference_std->measurement solvent Methanol solvent->extraction solvent->measurement extraction->measurement concentration Concentration of Beclometasone measurement->concentration assay Assay of Formulation concentration->assay

Caption: Logical relationship of the analytical process.

References

Troubleshooting & Optimization

Technical Support Center: Stability Testing of Beclomethasone Dipropionate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stability testing of Beclometasone Dipropionate Monohydrate under stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Beclometasone Dipropionate observed under stress conditions?

Under various stress conditions, Beclometasone Dipropionate (BDP) primarily degrades into Beclomethasone 17-Monopropionate (17-BMP), Beclomethasone 21-Monopropionate (21-BMP), and Beclomethasone (BOH). In some instances, particularly in human plasma, further degradation can lead to the formation of 9,11-epoxide derivatives.

Q2: Which analytical technique is most suitable for stability-indicating assays of Beclometasone Dipropionate?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and validated method for the stability-indicating analysis of Beclometasone Dipropionate and its degradation products. Ultra-performance liquid chromatography (UPLC) can also be employed for faster and more efficient separations.

Q3: What are the typical International Council on Harmonisation (ICH) stress conditions for forced degradation studies of corticosteroids like Beclometasone Dipropionate?

Forced degradation studies for corticosteroids are typically conducted under the following stress conditions as per ICH guidelines:

  • Acidic Hydrolysis: Using an acid such as 0.1 M HCl.

  • Alkaline Hydrolysis: Using a base such as 0.1 M NaOH.

  • Oxidative Degradation: Using an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Degradation: Exposing the drug substance to elevated temperatures (e.g., 80°C).

  • Photolytic Degradation: Exposing the drug substance to a combination of UV and visible light.

Q4: My BDP peak is showing significant tailing during HPLC analysis. What is the likely cause and how can I resolve it?

Peak tailing for corticosteroids like Beclometasone Dipropionate in reversed-phase HPLC is often due to secondary interactions with residual silanol groups on the silica-based column packing. To mitigate this, consider the following:

  • Lower the Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid) to the aqueous mobile phase can suppress the ionization of silanol groups.

  • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which reduces peak tailing.

  • Check for Column Overload: Injecting a sample with a concentration that is too high can lead to peak distortion. Try diluting your sample.

Q5: I am having difficulty separating a known impurity from the main Beclometasone Dipropionate peak. What steps can I take to improve resolution?

To improve the separation of co-eluting impurities, you can systematically optimize your HPLC method:

  • Optimize the Mobile Phase: Adjusting the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact selectivity. A shallower gradient or a lower percentage of the organic modifier in an isocratic method may improve resolution.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the elution order of compounds.

  • Adjust the Flow Rate: A lower flow rate can enhance separation efficiency, although it will increase the analysis time.

  • Optimize Column Temperature: Modifying the column temperature can influence selectivity and efficiency. Lower temperatures often lead to better resolution.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the organic-to-aqueous ratio. Consider a different organic solvent or adding a buffer.
Incorrect column selection.Ensure the column chemistry (e.g., C18, C8) is suitable for steroid separation. A longer column or one with a smaller particle size can improve resolution.
Flow rate is too high.Decrease the flow rate to improve separation efficiency.
Peak Tailing Secondary interactions with residual silanols.Lower the mobile phase pH with an acid like formic acid. Use an end-capped column.
Column overload.Reduce the concentration of the injected sample.
Interfering compound.Adjust the detection wavelength. Further method development may be needed to separate the co-eluting impurity.
Extra or Ghost Peaks Late elution from a previous injection.Increase the run time or the gradient slope.
Contamination in the mobile phase or system.Use fresh, high-purity solvents. Flush the HPLC system.
Baseline Drift Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Mobile phase composition is changing.Ensure proper mixing and degassing of the mobile phase.

Summary of Degradation Data

The following table summarizes the typical degradation of this compound under various stress conditions. The extent of degradation can vary based on the precise experimental parameters.

Stress ConditionReagent/ParameterDurationTemperature% Degradation (Approximate)Major Degradation Products
Acidic Hydrolysis 0.1 M HCl1 hourRoom Temp~55%Beclomethasone 17-Monopropionate, Beclomethasone 21-Monopropionate, Beclomethasone
Alkaline Hydrolysis 0.1 M NaOH1 hourRoom Temp~99%Beclomethasone 17-Monopropionate, Beclomethasone 21-Monopropionate, Beclomethasone
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp~29%Oxidized degradation products
Thermal Degradation Dry Heat24 hours80°CNo significant degradation observed in some studiesBeclomethasone 17-Propionate, Beclomethasone 21-Propionate, Beclomethasone Alcohol (at higher temperatures)
Photolytic Degradation UV/Visible Light6 hoursRoom TempFollows zero-order kineticsPhotodegradation products

Experimental Protocols

Acidic Degradation
  • Prepare a stock solution of this compound (e.g., 1.0 mg/mL in methanol).

  • Dilute a known volume of the stock solution with 0.1 M HCl in a volumetric flask.

  • Maintain the solution at room temperature, protected from light, for 1 hour.

  • After the reaction time, neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC system and analyze the chromatogram for degradation products.

Alkaline Degradation
  • Prepare a stock solution of this compound (e.g., 1.0 mg/mL in methanol).

  • Dilute a known volume of the stock solution with 0.1 M NaOH in a volumetric flask.

  • Maintain the solution at room temperature, protected from light, for 1 hour.

  • After the reaction time, neutralize the solution with an equivalent amount of 0.1 M HCl.

  • Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC system and analyze the chromatogram.

Oxidative Degradation
  • Prepare a stock solution of this compound.

  • Transfer a known volume of the stock solution to a volumetric flask.

  • Add a sufficient volume of 3% H₂O₂ and keep the solution in the dark for 24 hours at room temperature.

  • After the exposure period, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the sample into the HPLC system for analysis.

Thermal Degradation
  • Place a known amount of solid this compound in a suitable container.

  • Expose the solid drug substance to a constant temperature of 80°C in a calibrated oven for 24 hours.

  • After the exposure, allow the sample to cool to room temperature.

  • Dissolve a known amount of the heat-treated sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase for HPLC analysis.

  • Inject the prepared sample into the HPLC system.

Photolytic Degradation
  • Prepare a methanolic solution of this compound (e.g., 0.5 mg/mL).

  • Place the solution in a chemically inert, transparent container.

  • Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration (e.g., 6 hours). A control sample should be wrapped in aluminum foil to protect it from light.

  • At predetermined time intervals, withdraw aliquots of the solution.

  • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Inject the samples and the control into the HPLC system.

Visualizations

G cluster_workflow Experimental Workflow for Forced Degradation Studies prep Prepare BDP Stock Solution stress Subject to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) prep->stress sample Sample Preparation (Neutralization/Dilution) stress->sample hplc HPLC Analysis sample->hplc data Data Analysis (Peak Purity, % Degradation) hplc->data

Caption: Experimental workflow for forced degradation studies.

G BDP Beclometasone Dipropionate (BDP) BMP17 Beclometasone 17-Monopropionate (17-BMP) BDP->BMP17 Hydrolysis BMP21 Beclometasone 21-Monopropionate (21-BMP) BDP->BMP21 Hydrolysis BOH Beclometasone (BOH) BMP17->BOH Hydrolysis BMP21->BOH Hydrolysis Epoxide 9,11-Epoxide Derivatives BMP21->Epoxide Further Degradation BOH->Epoxide Further Degradation

Caption: Proposed degradation pathway of Beclometasone Dipropionate.

Technical Support Center: Beclometasone Dipropionate Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Beclometasone dipropionate (BDP) degradation products.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of BDP and its degradation products.

Issue 1: Poor resolution between BDP and its monopropionate esters in HPLC.

  • Question: My HPLC chromatogram shows poor separation between Beclometasone dipropionate (BDP), Beclometasone 17-monopropionate (B17MP), and Beclometasone 21-monopropionate (B21MP). How can I improve the resolution?

  • Answer:

    • Mobile Phase Optimization: The polarity of the mobile phase is critical for separating these closely related compounds.

      • Acetonitrile/Water Ratio: A common mobile phase is a mixture of acetonitrile and water. Try adjusting the ratio. A lower percentage of acetonitrile (the organic modifier) will increase retention times and may improve the resolution between these hydrophobic compounds. Consider a gradient elution if an isocratic method is insufficient.

      • Buffer Addition: The addition of a buffer, such as ammonium acetate, to the mobile phase can sometimes improve peak shape and resolution.[1]

    • Column Selection:

      • Stationary Phase: A C18 column is commonly used for the separation of BDP and its degradation products.[1][2][3][4][5][6] Ensure your column is in good condition.

      • Particle Size and Length: A column with a smaller particle size (e.g., < 5 µm) or a longer column can provide higher theoretical plates and better resolution.

    • Flow Rate: Reducing the flow rate can sometimes enhance separation, although it will increase the run time.

    • Temperature: Column temperature can affect selectivity. Experiment with temperatures in the range of 25-40°C.

Issue 2: Identification of Unexpected Peaks in the Chromatogram.

  • Question: I am observing unexpected peaks in my chromatogram during a stability study of BDP. How can I identify these unknown degradation products?

  • Answer:

    • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[3][6][7] This can help in tentatively identifying the unknown peaks if they are formed under specific conditions.

    • Mass Spectrometry (MS) Coupling: The most effective way to identify unknown peaks is to use a mass spectrometer coupled with your LC system (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a crucial piece of information for structure elucidation.

    • Literature Review: Consult scientific literature for known degradation products of BDP formed under similar conditions to your experiment. Common degradation products include Beclometasone 17-monopropionate, Beclometasone 21-monopropionate, and Beclometasone alcohol.[2][8][9] Other reported degradation products include 9,11-epoxide derivatives.[8][10]

    • Isolation and NMR: For definitive structure elucidation of a significant unknown impurity, it may be necessary to isolate the compound using preparative HPLC and then characterize it using Nuclear Magnetic Resonance (NMR) spectroscopy.[8][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of Beclometasone dipropionate?

A1: The principal degradation products of Beclometasone dipropionate (BDP) are formed through the hydrolysis of the ester groups. The most common degradation products are:

  • Beclometasone 17-monopropionate (B17MP)

  • Beclometasone 21-monropionate (B21MP)

  • Beclometasone alcohol (BOH)[2]

Under certain conditions, such as in human plasma, other degradation products like 9,11-epoxy derivatives have also been identified.[8][10]

Q2: What is a typical HPLC method for the analysis of BDP and its degradation products?

A2: A common approach involves reversed-phase HPLC. While specific conditions may vary, a typical method would look like this:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][2][4]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 60:40 or 65:35 (v/v) mixture of acetonitrile and water.[2]

  • Flow Rate: 1.0 mL/min[3][4]

  • Detection: UV detection at approximately 240 nm or 254 nm.[2][3][4][12]

Q3: How can I quantify the degradation products?

A3: Quantification is typically performed using a validated stability-indicating HPLC method. This involves:

  • Reference Standards: Obtain certified reference standards for BDP and its known degradation products.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations for each compound and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject your sample and determine the peak areas of the degradation products.

  • Quantification: Calculate the concentration of each degradation product in your sample by using the calibration curve. The limit of quantification (LOQ) for degradation products is often in the range of 0.02% of the parent drug concentration.[2]

Data Presentation

Table 1: Common Degradation Products of Beclometasone Dipropionate

Degradation ProductCommon AbbreviationFormation Pathway
Beclometasone 17-monopropionateB17MPHydrolysis of the C21 ester
Beclometasone 21-monopropionateB21MPHydrolysis of the C17 ester
BeclometasoneBOHHydrolysis of both ester groups
9β,11β-epoxy-16β-methyl-1,4-pregnadiene-17α,21-diol-3,20-dioneD-2Loss of HCl and formation of a 9,11-epoxide from Beclometasone[8]
9β,11β-epoxy-16β-methyl-1,4-pregnadiene-17α-ol-21-propanoate-3,20-dioneD-3Loss of HCl and formation of a 9,11-epoxide from Beclometasone 21-monopropionate[8]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for BDP and its Degradation Products

This protocol provides a general procedure for the separation and quantification of BDP and its primary degradation products.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Column Temperature: 30°C.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v).

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve reference standards of BDP, B17MP, B21MP, and BOH in methanol or the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

    • Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing BDP in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 240 nm.

    • Run Time: Sufficient to allow for the elution of all components.

  • Data Analysis:

    • Identify the peaks based on the retention times of the reference standards.

    • Integrate the peak areas.

    • Construct a calibration curve for each compound and determine the concentration of the degradation products in the sample.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products.

  • Acid Hydrolysis:

    • Dissolve BDP in a solution of 0.1 M HCl.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8 hours).

    • Neutralize the solution with 0.1 M NaOH before injection.[6]

  • Base Hydrolysis:

    • Dissolve BDP in a solution of 0.1 M NaOH.

    • Incubate at 60°C for a specified period.

    • Neutralize the solution with 0.1 M HCl before injection.[6]

  • Oxidative Degradation:

    • Dissolve BDP in a solution of 3% H₂O₂.

    • Keep at room temperature for a specified period.[6]

  • Thermal Degradation:

    • Expose solid BDP to dry heat (e.g., 105°C) for a specified period.[6]

  • Photolytic Degradation:

    • Expose a solution of BDP to UV light.[6]

  • Analysis:

    • Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.

    • Compare the chromatograms of the stressed samples with that of an unstressed sample to identify the degradation products.

Visualizations

experimental_workflow BDP_sample BDP Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) BDP_sample->forced_degradation hplc_analysis HPLC-UV Analysis forced_degradation->hplc_analysis peak_identification Peak Identification & Quantification hplc_analysis->peak_identification lcms_analysis LC-MS Analysis for Unknowns structure_elucidation Structure Elucidation lcms_analysis->structure_elucidation peak_identification->lcms_analysis If Unknowns Present stability_profile Stability Profile of BDP peak_identification->stability_profile structure_elucidation->stability_profile

Caption: Workflow for the identification and characterization of BDP degradation products.

degradation_pathway BDP Beclometasone Dipropionate (BDP) B17MP Beclometasone 17-Monopropionate (B17MP) BDP->B17MP  Hydrolysis  of C21 ester B21MP Beclometasone 21-Monopropionate (B21MP) BDP->B21MP  Hydrolysis  of C17 ester BOH Beclometasone (BOH) B17MP->BOH  Hydrolysis  of C17 ester B21MP->BOH  Hydrolysis  of C21 ester

Caption: Primary hydrolytic degradation pathway of Beclometasone dipropionate.

References

Technical Support Center: Optimizing Micronized Beclometasone Dipropionate Monohydrate for Inhalation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of micronized Beclometasone Dipropionate (BDP) monohydrate particle size for inhalation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal particle size for micronized Beclometasone Dipropionate Monohydrate for effective pulmonary delivery?

An optimal aerodynamic particle size for inhaled corticosteroids like Beclometasone Dipropionate (BDP) is generally considered to be in the range of 1-5 µm for effective deposition in the lungs.[1] Particles within this range are small enough to bypass deposition in the oropharyngeal region and be carried into the lower airways, but large enough to be deposited by sedimentation and not be exhaled.[2] Studies have shown that BDP aerosols with a mass median aerodynamic diameter (MMAD) between 2.5 µm and 4.5 µm result in higher pulmonary bioavailability compared to 1.5 µm particles in adults with mild asthma.[2]

Q2: How does the choice of propellant (e.g., HFA vs. CFC) affect the particle size and lung deposition of BDP?

The reformulation of BDP from chlorofluorocarbon (CFC) propellants to hydrofluoroalkane-134a (HFA) has led to a significant reduction in particle size, creating an extrafine aerosol.[3][4][5] This smaller particle size with HFA formulations results in significantly higher lung deposition (55-60%) compared to CFC formulations (4-7%).[5] Consequently, HFA-BDP formulations can achieve therapeutic efficacy at lower nominal doses than CFC-BDP.[3][4]

Q3: What are the common methods for micronizing BDP, and what are their potential drawbacks?

Common micronization techniques for BDP include:

  • Jet Milling: A conventional top-down approach that can produce particles around 5 µm.[1] However, it can create electrostatic charges, broad particle size distributions, and thermodynamically unstable amorphous regions on the particle surface.[6]

  • Spray Drying: This technique can produce uniform, low-density spherical aggregates of BDP in the 2-3 µm range with good aerosol performance.[7]

  • Supercritical Fluid Technology (e.g., RESS): Rapid Expansion of Supercritical Solutions (RESS) can produce nano-sized BDP particles (as small as 65 nm) from an original mean size of 9 µm.[8][9] However, the low solubility of polar compounds in supercritical CO2 can be a limitation.[8]

  • Laser Micronization: This method can reduce BDP particles to a size range of 0.5-5 µm with limited chemical degradation, comparable to standard milling methods.[10] It may, however, induce partial amorphization and changes in the crystalline structure.[10]

  • Antisolvent Precipitation: This method, particularly using a T-junction microreactor, can prepare BDP nanoparticles.[6] The presence of stabilizers like hydroxypropylmethylcellulose is often required.[6]

Q4: How can I accurately measure the particle size distribution of my micronized BDP?

The most common and regulatory-accepted methods for measuring the aerodynamic particle size distribution (APSD) of inhaled products are cascade impactors.[11] These include:

  • Andersen Cascade Impactor (ACI): A multi-stage impactor that separates particles based on their aerodynamic diameter.[12][13]

  • Multi-Stage Liquid Impinger (MSLI): Another inertial separation method that provides similar results to the ACI.[12][14][15]

  • Next Generation Impactor (NGI): A modern cascade impactor with improved features for ease of use and efficiency.

For determining the geometric particle size, methods like Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM) can be used.[8]

Troubleshooting Guides

Issue Potential Cause Troubleshooting Steps
Poor Fine Particle Fraction (FPF) Suboptimal Micronization Process: The micronization technique may not be effectively reducing the particle size to the desired 1-5 µm range.1. Review Micronization Parameters: For jet milling, adjust milling pressure and feed rate. For spray drying, optimize inlet temperature, feed rate, and atomization pressure. For RESS, modify extraction pressure and temperature.[8][9] 2. Alternative Micronization Technique: Consider a different micronization method that may be better suited for BDP, such as laser micronization or antisolvent precipitation.[6][10]
Particle Agglomeration: Micronized particles have high surface energy and tend to agglomerate, leading to a larger effective particle size.1. Incorporate Anti-Adherent Excipients: Add excipients like L-leucine to the formulation to reduce inter-particle cohesive forces.[16] 2. Optimize Formulation: For Dry Powder Inhalers (DPIs), the ratio of fine to coarse lactose carrier can significantly impact deagglomeration. A 10:90 ratio of fine to coarse lactose has shown good results.[17] 3. Control Environmental Conditions: Ensure low humidity during manufacturing and storage to minimize moisture-induced agglomeration.
Inconsistent Dose Delivery Poor Powder Flowability (for DPIs): Agglomerated or irregularly shaped particles can lead to poor powder flow from the device.1. Particle Engineering: Utilize techniques like spray drying to create more spherical particles, which generally have better flow properties.[7] 2. Carrier Particle Optimization: Use carrier particles (e.g., lactose) with optimal size and morphology to improve the flowability of the blend.
Valve Inefficiency (for MDIs): The formulation may affect the proper functioning of the metering valve.1. Optimize Formulation: In HFA-based Metered Dose Inhalers (MDIs), an optimal concentration of a co-solvent like ethanol (5-10% v/v) is necessary for effective valve delivery.[17][18] 2. Sufficient Overages: Incorporating around 20% overages in the formulation can ensure 100% drug delivery.[17][18]
High Oropharyngeal Deposition Large Particle Size: A significant fraction of particles larger than 5 µm will impact the back of the throat.1. Re-optimize Micronization: Refer to the steps for improving the fine particle fraction. 2. Utilize a Spacer Device: The use of a spacer with an MDI can reduce the velocity of the aerosol plume and allow for evaporation of the propellant, resulting in a smaller particle size reaching the patient and reduced oropharyngeal deposition.[15][19]
High Actuation Force (for MDIs): This can lead to a high-velocity aerosol cloud that increases impaction in the oropharynx.1. Formulation Adjustment: The choice and concentration of propellants and co-solvents can influence the spray force.
Low Bioavailability Inefficient Lung Deposition: This can be due to suboptimal particle size, poor aerosolization performance, or patient-related factors.1. Particle Size Optimization: Ensure the Mass Median Aerodynamic Diameter (MMAD) is within the optimal range of 1-5 µm.[1] 2. Device Selection: The choice of inhaler device (MDI vs. DPI) and, for MDIs, the use of a spacer, can significantly impact lung deposition.[19][20] 3. Patient Technique: While a formulation factor, it's important to note that patient inhalation technique significantly affects lung deposition.[20]

Quantitative Data Summary

Table 1: Influence of Formulation and Device on BDP Lung Deposition

Formulation/DeviceParticle Size (MMAD)Lung Deposition (%)Oropharyngeal Deposition (%)Reference
HFA-BDP MDIExtrafine (e.g., 1.1 µm)55 - 6029 - 30[2][5]
CFC-BDP MDILarger (e.g., 3 µm)4 - 790 - 94[2][5]
HFA-BDP with AutohalerNot Specified60Not Specified[20]
HFA-BDP with P&B MDI (Coordinated)Not Specified59Not Specified[20]
HFA-BDP with P&B MDI (Uncoordinated - Early)Not Specified37Not Specified[20]
HFA-BDP with P&B MDI (Uncoordinated - Late)Not Specified50Not Specified[20]
BDP/FF Dry Powder (NEXThaler®)1.5 µm (BDP), 1.4 µm (FF)~55~42[21]

Table 2: Pharmacokinetic Parameters of Inhaled BDP with Varying Particle Sizes

Particle Size (MMAD)Cmax (pg/mL) of 17-BMPAUC (pg/mL*h) of 17-BMPReference
1.5 µm475825[2]
2.5 µm13002629[2]
4.5 µm11612276[2]

Experimental Protocols

Protocol 1: Aerodynamic Particle Size Distribution (APSD) Measurement using a Cascade Impactor (e.g., Andersen Cascade Impactor - ACI)

  • Apparatus Setup: Assemble the ACI stages according to the manufacturer's instructions. Ensure all stages are clean and dry.

  • Coating of Plates (optional but recommended): To prevent particle bounce, coat the impaction plates with a thin layer of a suitable solvent (e.g., methanol) or a solution of silicone in an appropriate volatile solvent, followed by evaporation of the solvent.

  • Sample Introduction:

    • For MDIs: Shake the canister and prime it as per the product instructions. Actuate the MDI into the induction port of the ACI while drawing air through the impactor at a constant flow rate (e.g., 28.3 L/min or 60 L/min).[11][15] The number of actuations should be justified based on the sensitivity of the analytical method.[11]

    • For DPIs: Load a capsule into the DPI device. Actuate the device and draw the powder through the impactor at a defined flow rate and duration to simulate an inhalation maneuver.

  • Drug Recovery: Disassemble the impactor and carefully rinse each stage, the induction port, and the final filter with a suitable solvent (e.g., methanol) to dissolve the deposited BDP.

  • Quantification: Analyze the amount of BDP in each rinse solution using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[13][16]

  • Data Analysis: Calculate the mass of BDP deposited on each stage. From this data, determine the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF) (the percentage of the total dose with an aerodynamic diameter less than 5 µm).

Protocol 2: Micronization of BDP using Antisolvent Precipitation in a T-Junction Microreactor

  • Solution Preparation:

    • Prepare a solution of BDP in a suitable solvent (e.g., methanol).[7]

    • Prepare an antisolvent solution, typically water, which may contain a stabilizer such as hydroxypropylmethylcellulose.[6]

  • Microreactor Setup:

    • Set up a T-junction microreactor system with two syringe pumps, one for the BDP solution and one for the antisolvent.

    • The outlets of the syringe pumps are connected to the two inlets of the T-junction.

  • Precipitation:

    • Pump the BDP solution and the antisolvent solution simultaneously through the T-junction at controlled flow rates.[7] The rapid mixing in the microreactor induces precipitation of BDP nanoparticles.

    • Collect the resulting nanoparticle suspension from the outlet of the microreactor.

  • Particle Recovery:

    • Separate the BDP nanoparticles from the solvent/antisolvent mixture using methods such as centrifugation or filtration.

    • Wash the collected particles to remove residual solvent and stabilizer.

  • Drying: Dry the nanoparticles using a suitable method, such as vacuum drying or freeze-drying, to obtain a fine powder.

  • Characterization: Analyze the particle size, morphology, and crystallinity of the dried BDP nanoparticles using techniques like DLS, SEM, and X-ray diffraction.

Visualizations

Experimental_Workflow_APSD_Measurement cluster_setup Setup cluster_sampling Sampling cluster_analysis Analysis cluster_results Results setup_aci Assemble and Coat ACI Plates actuate_inhaler Actuate Inhaler into ACI setup_aci->actuate_inhaler Constant Airflow recover_drug Recover Drug from Each Stage actuate_inhaler->recover_drug quantify_hplc Quantify BDP via HPLC recover_drug->quantify_hplc Solvent Rinse calculate_params Calculate MMAD, GSD, FPF quantify_hplc->calculate_params

Caption: Experimental workflow for Aerodynamic Particle Size Distribution (APSD) measurement.

Micronization_Troubleshooting cluster_causes Potential Causes cluster_solutions1 Solutions for Micronization cluster_solutions2 Solutions for Agglomeration issue Poor Fine Particle Fraction (FPF) cause1 Suboptimal Micronization issue->cause1 cause2 Particle Agglomeration issue->cause2 solution1a Adjust Process Parameters (e.g., pressure, temp.) cause1->solution1a solution1b Try Alternative Technique (e.g., Laser, RESS) cause1->solution1b solution2a Add Anti-Adherent Excipients (e.g., Leucine) cause2->solution2a solution2b Optimize Carrier Ratio (e.g., fine/coarse lactose) cause2->solution2b solution2c Control Humidity cause2->solution2c

Caption: Troubleshooting logic for poor fine particle fraction (FPF).

References

Troubleshooting Beclometasone dipropionate assay interference in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Beclometasone Dipropionate (BDP) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the bioanalysis of BDP in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is Beclometasone Dipropionate (BDP) and its major active metabolite?

A1: Beclometasone Dipropionate is a synthetic corticosteroid prodrug used in the treatment of asthma and other inflammatory conditions.[1] It is rapidly metabolized in the body to its primary active metabolite, Beclometasone 17-Monopropionate (B-17-MP), which has a significantly higher affinity for the glucocorticoid receptor.[2][3]

Q2: What is the primary metabolic pathway of BDP?

A2: BDP is primarily metabolized by esterase and CYP3A enzymes in the lungs and liver.[2][4] The metabolic process involves the hydrolysis of the ester groups, leading to the formation of B-17-MP, Beclometasone 21-Monopropionate (B-21-MP), and Beclometasone (BOH).[2][4] B-17-MP is the most pharmacologically active metabolite.[2]

BDP Beclometasone Dipropionate (BDP) (Prodrug) B17MP Beclometasone 17-Monopropionate (B-17-MP) (Active Metabolite) BDP->B17MP Esterases B21MP Beclometasone 21-Monopropionate (B-21-MP) BDP->B21MP Esterases BOH Beclometasone (BOH) B17MP->BOH Esterases Inactive_Metabolites Inactive Metabolites B17MP->Inactive_Metabolites CYP3A4/5 B21MP->BOH BOH->Inactive_Metabolites CYP3A4/5

Caption: Metabolic Pathway of Beclometasone Dipropionate.

Q3: Why is LC-MS/MS the preferred method for BDP bioanalysis?

A3: Due to the low systemic bioavailability of inhaled BDP, plasma concentrations of the drug and its metabolites are typically very low, often in the picogram per milliliter (pg/mL) range.[1][5] LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification at these low levels, which is often not achievable with conventional HPLC-UV methods.[6]

Q4: What are the common challenges in BDP bioanalysis?

A4: The primary challenge is overcoming matrix effects, which are caused by co-eluting endogenous components from the biological sample (e.g., plasma, urine).[7][8] These effects can lead to ion suppression or enhancement, impacting the accuracy, precision, and sensitivity of the assay.[7][8] Phospholipids are a major contributor to matrix effects in plasma and serum samples.[9][10]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase - Optimize Mobile Phase pH: For basic compounds like BDP metabolites, a mobile phase with a low pH (e.g., containing 0.1% formic acid) can reduce peak tailing by minimizing interactions with residual silanols on the column.[7][11] - Use a Buffered Mobile Phase: The addition of a buffer, such as ammonium formate, can help to shield silanol groups and improve peak shape.[11] - Select a Different Column: Consider using a column with a more inert stationary phase or one that is end-capped to reduce silanol interactions.[1]
Column Overload - Reduce Injection Volume: Injecting a smaller volume of the sample extract can prevent overloading the column.[1] - Dilute the Sample: If the analyte concentration is high, diluting the sample prior to injection can improve peak shape.[1]
Physical Column Issues (e.g., blockage, void) - Backflush the Column: If the column allows, reversing the flow direction and flushing with an appropriate solvent can dislodge particulates from the inlet frit.[12] - Replace the Column: If peak shape issues persist and affect all analytes, the column may be degraded and require replacement.[12]
Injection Solvent Mismatch - Ensure Solvent Compatibility: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[1]
Issue 2: High Signal Variability or Poor Reproducibility
Potential Cause Troubleshooting Steps
Matrix Effects - Improve Sample Preparation: Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[12][13] - Chromatographic Separation: Modify the LC gradient to better separate the analytes from the regions of ion suppression. A post-column infusion experiment can identify these regions.[14] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective normalization and improved data quality.[3]
Inconsistent Sample Extraction - Optimize Extraction Protocol: Ensure the chosen extraction method provides consistent recovery. Validate the method for precision and accuracy. - Automate Extraction: If possible, use automated liquid handling systems to minimize variability in sample preparation.
Instrument Instability - Check System Suitability: Regularly inject a standard solution to monitor the performance of the LC-MS/MS system, including peak area, retention time, and peak shape. - Clean the Ion Source: Contamination of the ion source can lead to signal instability. Follow the manufacturer's instructions for cleaning.
Issue 3: Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Steps
Significant Ion Suppression - Identify and Mitigate Matrix Effects: As detailed above, focus on improving sample cleanup and chromatographic separation.[12][14] - Change Ionization Mode: While ESI is common, APCI can be less susceptible to matrix effects for certain compounds.
Suboptimal MS/MS Parameters - Optimize MRM Transitions: Ensure the most abundant and specific precursor and product ions are selected for BDP and its metabolites. - Tune Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize ion generation and transmission.
Inefficient Sample Extraction - Evaluate Extraction Recovery: Determine the recovery of your analytes with the current extraction method. If it is low, consider alternative SPE sorbents or LLE solvents.
Analyte Degradation - Ensure Sample Stability: BDP can be unstable in certain biological matrices.[4] Keep samples on ice or frozen, and consider the use of esterase inhibitors if necessary.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard (e.g., a stable isotope-labeled BDP). Vortex to mix.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

cluster_0 Sample Preparation Start Start: Plasma Sample Pretreat Pre-treatment (Add Internal Standard) Start->Pretreat Load Load Sample onto Cartridge Pretreat->Load Condition Condition SPE Cartridge (Methanol, then Water) Condition->Load Wash Wash Cartridge (20% Methanol) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE) from Tissue Homogenate

This protocol is a general guideline and may require optimization for specific tissues.

  • Homogenization: Homogenize the tissue sample in an appropriate buffer (e.g., phosphate-buffered saline).

  • Sample Preparation: To 500 µL of tissue homogenate, add the internal standard. Vortex to mix.

  • Extraction: Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Phase Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS analysis of BDP and B-17-MP in human plasma and urine.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)
BDP Human Plasma0.05 - 50.05
B-17-MP Human Plasma0.05 - 50.05
BDP Equine Plasma0.013 - 50.013
B-17-MP Equine Plasma0.013 - 50.013
BOH Equine Urine0.025 - 50.025

Data compiled from multiple sources.[4]

Table 2: Precision and Accuracy

AnalyteMatrixConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
BDP Human Plasma0.1< 15< 1585 - 115
1< 15< 1585 - 115
4< 15< 1585 - 115
B-17-MP Human Plasma0.1< 15< 1585 - 115
1< 15< 1585 - 115
4< 15< 1585 - 115

General acceptance criteria for bioanalytical method validation.

Table 3: Recovery

AnalyteMatrixExtraction MethodRecovery (%)
BDP Human PlasmaSPE (C18)> 85
B-17-MP Human PlasmaSPE (C18)> 85
BDP Rat TissuesLLE (MTBE)> 80
B-17-MP Rat TissuesLLE (MTBE)> 80

Data compiled from multiple sources.

cluster_1 Troubleshooting Logic Problem Problem Observed (e.g., Poor Peak Shape, Low Signal) Check_LC Check LC System (e.g., Connections, Mobile Phase) Problem->Check_LC Check_MS Check MS System (e.g., Source Cleanliness, Tuning) Problem->Check_MS Check_Method Review Method Parameters (e.g., Gradient, MS/MS Transitions) Problem->Check_Method Check_Sample_Prep Evaluate Sample Preparation (e.g., Recovery, Matrix Effects) Problem->Check_Sample_Prep Solution Implement Solution (e.g., Optimize Method, Improve Cleanup) Check_LC->Solution Check_MS->Solution Check_Method->Solution Check_Sample_Prep->Solution

Caption: General Troubleshooting Workflow.

References

Method refinement for improving the accuracy of Beclometasone dipropionate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the quantification of Beclometasone Dipropionate (BDP).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the quantification of Beclometasone Dipropionate?

A1: The most prevalent methods for BDP quantification are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] UV-Visible Spectrophotometry is also used for simpler formulations.[5][6]

Q2: What typical chromatographic conditions are used for HPLC analysis of BDP?

A2: While specific conditions vary depending on the sample matrix and whether other compounds are being analyzed simultaneously, typical starting points for RP-HPLC analysis of BDP include a C18 column, a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, and UV detection around 230-254 nm.[1][7][8][9][10]

Q3: How can I improve the sensitivity of my BDP assay, especially for biological samples?

A3: For low concentrations of BDP, such as in plasma samples, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[2][3][11] The reported Lower Limit of Quantification (LLOQ) can reach the picogram per milliliter (pg/mL) level.[2][3]

Q4: What are the key validation parameters to consider for a BDP quantification method according to ICH guidelines?

A4: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include linearity, accuracy, precision (intraday and interday), specificity, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][12]

Troubleshooting Guides

HPLC Method Issues
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the column, column overload, or inappropriate mobile phase pH.- Use an end-capped column to minimize silanol interactions. - Reduce the sample concentration. - Adjust the mobile phase pH.[13]
Poor Resolution/Co-elution of Peaks Inadequate separation efficiency of the column or non-optimal mobile phase composition.- Optimize the mobile phase by adjusting the organic-to-aqueous ratio or trying a different organic solvent. - Use a longer column or a column with a smaller particle size for higher efficiency. - Adjust the column temperature.[13]
Inconsistent Retention Times Fluctuation in mobile phase composition, column temperature, or flow rate.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven for stable temperature control. - Check the HPLC pump for consistent flow rate delivery.
Ghost Peaks Sample carryover from previous injections or contaminated mobile phase/vials.- Implement a robust needle wash protocol. - Use fresh, high-purity solvents for the mobile phase. - Ensure vials and caps are clean.[13]
Sample Preparation Issues
Issue Potential Cause Troubleshooting Steps
Low Recovery from Cream or Ointment Formulations Incomplete extraction of BDP from the complex matrix.- Increase sonication time during extraction. - Test different extraction solvents to find one with optimal solubility for BDP and compatibility with the matrix. - Consider a solid-phase extraction (SPE) cleanup step.[3]
Matrix Effects in LC-MS/MS Analysis Co-eluting endogenous components from the sample matrix suppressing or enhancing the ionization of BDP.- Optimize the chromatographic separation to separate BDP from interfering matrix components. - Employ a more effective sample cleanup procedure, such as SPE. - Use a stable isotope-labeled internal standard to compensate for matrix effects.[11]

Experimental Protocols

RP-HPLC Method for BDP in a Cream Formulation

This protocol is a generalized procedure based on common practices in the literature.[1]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Methanol:Orthophosphoric acid (60:20:20 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 230 nm.[1]

  • Standard Preparation:

    • Accurately weigh and dissolve 5 mg of BDP reference standard in methanol in a 50 mL volumetric flask.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Make up the volume to 50 mL with methanol to obtain a stock solution of 100 µg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-6 µg/mL).[1]

  • Sample Preparation:

    • Accurately weigh 1 g of the cream formulation into a 100 mL volumetric flask.

    • Add a portion of methanol and sonicate for 20-25 minutes to disperse the cream and extract the BDP.

    • Make up the volume to the mark with methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

UV Spectrophotometric Method for BDP

This is a simplified method suitable for bulk drug or simple formulations.[5][6]

  • Instrumentation: A UV-Visible Spectrophotometer.

  • Solvent: Methanol.

  • Procedure:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of BDP in methanol.

    • Working Standard Solutions: Dilute the stock solution with methanol to prepare a series of concentrations (e.g., 6-18 µg/mL).[5]

    • λmax Determination: Scan a 10 µg/mL solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 238 nm.[5]

    • Calibration Curve: Measure the absorbance of the working standard solutions at the λmax and plot a calibration curve of absorbance versus concentration.

    • Sample Analysis: Prepare the sample solution in methanol, ensuring the final concentration falls within the linear range of the calibration curve. Measure the absorbance and determine the concentration from the calibration curve.

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters for Beclometasone Dipropionate Quantification

Parameter Result Reference
Linearity Range1-6 µg/mL[1]
Correlation Coefficient (r²)0.9961[1]
Accuracy (% Recovery)98.95-99.62% (in cream)[7]
Intraday Precision (%RSD)< 2.0%[1]
Interday Precision (%RSD)< 2.0%[1]
Limit of Detection (LOD)0.056 µg/mL
Limit of Quantitation (LOQ)0.1721 µg/mL

Table 2: LC-MS/MS Method for Beclometasone Dipropionate in Human Plasma

Parameter Result Reference
Linearity Range5.0-2000.0 pg/mL[3]
Correlation Coefficient (r²)> 0.99[3]
AccuracyWithin ±15%[3]
Intra- and Inter-day Precision< 15%[3]
Lower Limit of Quantification (LLOQ)5.0 pg/mL[2][3]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis start Start weigh Accurately Weigh BDP Standard/Sample start->weigh dissolve Dissolve/Extract in Methanol weigh->dissolve sonicate Sonicate to Ensure Dissolution dissolve->sonicate dilute Dilute to Working Concentration sonicate->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (230 nm) separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: Workflow for HPLC Quantification of Beclometasone Dipropionate.

troubleshooting_logic start Poor Chromatographic Peak Resolution mobile_phase Optimize Mobile Phase (Adjust Organic:Aqueous Ratio) start->mobile_phase Try First column Change Column (e.g., Smaller Particle Size, Longer Column) mobile_phase->column If Unsuccessful end Improved Resolution mobile_phase->end temperature Adjust Column Temperature column->temperature If Still Unsuccessful column->end temperature->end

Caption: Logic for Troubleshooting Poor Peak Resolution in HPLC.

References

Technical Support Center: Enhancing the Dissolution Rate of Beclometasone Dipropionate Monohydrate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during the enhancement of the dissolution rate of Beclometasone Dipropionate (BDP) monohydrate formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with the dissolution of Beclometasone Dipropionate Monohydrate?

Beclometasone dipropionate (BDP) is a poorly water-soluble drug, with an aqueous solubility of less than 1 µg/mL.[1][2] This low solubility is a significant hurdle in formulation development, as it can lead to poor absorption and bioavailability.[3][4] For inhaled formulations, slow dissolution in the lung lining fluid can result in the drug being cleared by mucociliary action before it can be absorbed.[4]

Q2: What are the most common techniques to enhance the dissolution rate of BDP?

Several techniques have been successfully employed to improve the dissolution rate of BDP. These primarily include:

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins (CDs) can significantly enhance the aqueous solubility of BDP.[5]

  • Solid Dispersions: Dispersing BDP in a carrier matrix at the molecular level can improve its wettability and dissolution.[3][6]

  • Particle Size Reduction (Micronization): Reducing the particle size of BDP increases the surface area available for dissolution.[7][8]

  • Nanocarrier Systems: Encapsulating BDP in nanocarriers like nanomicelles can improve its solubility and dissolution profile.[4][9]

Q3: How does cyclodextrin complexation improve BDP dissolution?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble drug molecules, like BDP, within their cavity, forming an inclusion complex. This complex has a higher affinity for water, thereby increasing the apparent solubility and dissolution rate of the drug.[10][11] Studies have shown that gamma-cyclodextrin (γ-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are effective in enhancing BDP solubility.[10][11]

Q4: What should I consider when preparing solid dispersions of BDP?

When preparing solid dispersions, the choice of carrier is crucial. Common carriers for BDP include β-cyclodextrin and polyethylene glycol (PEG) 6000.[3] The method of preparation, such as physical mixture, solvent evaporation, or kneading, also significantly impacts the dissolution enhancement.[3][6] It is essential to characterize the solid dispersion to ensure the drug is in an amorphous state, as this generally leads to faster dissolution compared to the crystalline form.[2]

Q5: Can the choice of propellant in a pressurized metered-dose inhaler (pMDI) affect the dissolution rate of BDP?

Yes, the choice of propellant can influence the morphology and geometric size of the generated BDP particles, which in turn affects their dissolution rate.[12][13] For instance, particles generated from pMDIs using HFA134a as a propellant have been shown to have a higher dissolution rate compared to those produced with HFA152a.[12] This is attributed to differences in particle morphology and size.[12][13]

Troubleshooting Guides

Issue 1: Inconsistent or poor dissolution enhancement with cyclodextrin complexes.
Potential Cause Troubleshooting Step
Incorrect Molar Ratio The stoichiometry of the BDP:CD complex is critical. For γ-CD, a 1:2 molar ratio has been shown to be effective.[10] Verify the molar ratio used in your preparation.
Inefficient Complexation Ensure adequate mixing and time for complex formation. The phase solubility method can be used to determine the optimal conditions for complexation.[11]
Presence of Competing Agents Certain excipients or solvents in the formulation can interfere with the formation of the inclusion complex. Evaluate the compatibility of all formulation components.
Inappropriate Cyclodextrin Type Different cyclodextrins and their derivatives have varying affinities for guest molecules. Consider screening different CDs (e.g., α-CD, HP-β-CD, HP-γ-CD, SBE-β-CD) to find the most effective one for your formulation.[5]
Issue 2: Solid dispersion shows minimal improvement in dissolution rate.
Potential Cause Troubleshooting Step
Drug Recrystallization The amorphous form of BDP in the solid dispersion may have recrystallized over time. Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to assess the physical state of the drug in the dispersion.[2]
Inadequate Carrier The selected carrier may not be optimal for BDP. Experiment with different carriers (e.g., various PEGs, PVP) and drug-to-carrier ratios.
Suboptimal Preparation Method The method of preparation (physical mixture, solvent evaporation, kneading) significantly affects the final product. The kneading and solvent evaporation methods have been shown to be more effective than a simple physical mixture.[3][6]
Issue 3: High variability in dissolution profiles of micronized BDP.
Potential Cause Troubleshooting Step
Particle Agglomeration Micronized particles have a high surface energy and tend to agglomerate, which can reduce the effective surface area for dissolution. Consider the use of anti-aggregating agents or ensure proper dispersion during the dissolution test.
Inconsistent Particle Size Distribution The micronization process may not be producing a uniform particle size distribution. Characterize the particle size distribution of your micronized BDP using techniques like laser diffraction.
Amorphous Content Variation The micronization process can induce amorphous regions in the crystalline drug, which can affect dissolution. The amount of amorphous content may vary between batches.[8]

Data Presentation

Table 1: Enhancement of Beclometasone Dipropionate Aqueous Solubility with Cyclodextrins

Cyclodextrin (CD) TypeConcentrationFold Increase in BDP SolubilityReference
α-CD20% w/v30[5]
Hydroxypropyl-β-CD (HP-β-CD)20% w/v77[5]
Hydroxypropyl-γ-CD (HP-γ-CD)20% w/v155[5]
Sulphobutylether-β-CD (SBE-β-CD)20% w/v30[5]
Various CD Mixtures-200 - 1,500[5]
γ-CD (in 1:2 molar ratio with BDP)-Significantly improved release from ointment[10]
HP-β-CD with 54.2% (w/w) aqueous ethanol5% (w/v)~4000[1]

Table 2: In Vitro Dissolution of Beclometasone Dipropionate Solid Dispersions

FormulationCarrierDrug:Carrier RatioMethodCumulative Drug Release at 60 min (%)Reference
Pure BDP---33.09 ± 0.24[3]
Physical Mixtureβ-cyclodextrin1:1Physical Mixture38.64 ± 0.33[3]
Solid Dispersionβ-cyclodextrin1:4Kneading Method94.81 ± 0.31[3]
Solid DispersionPEG 60001:4Solvent Evaporation89.54 ± 0.45[3]

Experimental Protocols

Protocol 1: Preparation of BDP-Cyclodextrin Inclusion Complex

This protocol is based on the methodology for preparing a solid complex of BDP with gamma-cyclodextrin.[10]

  • Molar Ratio Calculation: Determine the required amounts of BDP and γ-CD for a 1:2 molar ratio.

  • Dissolution: Dissolve the calculated amount of γ-CD in deionized water with heating and stirring.

  • Addition of BDP: Add the BDP to the γ-CD solution.

  • Complexation: Stir the mixture at a controlled temperature for a specified duration to allow for complex formation.

  • Isolation: The resulting precipitate (the inclusion complex) is collected by filtration.

  • Drying: Dry the collected complex under vacuum at room temperature.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as X-ray diffractometry and solubility analysis.[10]

Protocol 2: Preparation of BDP Solid Dispersion by Kneading Method

This protocol is adapted from the preparation of solid dispersions of BDP with β-cyclodextrin.[3][6]

  • Mixing: Mix the BDP and β-cyclodextrin in the desired ratio (e.g., 1:4) in a mortar.

  • Kneading: Add a small amount of a suitable solvent (e.g., a water-methanol mixture) to the powder mixture to form a thick paste.

  • Drying: Knead the paste for a specified time, then dry it in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely evaporated.

  • Sieving: Pass the dried mass through a sieve to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator.

Protocol 3: In Vitro Dissolution Testing of BDP Formulations

This is a general protocol for dissolution testing, which may need to be adapted based on the specific formulation and regulatory guidelines.[1][14]

  • Apparatus: Use a USP-compliant dissolution apparatus (e.g., USP Apparatus 1 - basket method, or Apparatus 2 - paddle method).[1][14]

  • Dissolution Medium: Prepare a suitable dissolution medium. For poorly soluble drugs like BDP, a phosphate buffer (e.g., pH 7.0) containing a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate - SDS) is often required to maintain sink conditions.[1][15][16]

  • Temperature and Speed: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and set the rotational speed of the basket or paddle to a specified rate (e.g., 50 rpm).[1]

  • Sample Introduction: Introduce a precisely weighed amount of the BDP formulation into the dissolution vessel.

  • Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium. Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of dissolved BDP using a validated analytical method, such as HPLC-UV at a wavelength of 254 nm.[1][17]

  • Calculation: Calculate the cumulative percentage of drug dissolved at each time point.

Visualizations

experimental_workflow_cyclodextrin cluster_prep Preparation cluster_analysis Analysis start Start dissolve_cd Dissolve Cyclodextrin in Water start->dissolve_cd 1 add_bdp Add BDP to CD Solution dissolve_cd->add_bdp 2 stir Stir for Complexation add_bdp->stir 3 filter Filter to Collect Complex stir->filter 4 dry Dry Complex Under Vacuum filter->dry 5 xrd X-ray Diffraction dry->xrd Characterize solubility Solubility Analysis dry->solubility Characterize dissolution Dissolution Testing dry->dissolution Test end End xrd->end solubility->end dissolution->end

Caption: Experimental workflow for preparing and evaluating BDP-cyclodextrin complexes.

logical_relationship_dissolution cluster_techniques Dissolution Enhancement Techniques cluster_mechanisms Mechanisms of Enhancement bdp Beclometasone Dipropionate (Poorly Soluble) cyclodextrin Cyclodextrin Complexation bdp->cyclodextrin solid_dispersion Solid Dispersion bdp->solid_dispersion micronization Micronization bdp->micronization nanocarrier Nanocarriers bdp->nanocarrier inc_solubility Increased Apparent Solubility cyclodextrin->inc_solubility inc_wettability Improved Wettability solid_dispersion->inc_wettability amorphous Conversion to Amorphous State solid_dispersion->amorphous inc_surface_area Increased Surface Area micronization->inc_surface_area nanocarrier->inc_solubility dissolution_rate Enhanced Dissolution Rate inc_solubility->dissolution_rate inc_wettability->dissolution_rate inc_surface_area->dissolution_rate amorphous->dissolution_rate

References

Addressing challenges in the long-term storage of Beclometasone dipropionate monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beclometasone Dipropionate (BDP) Monohydrate. It addresses common challenges encountered during its long-term storage and provides detailed experimental protocols for stability assessment.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: I've observed a loss of potency in my BDP monohydrate sample after long-term storage. What are the likely causes?

A significant loss of potency during storage is often attributed to chemical degradation. Beclometasone dipropionate is susceptible to hydrolysis, which is the primary degradation pathway. This process involves the cleavage of the ester groups at the C17 and C21 positions, leading to the formation of the pharmacologically active Beclometasone 17-monopropionate (B-17-MP) and the less active Beclometasone 21-monopropionate (B-21-MP), and eventually to the inactive Beclometasone (BOH).[1][2] Another degradation route involves the loss of hydrogen chloride and the formation of a 9,11-epoxide impurity.[1][2]

To troubleshoot this issue:

  • Review Storage Conditions: Ensure the sample has been stored according to the recommended conditions (see Q3). Elevated temperature and humidity can accelerate hydrolysis.

  • Perform Purity Analysis: Use a stability-indicating HPLC method (see Experimental Protocol 1) to identify and quantify the presence of degradation products such as B-17-MP, B-21-MP, and BOH.

  • Consider Photostability: If the sample was exposed to light, photodegradation could be a contributing factor.

Q2: My BDP monohydrate powder shows changes in its physical appearance (e.g., clumping, altered flowability) after storage. What could be the reason?

Changes in the physical properties of BDP monohydrate are often linked to its hygroscopicity and potential for polymorphic or solid-state transformations.

  • Moisture Sorption: BDP monohydrate can absorb moisture from the environment, especially under high humidity conditions. This can lead to particle agglomeration, caking, and poor flowability.[3]

  • Polymorphism and Desolvation: BDP can exist in different crystalline forms (polymorphs) and as solvates.[4] The monohydrate form can undergo dehydration, especially at elevated temperatures, transforming into an anhydrous polymorph.[4] This transformation can alter the physical properties of the bulk powder. The conversion of the monohydrate to polymorph II and subsequently to polymorph I has been reported.[4]

To investigate this:

  • Control Humidity: Store samples in a desiccator or a controlled humidity environment.

  • Characterize Solid State: Techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) can be used to identify the polymorphic form and detect any phase transitions.

Q3: What are the ideal long-term storage conditions for BDP monohydrate?

Based on ICH guidelines and general recommendations for corticosteroids, the following storage conditions are advised for long-term stability:

  • Temperature: 2-8°C is often recommended for optimal stability.[5] Some sources suggest storage at 15-30°C is acceptable, but this may not be suitable for long-term preservation of the monohydrate form.[6]

  • Humidity: Store in a dry place, protected from high humidity to prevent moisture sorption and potential degradation.

  • Light: Protect from light to minimize the risk of photodegradation.

Q4: I have detected unknown peaks in the HPLC chromatogram of my stored BDP sample. How can I identify them?

The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. The primary degradation products to expect are B-17-MP, B-21-MP, and BOH.[1][2] Additionally, a 9,11-epoxide derivative can be formed.[1][2]

To identify these unknown peaks:

  • Reference Standards: Co-inject reference standards of the expected degradation products with your sample.

  • Mass Spectrometry (MS): Couple your HPLC system with a mass spectrometer (LC-MS) to determine the molecular weight of the impurities, which can help in their identification.

  • Forced Degradation Studies: Performing forced degradation studies (see Experimental Protocol 2) can help to intentionally generate degradation products under controlled conditions, aiding in peak identification and confirming the stability-indicating nature of your analytical method.

Data Presentation: Quantitative Stability Data

The following tables summarize quantitative data from forced degradation studies, providing an indication of BDP's stability under various stress conditions.

Table 1: Degradation of Beclometasone Dipropionate Under Forced Conditions

Stress ConditionDurationTemperature% DegradationMajor Degradation Products IdentifiedReference
Acid Hydrolysis
0.1 M HCl1 hourRoom Temp~55%Not specified[7]
Alkaline Hydrolysis
0.1 M NaOH1 hourRoom Temp~99%Unspecified peak at 3.6 min[7]
Photodegradation
UV Light--Follows zero-order kineticsNot specified[8]

Note: The extent of degradation can vary depending on the specific experimental conditions, including the formulation.

Experimental Protocols

Experimental Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a typical reversed-phase HPLC method for the quantification of Beclometasone Dipropionate and its degradation products.

  • Objective: To separate and quantify Beclometasone Dipropionate from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2][9]

    • Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v).[2][9] Isocratic elution is often suitable.

    • Flow Rate: 1.0 mL/min.[2][9]

    • Detection Wavelength: 254 nm.[2][9]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh a known amount of the BDP monohydrate sample.

    • Dissolve the sample in a suitable solvent, such as methanol, to a known concentration (e.g., 100 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the peaks based on the retention times and peak areas of reference standards for BDP and its known degradation products.

    • The percentage of degradation can be calculated by comparing the peak area of BDP in the stored sample to that of a freshly prepared standard.

Experimental Protocol 2: Forced Degradation Studies

This protocol describes how to perform forced degradation studies to understand the degradation pathways of BDP and to validate the stability-indicating nature of the analytical method.

  • Objective: To intentionally degrade BDP under various stress conditions to identify potential degradation products and pathways.

  • Procedure:

    • Acid Hydrolysis: Dissolve BDP in a solution of 0.1 M HCl and keep it at room temperature for a specified period (e.g., 1 hour).[7] Neutralize the solution before HPLC analysis.

    • Alkaline Hydrolysis: Dissolve BDP in a solution of 0.1 M NaOH and keep it at room temperature for a specified period (e.g., 1 hour).[7] Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: Treat a solution of BDP with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store it at room temperature for a set time.

    • Thermal Degradation: Expose a solid sample of BDP to elevated temperatures (e.g., 60-80°C) for a defined period. Dissolve the sample for HPLC analysis.

    • Photodegradation: Expose a solution of BDP to UV light (e.g., in a photostability chamber) for a specific duration.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation start BDP Monohydrate Sample dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC filter->hplc detect UV Detection (254 nm) hplc->detect quantify Quantify Peaks detect->quantify compare Compare with Standards quantify->compare calculate Calculate % Degradation compare->calculate

Caption: Experimental workflow for HPLC stability analysis of BDP.

degradation_pathway BDP Beclometasone Dipropionate (BDP) B17MP Beclometasone 17-Monopropionate (B-17-MP) (Active Metabolite) BDP->B17MP Hydrolysis B21MP Beclometasone 21-Monopropionate (B-21-MP) BDP->B21MP Hydrolysis Epoxide 9,11-Epoxide Impurity BDP->Epoxide Dehydrochlorination BOH Beclometasone (BOH) (Inactive) B17MP->BOH Hydrolysis B21MP->BOH Hydrolysis

Caption: Primary degradation pathways of Beclometasone Dipropionate.

troubleshooting_logic cluster_potency Loss of Potency cluster_physical Physical Changes issue Observed Issue in Stored BDP cause_chem Chemical Degradation (Hydrolysis) issue->cause_chem cause_phys Moisture Sorption / Polymorphism issue->cause_phys action_hplc Action: Perform HPLC Analysis cause_chem->action_hplc action_xrp Action: Perform XRPD/DSC cause_phys->action_xrp

Caption: Troubleshooting logic for common BDP storage issues.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Beclometasone Dipropionate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Beclometasone Dipropionate Monohydrate, a potent synthetic glucocorticoid used in the management of various inflammatory and allergic conditions.[1][2] The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this active pharmaceutical ingredient. This document outlines the performance of commonly employed techniques, supported by experimental data from published literature, to aid researchers in selecting the most appropriate method for their specific application.

Comparison of Analytical Method Performance

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands out as the most widely reported and validated technique for the analysis of Beclometasone Dipropionate. UV-Visible Spectrophotometry offers a simpler and more cost-effective alternative, suitable for routine quality control where specificity against degradation products is not a primary concern.

The following tables summarize the validation parameters for representative RP-HPLC and UV-Spectrophotometric methods, extracted from peer-reviewed studies.

Table 1: Performance Characteristics of a Validated RP-HPLC Method for Beclometasone Dipropionate

ParameterReported Performance
Linearity Range50 - 250 µg/mL
Correlation Coefficient (r²)0.9995
Accuracy (% Recovery)98.03% to 100.35%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)Not explicitly stated in this study, but other HPLC methods report values around 0.039 µg/mL
Limit of Quantitation (LOQ)Not explicitly stated in this study, but other HPLC methods report values around 0.12 µg/mL
SpecificityThe method is stability-indicating, showing no interference from degradation products.

Data compiled from a study on the simultaneous estimation of Beclometasone Dipropionate and Formoterol Fumarate Dihydrate.[3]

Table 2: Performance Characteristics of a Validated UV-Spectrophotometric Method for Beclometasone Dipropionate

ParameterReported Performance
Linearity Range10 - 50 µg/mL
Correlation Coefficient (r²)0.999
Limit of Detection (LOD)0.127 µg/mL (Dual Wavelength Method)
Limit of Quantitation (LOQ)Not explicitly stated, but can be calculated from LOD.
SpecificityProne to interference from excipients and degradation products that absorb at the same wavelength.

Data compiled from a study on the simultaneous estimation of Beclometasone Dipropionate and Formoterol Fumarate Dihydrate using advanced UV-Spectrophotometric methods.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the RP-HPLC and UV-Spectrophotometric analysis of Beclometasone Dipropionate.

Stability-Indicating RP-HPLC Method

This method is designed for the accurate quantification of Beclometasone Dipropionate in the presence of its degradation products.

1. Chromatographic Conditions:

  • Column: ODS Hypersil C18 (250mm × 4.6mm i.d., 5µm particle size)

  • Mobile Phase: Ammonium acetate buffer: Acetonitrile (30:70 v/v)

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 218 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

2. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of Beclometasone Dipropionate reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).

3. Sample Preparation:

  • For bulk drug, dissolve a known quantity in the mobile phase to achieve a concentration within the linearity range.

  • For pharmaceutical formulations, extract a known amount of the formulation with a suitable solvent (e.g., methanol), followed by dilution with the mobile phase to the desired concentration.

4. Forced Degradation Studies:

  • To establish the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acid hydrolysis (0.1 M HCl), base hydrolysis (0.1 M NaOH), oxidation (3% H₂O₂), thermal degradation, and photolytic degradation.[4] The resulting solutions are then analyzed to ensure that the degradation product peaks are well-resolved from the main analyte peak.

UV-Spectrophotometric Method

This method provides a rapid and straightforward approach for the quantification of Beclometasone Dipropionate.

1. Instrument and Parameters:

  • Instrument: UV-Visible Spectrophotometer

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of Beclometasone Dipropionate in the chosen solvent (typically around 238-240 nm in methanol).

  • Solvent: Methanol

2. Standard Solution Preparation:

  • Prepare a stock solution of Beclometasone Dipropionate reference standard in methanol (e.g., 100 µg/mL).

  • From the stock solution, prepare a series of dilutions to construct a calibration curve (e.g., 10, 20, 30, 40, 50 µg/mL).

3. Sample Preparation:

  • Dissolve a known quantity of the sample in methanol and dilute to a concentration that falls within the linear range of the calibration curve.

4. Quantification:

  • Measure the absorbance of the sample solution at the predetermined λmax.

  • Calculate the concentration of Beclometasone Dipropionate in the sample using the regression equation obtained from the calibration curve.

Visualizing Key Processes

To further elucidate the context of Beclometasone Dipropionate analysis and action, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a typical workflow for analytical method validation.

Caption: Glucocorticoid Receptor Signaling Pathway for Beclometasone.

cluster_validation_params start Define Analytical Method Objective method_dev Method Development & Optimization start->method_dev validation Method Validation (ICH Guidelines) method_dev->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness cross_validation Cross-Validation with Alternative Method validation->cross_validation documentation Documentation & Reporting cross_validation->documentation end Routine Use documentation->end

Caption: Experimental Workflow for Analytical Method Validation.

Mechanism of Action of Beclometasone Dipropionate

Beclometasone dipropionate itself has a weak affinity for the glucocorticoid receptor.[5] It is a prodrug that is rapidly hydrolyzed by esterases in tissues to its active metabolite, beclometasone 17-monopropionate (17-BMP).[5] 17-BMP has a much higher binding affinity for the glucocorticoid receptor.[5] Upon binding, the receptor-steroid complex translocates to the nucleus, where it modulates the transcription of target genes.[1] This leads to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory mediators, ultimately resulting in the therapeutic anti-inflammatory effect.[1][5]

References

Comparative In Vitro Efficacy of Beclometasone Dipropionate vs. Fluticasone Propionate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro efficacy of two widely used synthetic corticosteroids, Beclometasone dipropionate (BDP) and Fluticasone propionate (FP). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their relative potencies, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Comparison of In Vitro Efficacy

The in vitro potency of corticosteroids is a critical determinant of their therapeutic efficacy. This is often assessed through their binding affinity to the glucocorticoid receptor (GR) and their ability to suppress inflammatory responses. The following table summarizes key quantitative data from various in vitro studies.

ParameterBeclometasone Dipropionate (BDP)Fluticasone Propionate (FP)Key Findings
Glucocorticoid Receptor (GR) Binding Affinity (Relative Receptor Affinity) Modest (RRA = 53) for the prodrug. High for its active metabolite, beclomethasone-17-monopropionate (17-BMP) (RRA = 1345).[1]High (RRA = 1775).[1]Fluticasone propionate exhibits a higher binding affinity for the glucocorticoid receptor compared to the prodrug form of Beclometasone dipropionate. However, the active metabolite of BDP, 17-BMP, shows a comparable high affinity.[1]
Anti-Inflammatory Effects (Suppression of Cytokine Release) In bronchial epithelial cells infected with Streptococcus pneumoniae, BDP showed lesser suppressive effects on IL-6 and CXCL8/IL-8 production compared to FP.[2]In the same study, Fluticasone propionate demonstrated a more potent suppression of IL-6 and CXCL8/IL-8.[2]Fluticasone propionate appears to have more potent anti-inflammatory effects in vitro by more effectively suppressing the release of key pro-inflammatory cytokines in a bacterial infection model.[2]
IC50 Values (Anticancer Activity) IC50 values against various cancer cell lines: H1299: 10.9 µM, CaCo2: 13.9 µM, MDA-MB-468: 12.1 µM, FaDu: 13.4 µM.[3]IC50 values against the same cancer cell lines: H1299: 12.3 µM, CaCo2: 15.6 µM, MDA-MB-468: 14.2 µM, FaDu: 15.1 µM.[3]In the context of anticancer activity, Beclometasone dipropionate showed slightly lower IC50 values, suggesting higher potency in this specific assay, which may not directly correlate with anti-inflammatory potency.[3]

Note: The data presented is compiled from different studies and should be interpreted with caution as experimental conditions may have varied. A higher Relative Receptor Affinity (RRA) indicates stronger binding to the glucocorticoid receptor. A lower IC50 value indicates greater potency.

Signaling Pathways and Experimental Workflows

Understanding the underlying molecular mechanisms and the experimental procedures used to assess efficacy is crucial for interpreting the comparative data.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (BDP or FP) GR_complex GR-Hsp90 Complex GC->GR_complex Binding & Activation GR Activated GR GR_complex->GR Hsp90 Dissociation GR_dimer GR Dimer GR->GR_dimer Dimerization NFkB NF-κB GR->NFkB Protein-Protein Interaction GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Gene_transactivation Anti-inflammatory Gene Transcription GRE->Gene_transactivation Transactivation Gene_transrepression Pro-inflammatory Gene Repression NFkB->Gene_transrepression Transrepression

Glucocorticoid Receptor Signaling Pathway.

cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_culture 1. Cell Culture (e.g., Bronchial Epithelial Cells) Stimulation 2. Inflammatory Stimulation (e.g., LPS, TNF-α) Cell_culture->Stimulation BDP_treat 3a. Treat with Beclometasone Dipropionate (Dose-Response) Stimulation->BDP_treat FP_treat 3b. Treat with Fluticasone Propionate (Dose-Response) Stimulation->FP_treat Control 3c. Vehicle Control Stimulation->Control Cytokine_assay 4a. Cytokine Release Assay (e.g., ELISA for IL-6, IL-8) BDP_treat->Cytokine_assay Reporter_assay 4b. Reporter Gene Assay (e.g., NF-κB Luciferase) BDP_treat->Reporter_assay Binding_assay 4c. Receptor Binding Assay (Radioligand Competition) BDP_treat->Binding_assay FP_treat->Cytokine_assay FP_treat->Reporter_assay FP_treat->Binding_assay Control->Cytokine_assay Control->Reporter_assay IC50 5. Calculate IC50 Values Cytokine_assay->IC50 Reporter_assay->IC50 RRA 6. Determine Relative Receptor Affinity Binding_assay->RRA Comparison 7. Compare Efficacy IC50->Comparison RRA->Comparison

Experimental Workflow for In Vitro Comparison.

Detailed Experimental Protocols

Accurate and reproducible experimental design is paramount in the comparative assessment of drug efficacy. Below are detailed methodologies for key in vitro assays.

1. Glucocorticoid Receptor (GR) Binding Assay (Radioligand Competition Assay)

This assay determines the binding affinity of a compound to the glucocorticoid receptor.

  • Principle: This assay measures the ability of a test compound (unlabeled Beclometasone dipropionate or Fluticasone propionate) to compete with a radiolabeled ligand (e.g., [3H]dexamethasone) for binding to the glucocorticoid receptor in a cell lysate or with purified receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the binding affinity (Ki).

  • Methodology:

    • Preparation of Receptor Source: Prepare a cytosolic extract from cells expressing the glucocorticoid receptor (e.g., human A549 lung carcinoma cells).

    • Incubation: Incubate the cytosolic extract with a fixed concentration of [3H]dexamethasone and varying concentrations of the unlabeled test compounds (Beclometasone dipropionate or Fluticasone propionate).

    • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal or filtration.

    • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoid curve. The relative binding affinity is often expressed relative to a standard glucocorticoid like dexamethasone.

2. Anti-Inflammatory Cytokine Release Assay (ELISA)

This assay quantifies the ability of a compound to inhibit the production and release of pro-inflammatory cytokines.

  • Principle: Cells (e.g., human peripheral blood mononuclear cells or bronchial epithelial cells) are stimulated with an inflammatory agent (e.g., lipopolysaccharide or TNF-α) in the presence or absence of the test compounds. The amount of a specific cytokine (e.g., IL-6, IL-8) released into the cell culture supernatant is then measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Methodology:

    • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.

    • Pre-treatment: Pre-treat the cells with various concentrations of Beclometasone dipropionate or Fluticasone propionate for a specified period.

    • Stimulation: Add the inflammatory stimulus to the wells (except for the unstimulated control).

    • Incubation: Incubate the plate for a period sufficient to allow for cytokine production and release (e.g., 24 hours).

    • Supernatant Collection: Collect the cell culture supernatants.

    • ELISA: Perform an ELISA on the supernatants according to the manufacturer's instructions to quantify the concentration of the target cytokine.

    • Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of the test compound relative to the stimulated control. Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition.

3. NF-κB Reporter Gene Assay

This assay measures the ability of a compound to inhibit the activity of the transcription factor NF-κB, a key regulator of inflammation.

  • Principle: Glucocorticoids can inhibit NF-κB signaling. This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB binding sites. Cells are transfected with this reporter construct and then stimulated with an inflammatory agent to activate NF-κB. The inhibitory effect of the test compounds is quantified by the reduction in the expression of the reporter gene.

  • Methodology:

    • Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or A549) with a plasmid containing the NF-κB-luciferase reporter construct.

    • Treatment and Stimulation: Treat the transfected cells with different concentrations of Beclometasone dipropionate or Fluticasone propionate, followed by stimulation with an NF-κB activator (e.g., TNF-α).

    • Cell Lysis: After incubation, lyse the cells to release the cellular contents, including the luciferase enzyme.

    • Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.

    • Data Analysis: Normalize the luciferase activity to a control for transfection efficiency (e.g., co-transfected Renilla luciferase or total protein concentration). Calculate the percentage of inhibition of NF-κB activity and determine the IC50 values for each compound.

References

A Comparative Guide to In Vivo Bioequivalence Studies of Beclometasone Dipropionate Inhaler Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different Beclometasone Dipropionate (BDP) inhaler formulations based on in vivo bioequivalence studies. It is designed to be a resource for professionals in research and drug development, offering a summary of quantitative data, detailed experimental protocols, and visual representations of study workflows.

Beclometasone dipropionate is a widely used inhaled corticosteroid for the treatment of asthma and other respiratory conditions. It is a prodrug that is rapidly converted to its active metabolite, beclometasone-17-monopropionate (B-17-MP), which is responsible for its anti-inflammatory effects.[1] Demonstrating bioequivalence is a critical step in the development of generic or new formulations of BDP inhalers to ensure they are therapeutically equivalent to the reference product.

Comparative Pharmacokinetic Data

Systemic exposure to the active metabolite, B-17-MP, is a key indicator of the dose delivered to the lungs and subsequently absorbed. Bioequivalence is typically assessed by comparing pharmacokinetic (PK) parameters such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).

A pivotal study compared the systemic exposure of B-17-MP delivered by a breath-actuated inhaler (BAI) versus a conventional pressurized metered-dose inhaler (MDI).[2] The results demonstrated that the two devices were bioequivalent at the 320 mcg dose.[2]

ParameterFormulationGeometric Least Squares Mean90% Confidence IntervalBioequivalence Assessment
AUC0-t (pg·h/mL) BDP BAI 320 mcg vs. BDP MDI 320 mcg1.11(1.03, 1.20)Equivalent[2]
Cmax (pg/mL) BDP BAI 320 mcg vs. BDP MDI 320 mcg1.14(1.05, 1.24)Equivalent[2]

Table 1: Bioequivalence of Beclometasone-17-Monopropionate for BAI vs. MDI at 320 mcg Dose. The 90% confidence intervals for the geometric least squares mean ratios of AUC0-t and Cmax were fully contained within the bioequivalence boundaries of 0.80-1.25.[2]

Another study investigating the impact of switching from hydrofluoroalkane (HFA)-134a to a more environmentally friendly HFA-152a propellant in BDP pMDIs also demonstrated bioequivalence for both Cmax and AUC0-t for the 200 μg formulation.[3] However, for the 100 μg formulation, the lower 90% confidence interval for Cmax was slightly below the bioequivalence limit, suggesting that while the formulations can be considered therapeutically equivalent, formal bioequivalence was not concluded for this specific parameter.[3]

Experimental Protocols

The design of in vivo bioequivalence studies for inhaled BDP is critical for ensuring the reliability of the results. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide specific guidance on the recommended study designs.[4][5]

Study Design: A typical pharmacokinetic bioequivalence study for BDP inhalers follows a randomized, single-dose, crossover design.[2] This design allows for within-subject comparisons, reducing variability and the required sample size. For certain formulations, a comparative clinical endpoint bioequivalence study may also be required.[4][6]

Subject Population: Studies are generally conducted in healthy adult subjects.[2] For clinical endpoint studies, patients with stable asthma may be recruited.[7] Key inclusion criteria often include being a non-smoker and having normal lung function.[7]

Dosing and Administration: Subjects receive a single dose of the test and reference BDP inhaler formulations in different study periods, separated by a washout period.[2] The administration technique is standardized to minimize variability.

Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after dosing to characterize the plasma concentration profile of B-17-MP.[2] For instance, samples might be collected predose and then at various intervals up to 24 hours post-dose.[2]

Bioanalytical Method: Plasma concentrations of B-17-MP are measured using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[1]

Statistical Analysis: The primary pharmacokinetic parameters, AUC and Cmax, are log-transformed and analyzed using an analysis of variance (ANOVA) model. The 90% confidence intervals for the ratio of the geometric least squares means of the test and reference products are calculated.[6][8] For bioequivalence to be concluded, these confidence intervals must fall within the range of 80.00% to 125.00%.[6][8]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of an in vivo bioequivalence study for BDP inhalers.

G cluster_screening Subject Screening and Enrollment cluster_randomization Randomization and Dosing Periods cluster_sampling Pharmacokinetic Sampling and Analysis cluster_analysis Data Analysis and Bioequivalence Assessment s1 Subject Recruitment s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 r1 Randomization to Treatment Sequence s3->r1 p1 Period 1: Dosing (Test or Reference) r1->p1 w1 Washout Period p1->w1 sa1 Serial Blood Sampling p1->sa1 p2 Period 2: Dosing (Reference or Test) w1->p2 p2->sa1 sa2 Plasma Separation sa1->sa2 sa3 Bioanalysis of B-17-MP sa2->sa3 d1 Pharmacokinetic Parameter Calculation (AUC, Cmax) sa3->d1 d2 Statistical Analysis (ANOVA) d1->d2 d3 90% Confidence Interval Calculation d2->d3 d4 Bioequivalence Conclusion d3->d4

Figure 1: Workflow of a typical in vivo crossover bioequivalence study for BDP inhalers.

The European Medicines Agency (EMA) recommends a stepwise approach to establish therapeutic equivalence for orally inhaled drug products. This approach prioritizes in vitro data and progresses to in vivo studies only if in vitro equivalence cannot be demonstrated.

G step1 Step 1: In Vitro Equivalence Testing step2 Step 2: Pharmacokinetic Studies (Lung Deposition & Systemic Exposure) step1->step2 If not equivalent conclusion Therapeutic Equivalence step1->conclusion If equivalent step3 Step 3: Pharmacodynamic/Clinical Studies step2->step3 If not equivalent step2->conclusion If equivalent step3->conclusion If equivalent

Figure 2: EMA's stepwise approach for establishing therapeutic equivalence of inhaled drugs.

References

A Comparative Analysis of the Anti-inflammatory Potency of Beclometasone Dipropionate and Budesonide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory potency of two widely used corticosteroids, Beclometasone Dipropionate (BDP) and Budesonide (BUD). The information presented is collated from in vitro and clinical studies to support research and development in respiratory and inflammatory diseases.

Quantitative Comparison of Anti-inflammatory Potency

The following table summarizes key quantitative data comparing the anti-inflammatory properties of Beclometasone Dipropionate's active metabolite, 17-Beclometasone Monopropionate (17-BMP), and Budesonide.

ParameterBeclometasone 17-Monopropionate (17-BMP)Budesonide (BUD)Reference(s)
Relative Glucocorticoid Receptor Binding Affinity (RBA) ~1345~935[1][2]
In Vitro Anti-inflammatory Potency (Cytokine Inhibition) Potent inhibitor of IL-5 and IFN-γ release.Potent inhibitor of IL-5 and IFN-γ release; potentially more potent than BDP at lower concentrations.[3][4]
Clinical Efficacy (Asthma Control) Clinically effective in controlling asthma symptoms.Clinically effective in controlling asthma symptoms, with some studies suggesting higher potency depending on the delivery device.[5]

Note: Relative Binding Affinity is expressed relative to dexamethasone (RBA = 100). Higher values indicate greater affinity for the glucocorticoid receptor. Beclometasone dipropionate itself has a lower binding affinity, but it is rapidly hydrolyzed to its more active metabolite, 17-BMP, in the lungs.[2]

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (BDP/BUD) GR_complex GR-Hsp90 Complex GC->GR_complex Binding & Conformational Change GR_GC_complex GR-GC Complex GR_complex->GR_GC_complex Hsp90 Dissociation GR_dimer GR-GC Dimer GR_GC_complex->GR_dimer Nuclear Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding to DNA Transcription Transcription Modulation GRE->Transcription Anti_inflammatory_proteins Increased Synthesis of Anti-inflammatory Proteins (e.g., Annexin A1) Transcription->Anti_inflammatory_proteins Pro_inflammatory_cytokines Decreased Synthesis of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Transcription->Pro_inflammatory_cytokines

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments used to compare the anti-inflammatory potency of Beclometasone Dipropionate and Budesonide are provided below.

Competitive Glucocorticoid Receptor Binding Assay

This assay determines the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Cytosol from human lung tissue or a cell line expressing the human glucocorticoid receptor (e.g., A549 cells).

  • Radioligand: [³H]-dexamethasone.

  • Test Compounds: Beclometasone 17-monopropionate and Budesonide.

  • Reference Compound: Unlabeled dexamethasone.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing 10% glycerol, 1 mM EDTA, and 20 mM sodium molybdate.

  • Separation Medium: Dextran-coated charcoal suspension.

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare a cytosolic fraction from the receptor source by homogenization and ultracentrifugation.

  • In microcentrifuge tubes, incubate a fixed concentration of the cytosolic preparation with a fixed concentration of [³H]-dexamethasone (typically at its Kd).

  • To these tubes, add increasing concentrations of either the unlabeled reference compound (dexamethasone) or the test compounds (17-BMP or Budesonide).

  • Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).

  • Incubate the mixtures at 4°C for 18-24 hours to reach equilibrium.

  • Separate the bound from free radioligand by adding the dextran-coated charcoal suspension, incubating for 10 minutes at 4°C, and then centrifuging.

  • Measure the radioactivity in the supernatant (bound fraction) using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the relative binding affinity (RBA) for each test compound relative to dexamethasone.

Inhibition of Cytokine Release Assay

This assay measures the ability of a test compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donor blood.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Test Compounds: Beclometasone Dipropionate and Budesonide.

  • ELISA Kits: For measuring human TNF-α and IL-6.

  • 96-well cell culture plates.

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Seed the PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.

  • Pre-incubate the cells with various concentrations of Beclometasone Dipropionate or Budesonide for 1 hour at 37°C in a 5% CO₂ incubator.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours.

  • Include control wells with cells and medium only (unstimulated), cells with LPS only (stimulated control), and cells with the test compound only (to check for direct effects on cell viability).

  • After incubation, centrifuge the plate and collect the cell-free supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine release for each concentration of the test compounds compared to the stimulated control.

  • Plot the percentage inhibition against the log concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition of cytokine release).

Experimental Workflow for Potency Comparison

The following diagram outlines a typical workflow for the in vitro comparison of the anti-inflammatory potency of corticosteroid compounds.

G cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_comparison Potency Comparison Compound_Prep Prepare Stock Solutions of BDP and BUD Binding_Assay Competitive Glucocorticoid Receptor Binding Assay Compound_Prep->Binding_Assay Cytokine_Assay Cytokine Release Inhibition Assay Compound_Prep->Cytokine_Assay Cell_Culture Isolate and Culture Immune Cells (e.g., PBMCs) Cell_Culture->Cytokine_Assay Binding_Data Calculate IC50 and Relative Binding Affinity Binding_Assay->Binding_Data Cytokine_Data Calculate IC50 for Cytokine Inhibition Cytokine_Assay->Cytokine_Data Potency_Conclusion Compare Potency Profiles of BDP and BUD Binding_Data->Potency_Conclusion Cytokine_Data->Potency_Conclusion

Caption: Experimental Workflow for Potency Comparison.

References

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Beclometasone Dipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for Beclometasone dipropionate with alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical method for their specific needs, with a focus on method validation and stability-indicating capabilities. All data is presented in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction to Beclometasone Dipropionate and the Need for Stability-Indicating Methods

Beclometasone dipropionate is a potent synthetic glucocorticoid with anti-inflammatory and vasoconstrictive properties. It is widely used in the treatment of asthma and other respiratory conditions. To ensure the safety and efficacy of pharmaceutical products containing Beclometasone dipropionate, it is crucial to employ analytical methods that can accurately quantify the active pharmaceutical ingredient (API) and detect any degradation products that may form during manufacturing, storage, or use.

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, impurities, and excipients. The development and validation of such methods are critical components of the drug development process and are mandated by regulatory agencies worldwide.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of Beclometasone dipropionate in pharmaceutical dosage forms. Its high resolution, sensitivity, and specificity make it the gold standard for stability-indicating assays.

Experimental Protocol for a Validated Stability-Indicating RP-HPLC Method

This section details a typical experimental protocol for the validation of a stability-indicating RP-HPLC method for Beclometasone dipropionate, based on a composite of published methods.[5][6][7][8][9][10][11]

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) in varying ratios (e.g., 30:70 v/v).[5]

  • Flow Rate: Typically 1.0 to 1.5 mL/min.[5][6]

  • Detection: UV detection at a wavelength between 223 nm and 254 nm.[6][8][12]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).[7]

  • Injection Volume: Typically 10 to 20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of Beclometasone dipropionate reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to different concentrations covering the expected range of the assay.

  • Sample Preparation: For a cream or lotion, accurately weigh a quantity of the formulation, disperse it in a suitable solvent, and then extract the drug using techniques like sonication or mechanical shaking, followed by filtration or centrifugation to remove excipients. For other dosage forms, the preparation will vary accordingly.

Method Validation Parameters:

The method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically evaluated through forced degradation studies.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation (stress testing) is a critical component of a stability-indicating method validation. It provides evidence that the method is specific for the determination of the drug in the presence of its degradation products. Typical stress conditions for Beclometasone dipropionate include:

  • Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Exposure of the solid drug or drug solution to high temperatures.

  • Photolytic Degradation: Exposure of the drug solution to UV light.

The chromatograms obtained from the stressed samples should show adequate separation of the Beclometasone dipropionate peak from the peaks of the degradation products.

Comparison with Alternative Analytical Methods

While HPLC is the predominant method, other techniques can be employed for the analysis of Beclometasone dipropionate. This section provides a comparison of these alternatives.

FeatureHPLCHPTLCLC-MS/MSUV-Visible Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phase.Planar chromatography where separation occurs on a thin layer of adsorbent.Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Measurement of the absorption of light in the ultraviolet-visible region.
Specificity High, especially with diode-array detection (DAD) for peak purity analysis.Moderate, can be improved with appropriate mobile phase selection.Very high, provides structural information for identification of degradants.Low, susceptible to interference from excipients and degradation products with similar chromophores.
Sensitivity High, with typical LOQ in the µg/mL range.[6]Good, with LOQ in the ng/band range.[6]Extremely high, with LOQ in the pg/mL to ng/mL range.[2][5]Lower, with LOQ in the µg/mL range.[13]
Quantitative Accuracy HighGoodHighModerate
Throughput ModerateHigh (multiple samples can be run on a single plate)ModerateHigh
Cost (Instrument) Moderate to HighLow to ModerateHighLow
Stability-Indicating Capability Excellent, can resolve and quantify degradation products.Good, can separate degradation products but quantification may be less precise.Excellent, ideal for identifying and quantifying unknown degradation products.Poor, generally not suitable for stability-indicating assays without significant method development.

Data Presentation

Table 1: Comparison of Validation Parameters for Different Analytical Methods
ParameterHPLC Method[5][6][7][8]HPTLC Method[6]LC-MS/MS Method[2][5][14]UV-Visible Spectrophotometry[3][13]
Linearity Range 1-70 µg/mL200-1000 ng/band0.05-5 ng/mL5-50 µg/mL
Correlation Coefficient (r²) > 0.997> 0.999> 0.99> 0.999
Accuracy (% Recovery) 98-102%98-102%95-105%98-102%
Precision (%RSD) < 2%< 2%< 15%< 2%
LOD ~0.06 µg/mL~28 ng/band~5 pg/mL~0.1 µg/mL
LOQ ~0.2 µg/mL~86 ng/band~50 pg/mL~0.3 µg/mL
Table 2: Summary of Forced Degradation Studies for a Stability-Indicating HPLC Method
Stress ConditionReagent/ConditionDurationObservation% Degradation
Acid Hydrolysis0.1 M HCl24 hoursSignificant degradation with the formation of multiple degradation products.Varies, can be significant.
Base Hydrolysis0.1 M NaOH8 hoursRapid and extensive degradation.Varies, often high.
Oxidation3% H₂O₂24 hoursModerate degradation.Moderate.
Thermal80°C48 hoursSome degradation observed.Low to moderate.
PhotolyticUV light (254 nm)24 hoursNoticeable degradation.Moderate.

Mandatory Visualization

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Application cluster_3 Forced Degradation Studies MD1 Selection of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) MD2 Sample Preparation Optimization MD1->MD2 V1 Specificity (Forced Degradation Studies) MD2->V1 V2 Linearity & Range V1->V2 FD1 Acid Hydrolysis FD2 Base Hydrolysis FD3 Oxidation FD4 Thermal Degradation FD5 Photolytic Degradation V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 A1 Routine Quality Control V6->A1 A2 Stability Studies A1->A2

Caption: Experimental workflow for the validation of a stability-indicating HPLC method.

Conclusion

The stability-indicating RP-HPLC method stands out as the most robust and reliable technique for the routine quality control and stability testing of Beclometasone dipropionate. Its high specificity, accuracy, and precision ensure the reliable quantification of the active ingredient and the detection of any potential degradation products. While alternative methods like HPTLC and UV-Visible spectrophotometry offer advantages in terms of cost and throughput, they generally lack the specificity required for stability-indicating assays. LC-MS/MS, although highly sensitive and specific, is often reserved for research, impurity identification, and bioanalytical applications due to its higher cost and complexity. The choice of the analytical method should be based on the specific requirements of the analysis, with the stability-indicating HPLC method being the recommended approach for ensuring the quality and stability of Beclometasone dipropionate pharmaceutical products.

References

A Head-to-Head Preclinical Comparison of Beclometasone Dipropionate and Triamcinolone Acetonide in Asthma Models: A Review of the Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inhaled corticosteroids (ICS) for asthma management, beclometasone dipropionate (BDP) and triamcinolone acetonide (TAA) have long been established therapeutic options. While both are synthetic glucocorticoids with potent anti-inflammatory properties, a direct head-to-head comparison of their performance in preclinical asthma models is notably absent in the published scientific literature. This guide synthesizes the available preclinical and mechanistic data for each compound individually, providing a framework for understanding their relative properties in the context of asthma research. It also includes standardized experimental protocols for common asthma models to facilitate the design of future comparative studies.

Mechanism of Action: A Shared Pathway

Beclometasone dipropionate and triamcinolone acetonide exert their anti-inflammatory effects through the classic glucocorticoid signaling pathway. As corticosteroids, they are lipid-soluble molecules that diffuse across the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus.

Once in the nucleus, the drug-GR complex can modulate gene expression in two primary ways:

  • Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription. This leads to an increased production of anti-inflammatory proteins such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.

  • Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This repression leads to a decreased expression of pro-inflammatory cytokines (e.g., interleukins IL-4, IL-5, IL-13), chemokines, and adhesion molecules that are crucial to the asthmatic inflammatory cascade.

The net effect of these actions is the suppression of airway inflammation, reduction of bronchial hyperresponsiveness, and prevention of airway remodeling.

Glucocorticoid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Glucocorticoid (BDP or TAA) GR Glucocorticoid Receptor (GR) GC->GR Binds HSP Heat Shock Proteins GC_GR GC-GR Complex GR->GC_GR Conformational Change HSP->GR Keeps inactive GC_GR_N GC-GR Complex GC_GR->GC_GR_N Translocation GRE Glucocorticoid Response Element (GRE) GC_GR_N->GRE Binds to ProInflam Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1) GC_GR_N->ProInflam Inhibits AntiInflam Anti-inflammatory Genes GRE->AntiInflam Upregulates Transcription InflamGenes Pro-inflammatory Genes ProInflam->InflamGenes Activates

Caption: Glucocorticoid signaling pathway. (Max Width: 760px)

Preclinical Data: A Separate Evaluation

Due to the lack of direct comparative preclinical studies, the following sections summarize findings for beclometasone dipropionate and triamcinolone acetonide from individual research efforts.

Beclometasone Dipropionate in Asthma Models

Beclometasone dipropionate has been evaluated in various animal models of asthma, demonstrating its efficacy in attenuating key features of the disease.

Model Type Key Findings Citation
Guinea Pig Model Inhibited allergen-induced bronchial reactivity. This effect is attributed to the prevention of the release of contractile prostaglandins and histamine from mast cells and the inhibition of vagally mediated contractile responses in airway smooth muscle.[1]
Murine Model (Ovalbumin-induced) Suppressed eosinophilic recruitment into the airways and reduced interleukin-13 (IL-13) cytokine levels, contributing to the attenuation of airway remodeling.[2]
In Vitro (Human T-lymphocytes) Downregulated the activation of CD4+ and CD8+ T-lymphocytes in peripheral blood of asthmatic patients.[3]
In Vitro (Human Bronchoalveolar Lavage Cells) Potently inhibited the release of interleukin-5 (IL-5) and interferon-gamma (IFN-γ).[4]
Ex Vivo (Human Airway Smooth Muscle) In combination with a long-acting beta2-agonist and a long-acting muscarinic antagonist, synergistically relaxed medium and small airways.
Triamcinolone Acetonide in Asthma Models

Information regarding the specific effects of triamcinolone acetonide in preclinical asthma models is more limited in the readily available literature. However, studies on its impact on key inflammatory cells involved in asthma provide some insights.

Model Type Key Findings Citation
In Vitro (Mast Cells) A hybrid molecule of triamcinolone acetonide and an H2S-donor demonstrated a significant inhibitory effect on mast cell degranulation, reducing β-hexosaminidase release more efficiently than the parent drug.

A Note on the Absence of Direct Comparative Preclinical Data

Experimental Protocols

To facilitate future comparative research, detailed methodologies for a commonly used in vivo asthma model and an in vitro assay are provided below.

In Vivo: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

This model is widely used to screen anti-inflammatory compounds for their potential efficacy in asthma.

OVA-Induced Asthma Model Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase sens1 Day 0: Intraperitoneal injection of Ovalbumin (OVA) + Alum sens2 Day 14: Booster intraperitoneal injection of OVA + Alum treat Treatment Administration (e.g., intranasal BDP, TAA, or vehicle) sens2->treat Wait 10 days challenge Days 24-28: Intranasal or aerosolized OVA challenge treat->challenge ahr Day 29: Measure Airway Hyperresponsiveness (AHR) to methacholine challenge->ahr 24h post-final challenge balf Collect Bronchoalveolar Lavage Fluid (BALF) (Cell counts, Cytokines) histology Lung Histology (Inflammation, Mucus production)

Caption: Experimental workflow for an OVA-induced asthma model. (Max Width: 760px)

Detailed Methodology:

  • Animals: BALB/c mice (female, 6-8 weeks old) are commonly used due to their robust Th2-biased immune response.

  • Sensitization:

    • On day 0, mice are sensitized by an intraperitoneal injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL of saline.

    • On day 14, a booster injection of 20 µg of OVA in alum is administered intraperitoneally.

  • Drug Administration:

    • From day 21 to day 28, mice are treated with beclometasone dipropionate, triamcinolone acetonide, or vehicle control. Administration is typically via the intranasal or intratracheal route to mimic clinical use.

  • Airway Challenge:

    • From day 25 to day 28, mice are challenged with an aerosol of 1% OVA in saline for 30 minutes each day.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge, AHR is assessed in response to increasing concentrations of inhaled methacholine using either invasive plethysmography to measure lung resistance and compliance or non-invasive whole-body plethysmography to measure Penh.

  • Bronchoalveolar Lavage (BAL):

    • Following AHR measurement, mice are euthanized, and a BAL is performed by instilling and retrieving phosphate-buffered saline (PBS) into the lungs.

    • The BAL fluid is centrifuged, and the cell pellet is resuspended for total and differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes).

    • The supernatant can be used to measure cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.

  • Lung Histology:

    • After BAL, the lungs are perfused and fixed in 10% formalin.

    • The fixed lung tissue is embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production and goblet cell hyperplasia.

In Vitro: Cytokine Release from Human Bronchial Epithelial Cells

This assay is useful for determining the direct anti-inflammatory effects of compounds on a key structural cell type in the airways.

Detailed Methodology:

  • Cell Culture:

    • Primary human bronchial epithelial cells (HBECs) or a human bronchial epithelial cell line (e.g., BEAS-2B) are cultured to confluence in appropriate media.

  • Stimulation and Treatment:

    • The cell culture medium is replaced with fresh medium containing a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or a cytokine cocktail (e.g., IL-1β, TNF-α, and IFN-γ).

    • Simultaneously, cells are treated with various concentrations of beclometasone dipropionate, triamcinolone acetonide, or vehicle control.

  • Incubation:

    • The cells are incubated for a predetermined period, typically 24 hours, to allow for cytokine production and release.

  • Sample Collection and Analysis:

    • After incubation, the cell culture supernatant is collected.

    • The concentrations of key pro-inflammatory cytokines and chemokines (e.g., IL-6, IL-8, RANTES) in the supernatant are quantified using ELISA or a multiplex immunoassay.

  • Data Analysis:

    • The half-maximal inhibitory concentration (IC50) for each compound on the release of each cytokine is calculated to compare their potency.

Conclusion

While both beclometasone dipropionate and triamcinolone acetonide are effective anti-inflammatory agents for the treatment of asthma, a direct comparison of their performance in preclinical asthma models is lacking. The available data, derived from individual studies, suggest that both compounds act through the glucocorticoid receptor to suppress key aspects of the asthmatic inflammatory response. To definitively determine their relative preclinical efficacy and potency, well-controlled, head-to-head comparative studies in relevant in vivo and in vitro models are warranted. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations.

References

A Head-to-Head Comparison: Systemic Effects of Inhaled Beclometasone Dipropionate and Oral Prednisone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the systemic impact of corticosteroids is paramount. This guide provides an objective comparison of the systemic effects of two commonly prescribed corticosteroids: inhaled beclometasone dipropionate and oral prednisone. By presenting supporting experimental data, detailed methodologies, and visual representations of key pathways, this document aims to be a comprehensive resource for assessing these widely used anti-inflammatory agents.

At a Glance: Key Systemic Effect Comparisons

Oral prednisone, with its high systemic bioavailability, generally exerts more pronounced systemic effects compared to inhaled beclometasone dipropionate, which is designed for targeted lung delivery. However, at higher doses, inhaled corticosteroids can also lead to systemic exposure and associated effects. The following tables summarize key quantitative data from comparative studies.

Table 1: Effects on Circulating Leukocytes
Treatment GroupChange in Neutrophil Count (%)Change in Lymphocyte Count (x 10⁹/L)
Inhaled Beclometasone (1000 µg)+8.55%-0.14
Oral Prednisone (2.5 mg)+9.31%-0.07
Data from a study in eight healthy volunteers, measured four hours after a single dose. The effects of 1000 µg of inhaled beclomethasone were found to be similar to 2.5 mg of oral prednisone.[1]
Table 2: Adrenal Suppression and Therapeutic Equivalence in Asthma
Drug AdministrationEquivalent Daily Dose for Asthma ControlAdrenal Response (Tetracosactrin Test)
Inhaled Beclometasone Dipropionate400 µgNo significant change from pre-trial values
Oral Prednisone7.5 mgSuppressed adrenal response
This study highlights that while therapeutically equivalent for asthma control, oral prednisone has a more significant impact on adrenal function.[2]
Table 3: Comparative Systemic Bioavailability
CorticosteroidAdministration RouteSystemic Bioavailability
PrednisoneOralApproximately 70-80%
Beclometasone DipropionateInhaledVaries, can be up to 62% (total systemic availability of active metabolite)
Oral prednisone is designed for systemic absorption, while inhaled beclomethasone's systemic availability is a result of both pulmonary and gastrointestinal absorption of the swallowed portion.[3]

In-Depth Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed methodologies for key experiments cited in the comparison of inhaled beclomethasone and oral prednisone.

Experimental Protocol 1: Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression

Objective: To compare the suppressive effects of inhaled beclomethasone dipropionate and oral prednisone on the HPA axis.

Methodology:

  • Participant Selection: A cohort of healthy adult volunteers or patients with mild to moderate asthma, with no recent history of oral corticosteroid use, is recruited.

  • Study Design: A randomized, double-blind, crossover study design is often employed. This involves a run-in period, two treatment periods separated by a washout period.

  • Treatment Arms:

    • Inhaled beclomethasone dipropionate (e.g., 1000 µg twice daily) with a placebo tablet.

    • Oral prednisone (e.g., 10 mg once daily) with a placebo inhaler.

  • HPA Axis Assessment:

    • Baseline Measurement: 24-hour urinary free cortisol and morning plasma cortisol levels are measured before the start of each treatment period.

    • Post-Treatment Measurement: These measurements are repeated at the end of each treatment period.

    • Dynamic Testing (ACTH Stimulation Test): To assess adrenal reserve, a short tetracosactrin (ACTH) stimulation test is performed. A baseline blood sample is taken for cortisol measurement, followed by an intravenous injection of 250 µg of tetracosactrin. Further blood samples are collected at 30 and 60 minutes post-injection to measure the cortisol response. A blunted cortisol response indicates adrenal suppression.[[“]][5]

Data Analysis: The primary outcome is the change in 24-hour urinary free cortisol and the cortisol response to ACTH stimulation between the two treatment groups.

Experimental Protocol 2: Evaluation of Effects on Bone Mineral Density

Objective: To compare the long-term effects of inhaled beclomethasone dipropionate and oral prednisone on bone mineral density (BMD).

Methodology:

  • Participant Selection: Patients with chronic asthma requiring long-term corticosteroid therapy are enrolled. Participants are often stratified by age and menopausal status.

  • Study Design: A longitudinal observational study or a randomized controlled trial can be conducted.

  • Treatment Groups:

    • Patients receiving long-term inhaled beclomethasone dipropionate (dosages may vary).

    • Patients receiving long-term oral prednisone (dosages may vary).

    • A control group of non-steroid users may also be included.

  • BMD Measurement:

    • Technique: Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring BMD.

    • Sites: Measurements are typically taken at the lumbar spine and femoral neck.

    • Frequency: BMD is measured at baseline and at regular intervals (e.g., annually) throughout the study period.

  • Biochemical Markers of Bone Turnover: Serum levels of bone formation markers (e.g., osteocalcin) and bone resorption markers (e.g., N-telopeptide) can also be measured at baseline and follow-up visits.

Data Analysis: The primary outcome is the change in BMD over time between the different treatment groups.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, created using Graphviz (DOT language), illustrate the glucocorticoid signaling pathway and a typical experimental workflow for comparing these two corticosteroids.

G cluster_nucleus Cell Nucleus GC Glucocorticoid (Beclometasone or Prednisone) GR_complex Glucocorticoid Receptor (GR) + Chaperone Proteins (HSP90) GC->GR_complex Binds to receptor GC_GR Activated GC-GR Complex GR_complex->GC_GR Conformational change & Chaperone dissociation GC_GR_dimer GC-GR Dimer GC_GR->GC_GR_dimer Dimerization GRE Glucocorticoid Response Element (GRE) on DNA GC_GR_dimer->GRE Binds to GRE Transcription Modulation of Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA Protein Anti-inflammatory Proteins mRNA->Protein Translation

Caption: Glucocorticoid Receptor Signaling Pathway.

G start Patient Recruitment (e.g., Asthma Patients) screening Screening & Baseline Assessment (HPA axis, BMD, Leukocytes) start->screening randomization Randomization screening->randomization groupA Group A: Inhaled Beclometasone + Placebo Tablet randomization->groupA Arm 1 groupB Group B: Oral Prednisone + Placebo Inhaler randomization->groupB Arm 2 treatment Treatment Period (e.g., 12 weeks) groupA->treatment groupB->treatment followup Follow-up Assessments (HPA axis, BMD, Leukocytes) treatment->followup washout Washout Period followup->washout final_analysis Final Data Analysis & Comparison followup->final_analysis After both treatment periods crossover Crossover to Alternative Treatment washout->crossover crossover->treatment Repeat Treatment Period

Caption: Crossover Clinical Trial Workflow Example.

References

In vitro metabolism comparison of Beclometasone dipropionate and other inhaled corticosteroids

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the in vitro metabolism of beclomethasone dipropionate and other leading inhaled corticosteroids (ICS) reveals significant differences in their activation, inactivation, and metabolic stability, profoundly influencing their therapeutic profiles. This guide provides a detailed comparison, supported by experimental data, to inform researchers and drug development professionals.

Inhaled corticosteroids are the cornerstone of asthma management. Their efficacy and safety are intrinsically linked to their metabolic fate in the lungs and systemically. Understanding the nuances of their in vitro metabolism is crucial for the development of new ICS with improved therapeutic indices. This guide focuses on the comparative metabolism of beclomethasone dipropionate (BDP) against other widely used ICS, including budesonide (BUD), ciclesonide (CIC), fluticasone propionate (FP), mometasone furoate (MF), and flunisolide.

Comparative Metabolic Pathways and Rates

The in vitro metabolism of these corticosteroids displays remarkable diversity, particularly concerning their status as prodrugs and their susceptibility to enzymatic degradation in lung and liver tissues.

Beclomethasone Dipropionate (BDP) is a prodrug that undergoes a two-step hydrolysis by esterases. It is first converted to its pharmacologically active metabolite, beclomethasone-17-monopropionate (BMP), and then to the inactive beclomethasone (BOH).[1][2] This activation process occurs within the target lung tissue. Further metabolism of BDP to inactive metabolites is carried out by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[2][3][4]

Budesonide (BUD) , in contrast, is administered in its active form. A key feature of its metabolism in the lungs is the formation of fatty acid conjugates, which can act as a depot for the active drug.[1][5] Systemically, BUD is rapidly metabolized by CYP3A4 and CYP3A5 into less active metabolites, 16α-hydroxyprednisolone and 6β-hydroxybudesonide.[1][6][7]

Ciclesonide (CIC) is another prodrug that requires activation by esterases in the airways to form its active metabolite, desisobutyryl-ciclesonide (des-CIC).[1][8][9][10][11][12][13] Similar to budesonide, des-CIC can undergo reversible fatty acid conjugation, potentially prolonging its local anti-inflammatory effect.[1][8][10]

Fluticasone Propionate (FP) exhibits high metabolic stability within human lung tissue in vitro.[1][14] However, upon entering systemic circulation, it is efficiently and rapidly metabolized by hepatic CYP3A enzymes into an inactive carboxylic acid derivative, contributing to its low systemic bioavailability.[15][16][17][18]

Mometasone Furoate (MF) shows negligible metabolism in lung tissue in vitro.[19][20] Its systemic clearance is primarily driven by rapid metabolism in the liver, mediated mainly by CYP3A-dependent 6β-hydroxylation.[19][21][22][23]

Flunisolide is subject to rapid first-pass metabolism in the liver, where it is converted to 6ß-OH flunisolide by the CYP3A enzyme system.[24][25][26][27][28] Studies have indicated that its metabolism is predominantly carried out by CYP3A4, with minimal involvement of CYP3A5 or CYP3A7.[7][29]

Quantitative Comparison of In Vitro Metabolism

The following table summarizes the key metabolic parameters for beclomethasone dipropionate and other inhaled corticosteroids based on available in vitro data.

CorticosteroidProdrugActivating Enzyme(s)Primary Metabolic Pathway(s)Key Metabolite(s)Metabolic Stability in Lung (In Vitro)Primary Inactivating Enzyme(s) (Systemic)
Beclomethasone Dipropionate (BDP) YesEsterasesHydrolysis, Hydroxylation, DehydrogenationBeclomethasone-17-monopropionate (BMP; active), Beclomethasone (BOH; inactive)LowEsterases, CYP3A4, CYP3A5[2][3]
Budesonide (BUD) No-Fatty Acid Conjugation, Hydroxylation16α-hydroxyprednisolone, 6β-hydroxybudesonide (less active)ModerateCYP3A4, CYP3A5[7]
Ciclesonide (CIC) YesEsterasesHydrolysis, Fatty Acid ConjugationDesisobutyryl-ciclesonide (des-CIC; active)ModerateEsterases, CYP3A4[11]
Fluticasone Propionate (FP) No-Carboxylic Acid FormationInactive 17β-carboxylic acid derivativeHigh[1][14]CYP3A4, CYP3A5, CYP3A7[15][16][17]
Mometasone Furoate (MF) No-6β-hydroxylation6β-hydroxymometasoneHigh[19][20]CYP3A[21][22]
Flunisolide No-6β-hydroxylation6ß-OH flunisolideLowCYP3A4[7][24][29]

Experimental Protocols

The data presented in this guide are derived from various in vitro experimental models designed to simulate the metabolic environment of the lungs and liver.

In Vitro Metabolism in Human Lung Precision-Cut Tissue Slices

A common and physiologically relevant model involves the use of precision-cut lung slices. A representative experimental protocol is as follows:

  • Tissue Preparation: Human lung tissue is obtained from surgical resections. Precision-cut slices of a defined thickness are prepared using a microtome.

  • Incubation: The lung slices are incubated in a culture medium containing the inhaled corticosteroid at a specified concentration (e.g., 25 μM) for various time points (e.g., 2, 6, and 24 hours).[1][14]

  • Viability Assessment: The viability of the tissue slices is monitored throughout the experiment using methods such as measuring ATP content and protein synthesis.[1]

  • Sample Analysis: At the end of each incubation period, the tissue slices and the culture medium are collected. The concentrations of the parent drug and its metabolites are determined using analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[1]

In Vitro Metabolism using Recombinant Enzymes and Cellular Models

To elucidate the specific enzymes involved in metabolism, in vitro studies often employ recombinant cytochrome P450 enzymes or various cell lines:

  • Recombinant P450 Enzymes: Individual human CYP enzymes (e.g., CYP3A4, CYP3A5) are incubated with the corticosteroid and a cofactor like NADPH to determine the rate of metabolism and identify the resulting metabolites.[30]

  • Cell Lines: Human lung epithelial cells (e.g., A549), bronchial epithelial cells (e.g., NHBE), nasal epithelial cells (HNEC), and liver cell lines (e.g., DPX2) are used to study metabolism in a cellular context.[3][4][9][10]

Visualizing Metabolic Processes

The following diagrams illustrate the general experimental workflow for studying in vitro corticosteroid metabolism and the specific metabolic pathway of beclomethasone dipropionate.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Tissue/Cells Human Lung Tissue Slices or Cell Culture Incubate Incubate with Inhaled Corticosteroid Tissue/Cells->Incubate Add Drug Extraction Extract Parent Drug and Metabolites Incubate->Extraction Collect Samples (Tissue & Medium) Analysis HPLC / LC-MS Analysis Extraction->Analysis Data Quantify Metabolites and Determine Metabolic Rate Analysis->Data

General experimental workflow for in vitro corticosteroid metabolism studies.

BDP_Metabolism BDP Beclometasone Dipropionate (BDP) (Prodrug) BMP Beclometasone-17-Monopropionate (BMP) (Active Metabolite) BDP->BMP Esterases (Hydrolysis) Inactive_CYP Inactive Metabolites BDP->Inactive_CYP CYP3A4 / CYP3A5 (Hydroxylation/ Dehydrogenation) BOH Beclometasone (BOH) (Inactive Metabolite) BMP->BOH Esterases (Hydrolysis)

Primary metabolic pathway of Beclometasone Dipropionate (BDP).

References

Correlating In Vitro Release with In Vivo Performance of Beclometasone Dipropionate Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a predictive relationship between in vitro dissolution and in vivo bioavailability—an in vitro-in vivo correlation (IVIVC)—is a critical step in the development of inhaled drug products like beclometasone dipropionate (BDP). This guide provides a comparative analysis of in vitro release data and in vivo performance of various BDP formulations, supported by experimental data and detailed methodologies. The aim is to offer a comprehensive resource for understanding the key parameters influencing the therapeutic efficacy of inhaled BDP.

Beclomethasone dipropionate is a poorly water-soluble corticosteroid, and its dissolution rate in the lungs can be a rate-limiting step for absorption and subsequent clinical effect.[1][2] Therefore, in vitro dissolution testing is becoming an increasingly important tool for formulation development and for demonstrating bioequivalence between generic and innovator products.[1][3]

Comparative In Vitro and In Vivo Data

The following tables summarize key in vitro and in vivo parameters from studies on different BDP inhalation formulations.

Table 1: In Vitro Dissolution and Aerosol Performance of Beclometasone Dipropionate Formulations

Formulation/DeviceIn Vitro MethodKey In Vitro ParametersResultsReference
pMDI with HFA134a propellant Modified Andersen Cascade Impactor with Snapwell™ inserts (micro-dissolution)Dissolution RateHighest dissolution rate among the three tested propellants.[4]
pMDI with HFO1234ze(E) propellant Modified Andersen Cascade Impactor with Snapwell™ inserts (micro-dissolution)Dissolution RateIntermediate dissolution rate.[4]
pMDI with HFA152a propellant Modified Andersen Cascade Impactor with Snapwell™ inserts (micro-dissolution)Dissolution RateSlowest dissolution rate.[4]
BDP-HP-β-CD composite particles (DPI) USP Apparatus 2 (Paddle)Time for complete drug release60 minutes[2]
As-received BDP (DPI) USP Apparatus 2 (Paddle)Time for complete drug release36 hours[2]
BDP pMDIs (7 commercial products) Novel dissolution assemblyDissolution RateShowed differences among products containing the poorly soluble BDP.[1]

Table 2: In Vivo Pharmacokinetic Parameters of Beclometasone Dipropionate Formulations

Formulation/DeviceStudy PopulationKey Pharmacokinetic Parameters (for active metabolite, 17-BMP)ResultsReference
Breath-Actuated Inhaler (BAI) 320 mcg Healthy Subjects (N=72)Cmax, AUC0-tBioequivalent to MDI 320 mcg. Cmax and AUC0-t were 14% and 11% higher than MDI, respectively.[5]
Metered-Dose Inhaler (MDI) 320 mcg Healthy Subjects (N=72)Cmax, AUC0-tReference for BAI comparison.[5]
BDP Nebulizer Suspension 3,200 mcg Healthy Male VolunteersAUC∞Comparable to MDI 1,600 mcg.[6]
Metered-Dose Inhaler (MDI) 1,600 mcg Healthy Male VolunteersCmax, Tmax, t1/2(el)Cmax was significantly greater and achieved more rapidly than with nebulized suspension. Elimination half-life was shorter.[6]
BDP/FF Dry-Powder Inhaler (NEXThaler) Healthy Chinese VolunteersCmax, Tmax (for BDP and 17-BMP)Rapid increase in plasma concentration, with peak mean values at 5 minutes post-dose for BDP.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of study results. Below are summaries of key experimental protocols for in vitro and in vivo analysis of BDP formulations.

In Vitro Dissolution Testing

The U.S. Food and Drug Administration (FDA) recommends that dissolution tests for BDP metered aerosols be performed using an appropriate apparatus, such as USP <711> Apparatus 2 (paddle) or USP <724> Apparatus 5 (paddle over disk), with a method sensitive enough to detect differences in product performance.[3]

Example Protocol for BDP-HP-β-CD Composite Particles (DPI): [2]

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of phosphate buffer (pH 7.2).

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 75 ± 2 rpm.

  • Sample Preparation: Microspheres containing BDP are placed in the dissolution medium.

  • Sampling: Aliquots of the dissolution medium are withdrawn at different time intervals.

  • Analysis: The amount of dissolved BDP is quantified using High-Performance Liquid Chromatography (HPLC).

Example Protocol for a Biorelevant Dissolution Method for pMDIs: [1]

  • Apparatus: A custom-developed dissolution assembly.

  • Dissolution Medium: 1% Sodium Dodecyl Sulfate (SDS) solution to ensure sink conditions for the poorly soluble BDP.

  • Procedure: The study identified a correlation between the in vitro dissolution results and in silico predicted absorption constants for BDP.

In Vivo Pharmacokinetic Studies

The FDA guidance for BDP metered aerosols recommends a single-dose, two-way crossover fasting study in healthy subjects to demonstrate bioequivalence.[3]

Example Protocol for a Bioequivalence Study (BAI vs. MDI): [5]

  • Study Design: Open-label, three-period crossover, single-dose study.

  • Subjects: 72 healthy adults.

  • Treatments:

    • BDP Breath-Actuated Inhaler (BAI) 160 mcg

    • BDP BAI 320 mcg

    • BDP Metered-Dose Inhaler (MDI) 320 mcg

  • Blood Sampling: Collected predose and up to 24 hours post-dose.

  • Analytes Measured: Plasma concentrations of beclomethasone-17-monopropionate (17-BMP), the active metabolite of BDP.

  • Primary Pharmacokinetic Parameters: Area under the plasma drug concentration-time curve from time 0 to the last measurable concentration (AUC0-t) and maximum plasma drug concentration (Cmax).

  • Bioequivalence Criteria: 90% confidence intervals of the geometric least squares mean ratio for AUC0-t and Cmax should be within the 80-125% range.

Establishing an In Vitro-In Vivo Correlation (IVIVC)

An IVIVC aims to create a predictive mathematical model that relates an in vitro property of a dosage form to a relevant in vivo response.[8] For inhaled BDP, this typically involves correlating the in vitro dissolution rate with in vivo pharmacokinetic parameters like Cmax and AUC.

IVIVC_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_correlation Correlation & Model Development formulation BDP Formulation (e.g., pMDI, DPI) dissolution In Vitro Dissolution Testing (e.g., USP Apparatus 2) formulation->dissolution aerosol Aerosol Performance (e.g., Cascade Impaction) formulation->aerosol correlation Correlate In Vitro Data with In Vivo Data dissolution->correlation aerosol->correlation pk_study Pharmacokinetic Study (Healthy Volunteers) blood_sampling Blood Sampling & Analysis (Measure 17-BMP) pk_study->blood_sampling pk_parameters PK Parameters (Cmax, AUC) blood_sampling->pk_parameters pk_parameters->correlation model Develop IVIVC Model (Predictive Mathematical Model) correlation->model

Workflow for establishing an IVIVC for Beclometasone Dipropionate formulations.

Conclusion

The correlation between in vitro release data and in vivo performance for beclomethasone dipropionate formulations is a complex but crucial area of research for generic drug development and formulation optimization. While standardized methods for in vitro dissolution of inhaled products are still evolving, studies have shown that biorelevant dissolution methods can discriminate between different BDP formulations.[1] The in vivo pharmacokinetic profile of BDP is sensitive to the type of inhaler device used, which can affect parameters like Cmax and Tmax.[5][6] Establishing a robust IVIVC can streamline the development process by reducing the reliance on extensive clinical trials and providing a deeper understanding of how formulation and device characteristics impact therapeutic outcomes.[8]

References

A Comparative Analysis of Beclometasone Dipropionate and Formoterol Combination Therapy in COPD Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Beclometasone Dipropionate (BDP) and Formoterol Fumarate (FF) combination therapy in various Chronic Obstructive Pulmonary Disease (COPD) models. The information presented is collated from preclinical and clinical studies to support research and development in respiratory therapeutics.

Executive Summary

The combination of Beclometasone Dipropionate, an inhaled corticosteroid (ICS), and Formoterol Fumarate, a long-acting β2-agonist (LABA), is a cornerstone in the management of COPD.[1][2] Preclinical and clinical evidence robustly supports the synergistic and additive effects of this combination, leading to enhanced bronchodilation and anti-inflammatory activity compared to monotherapy. This guide delves into the experimental data from in-vitro, ex-vivo, and clinical studies to provide a comprehensive overview of the therapeutic potential of the BDP/FF combination in COPD.

Data Presentation

In-Vitro & Ex-Vivo Studies: Anti-inflammatory and Bronchodilatory Effects

The synergistic interaction between BDP and FF has been demonstrated in various in-vitro and ex-vivo models. These studies highlight the enhanced efficacy of the combination therapy in reducing inflammation and promoting airway relaxation.

ModelKey Parameters MeasuredKey Findings with BDP/FF CombinationReference
Human Bronchial Epithelial Cells (16HBE) iNOS expression, Reactive Oxygen Species (ROS), Nitrotyrosine (NT), STAT-1 phosphorylation (induced by IL-17A and Cigarette Smoke Extract)Additive effect in reducing iNOS, ROS, NT, and STAT-1 activation.[3]
Human Endothelial Cells ICAM-1, E-selectin, IL-8 (induced by TNF-α)Additively reduced E-selectin and IL-8 release.[4]
Induced Sputum Cells from Asthmatics GM-CSF, RANTES, IL-8 release; Glucocorticoid Receptor (GR) nuclear translocationSignificantly greater reduction in cytokine release compared to either drug alone. Enhanced GR nuclear translocation.[5]
Ex-Vivo Human Bronchi from COPD Donors Relaxation of airway smooth muscle (pre-contracted with carbachol)Synergistic relaxation of medium and small airways.[6]
Ex-Vivo Passively Sensitized Human Airways Relaxation of airway smooth muscle (pre-contracted with histamine)Synergistic increase in overall bronchorelaxation, particularly in hyperresponsive small airways.[7]
Clinical Studies: Lung Function and Exacerbations

Numerous clinical trials have evaluated the efficacy of BDP/FF combination therapy in patients with COPD, demonstrating significant improvements in lung function and reductions in exacerbation rates.

Study/TrialComparator(s)Key Efficacy EndpointsResults for BDP/FF CombinationReference
Calverley et al. (2010) Budesonide/Formoterol, Formoterol alonePre-dose morning FEV1, COPD exacerbation rateNon-inferior to Budesonide/Formoterol and superior to Formoterol alone in improving FEV1. Similar exacerbation rate to comparators.[1][8]
FORWARD Trial Formoterol aloneCOPD exacerbation rate, Pre-dose morning FEV1Superior to Formoterol alone in reducing exacerbations and improving FEV1.[9]
Tzani et al. Fluticasone/SalmeterolAir trapping (Residual Volume), Dyspnea (Transition Dyspnea Index)More effective in reducing air trapping and dyspnea.[2][10]
Pisi et al. (2021) BaselineSmall airway dysfunction (R5-R20), Quality of Life (CAT score)Significant improvement in functional parameters related to small airway disease and health status.[11]

Experimental Protocols

In-Vitro Anti-inflammatory Assay in Human Bronchial Epithelial Cells (16HBE)
  • Cell Line: Normal human bronchial epithelial cells (16HBE).

  • Inflammatory Stimuli: Recombinant human Interleukin-17A (rhIL-17A) and Cigarette Smoke Extracts (CSE).

  • Treatment: Cells were treated with Beclomethasone Dipropionate (BDP) or Formoterol alone, or in combination.

  • Endpoints Measured:

    • Inducible nitric oxide synthase (iNOS) expression.

    • Reactive Oxygen Species (ROS) and Nitrotyrosine (NT) production.

    • Phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT-1) at ser727 and tyr701.

  • Methodology: The expression and activation of the aforementioned markers were quantified following exposure to the inflammatory stimuli and subsequent treatment with the drugs.[3]

Ex-Vivo Bronchodilation Assay in Human Airways
  • Tissue Source: Human medium and small airways obtained from patients with stable COPD undergoing lung resection.

  • Stimulus: Tissues were pre-contracted with carbachol to induce smooth muscle contraction.

  • Treatment: The airway tissues were incubated with different concentrations of BDP and FF, both alone and in combination.

  • Endpoint Measured: Relaxation of the airway smooth muscle.

  • Methodology: The interaction between BDP and FF was assessed using the Bliss Independence and Unified Theory equations to determine if the effect was synergistic, additive, or antagonistic.[6][7]

Animal Model of COPD
  • Animal Model: A rat model of COPD was developed.

  • COPD Induction: Rats were exposed to intermittent nitrogen dioxide for 60 days to induce COPD-like lung inflammation and damage.

  • Treatment: Following the induction period, a test group of rats was treated with inhaled extrafine aerosol of BDP/FF for 30 days, while a control group received a placebo.

  • Endpoints Measured:

    • Cytokine and enzyme levels in bronchoalveolar lavage fluid (BALF) measured by ELISA.

    • Secretory immunoglobulin A (sIgA) and surfactant proteins B and D (SP-B and SP-D) in BALF.

    • Histological examination of lung tissue.

  • Key Findings: The BDP/FF combination therapy was associated with a significant decrease in neutrophilic and lymphocytic inflammation, normalization of pro-inflammatory cytokine and enzyme levels in the BALF, and repair of the injured bronchial and alveolar epithelium.[12]

Mandatory Visualization

Signaling_Pathway cluster_cell Airway Smooth Muscle Cell cluster_receptors Formoterol Formoterol B2AR β2-Adrenoceptor Formoterol->B2AR activates BDP Beclometasone Dipropionate (BDP) BDP->B2AR increases expression GR Glucocorticoid Receptor (GR) BDP->GR activates B2AR->GR enhances nuclear translocation AC Adenylate Cyclase B2AR->AC activates GeneTranscription Gene Transcription GR->GeneTranscription modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Bronchodilation (Relaxation) PKA->Relaxation AntiInflammatory Anti-inflammatory Effects GeneTranscription->AntiInflammatory

Caption: Synergistic signaling pathways of Beclometasone and Formoterol.

Experimental_Workflow cluster_invitro In-Vitro/Ex-Vivo Models cluster_invivo In-Vivo Animal Model Cell_Culture Human Bronchial Epithelial Cells Stimulation Inflammatory Stimuli (e.g., TNF-α, CSE) Cell_Culture->Stimulation Tissue_Culture Human Bronchial Tissue (ex-vivo) Tissue_Culture->Stimulation Treatment_invitro BDP/FF Combination vs. Monotherapy/Control Stimulation->Treatment_invitro Analysis_invitro Measure: - Cytokine Release - Gene Expression - Bronchodilation Treatment_invitro->Analysis_invitro Animal_Model Rat Model of COPD (Nitrogen Dioxide Exposure) Treatment_invivo Inhaled BDP/FF vs. Placebo Animal_Model->Treatment_invivo Analysis_invivo Measure: - BALF Cytokines - Lung Histology Treatment_invivo->Analysis_invivo

References

Safety Operating Guide

Proper Disposal of Beclometasone Dipropionate Monohydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of beclometasone dipropionate monohydrate is a critical aspect of laboratory safety and environmental responsibility. As a potent corticosteroid, improper disposal can pose risks to the environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this pharmaceutical waste stream effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling and waste consolidation should occur in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a systematic process of characterization, segregation, and transfer.

Step 1: Waste Characterization

The primary step is to determine if the beclometasone dipropionate waste is classified as hazardous.[3] In the United States, chemical waste generators must adhere to the Environmental Protection Agency (EPA) guidelines listed in 40 CFR Part 261.3.[3] It is crucial to consult your institution's Environmental Health and Safety (EHS) office for guidance on classifying this specific waste stream according to federal, state, and local regulations.[3] While 5-10% of pharmaceutical waste is deemed hazardous by the EPA, each substance must be evaluated.[4]

Step 2: Segregation and Containment

Proper segregation is essential to prevent cross-contamination and ensure compliant disposal.[5]

  • Solid Waste: Collect solid beclometasone dipropionate, such as unused powder or contaminated materials (e.g., weighing paper, contaminated gloves), in a dedicated, clearly labeled hazardous waste container.[6]

  • Liquid Waste: Solutions containing beclometasone dipropionate should be collected in a separate, sealed, and leak-proof container designated for liquid hazardous waste.[6] Do not mix with other solvent waste streams unless compatibility has been confirmed.[6]

  • Contaminated Labware: Reusable glassware and equipment should be decontaminated by triple rinsing with a suitable solvent (e.g., ethanol or acetone). The solvent rinsate must be collected and disposed of as hazardous liquid waste.[6]

  • Empty Containers: Empty containers that once held the pure substance may still contain residues and should be managed as hazardous waste.[7] Outer packaging like cardboard boxes can be recycled after removing or defacing labels with sensitive information.[8]

Step 3: Container Labeling

All waste containers must be accurately labeled. The label should include:

  • The words "Hazardous Waste"[6]

  • The full chemical name: "this compound"[6]

  • The approximate concentration and quantity[6]

  • The date of accumulation[6]

Step 4: Storage

Store sealed waste containers in a designated, secure area away from incompatible materials.[2][9] The storage area should be well-ventilated and have secondary containment to manage potential leaks. It is recommended to store these containers in a locked location.[1][2][7][9]

Step 5: Final Disposal

Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management program.[6] The standard and required method for disposing of pharmaceutical waste is typically high-temperature incineration at a licensed and permitted facility.[4][10] Never dispose of this compound by flushing it down the drain or placing it in the regular trash, as this can lead to environmental contamination.[1][3]

Hazard and Disposal Data Summary

This table summarizes key information pertinent to the safe handling and disposal of beclometasone dipropionate.

ParameterData / GuidelineSource
Acute Toxicity LD50 Oral - Rat: >3750 mg/kg[3][7]
Primary Route of Exposure Inhalation, eye contact, skin contact, ingestion[3]
Hazard Classification May damage fertility or the unborn child[2]
Personal Protective Equipment Safety goggles, protective gloves, lab coat[1][2]
Spill Containment Absorb with inert material (e.g., sand, vermiculite)[3][6]
Hazardous Waste Container Black (for hazardous pharmaceuticals)[4][5]
Non-Hazardous Waste Container Blue or Purple[4][5]
Recommended Disposal Method Incineration via an approved waste disposal plant[2][4][10]

Experimental Protocols

The disposal procedures for chemical waste like this compound are not determined by laboratory-based experimental protocols. Instead, they are dictated by regulatory frameworks established by governmental bodies such as the EPA. The process relies on classifying the waste based on its chemical properties and known hazards as outlined in regulations like 40 CFR 261.3.[3] Therefore, the key "methodology" is a thorough review of the Safety Data Sheet (SDS) and adherence to institutional and governmental waste management policies.

Mandatory Visualizations

The following diagrams illustrate the procedural workflow for the proper disposal of this compound.

start Start: Beclometasone Dipropionate Waste Generated characterize Step 1: Characterize Waste (Consult SDS & EHS Office) start->characterize is_hazardous Is Waste Classified as Hazardous? characterize->is_hazardous segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) is_hazardous->segregate  Yes non_haz Follow Institutional Protocol for Non-Hazardous Pharmaceutical Waste (e.g., Blue Container) is_hazardous->non_haz No containerize Step 3: Use Labeled Hazardous Waste Container (e.g., Black Container) segregate->containerize store Step 4: Store Securely in Designated Area containerize->store dispose Step 5: Dispose via Approved EHS Vendor (Incineration) store->dispose end End: Compliant Disposal dispose->end non_haz->dispose cluster_0 cluster_1 cluster_2 cluster_3 waste_source Waste Source Beclometasone Dipropionate (Solid, Liquid, Contaminated Items) segregation Segregation Solid Waste Liquid Waste Contaminated Sharps & Glassware waste_source:e->segregation:w containment Containment Labeled Solid Waste Container Labeled Liquid Waste Container Labeled Sharps Container segregation:e->containment:w segregation:e->containment:w segregation:e->containment:w disposal Final Disposal Secure Storage → EHS Pickup → Licensed Incineration containment:e->disposal:w

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.